Sofosbuvir impurity L
Description
Propriétés
Formule moléculaire |
C22H29FN3O10P |
|---|---|
Poids moléculaire |
545.5 g/mol |
Nom IUPAC |
propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-4-fluoro-3-hydroxy-5-(3-hydroxy-2,4-dioxopyrimidin-1-yl)-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |
InChI |
InChI=1S/C22H29FN3O10P/c1-13(2)34-19(29)14(3)24-37(32,36-15-8-6-5-7-9-15)33-12-16-18(28)22(4,23)20(35-16)25-11-10-17(27)26(31)21(25)30/h5-11,13-14,16,18,20,28,31H,12H2,1-4H3,(H,24,32)/t14-,16+,18+,20+,22+,37-/m0/s1 |
Clé InChI |
YPYAHPDTNKADJQ-VJEVGVLASA-N |
SMILES isomérique |
C[C@@H](C(=O)OC(C)C)N[P@](=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)N(C2=O)O)(C)F)O)OC3=CC=CC=C3 |
SMILES canonique |
CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)N(C2=O)O)(C)F)O)OC3=CC=CC=C3 |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Ambiguity of Sofosbuvir Impurity L: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a prodrug that undergoes intracellular metabolism to its active form. As with any synthesized pharmaceutical compound, the control of impurities is a critical aspect of ensuring its safety and efficacy. One such impurity, designated as Sofosbuvir impurity L, presents a notable challenge due to the limited availability of definitive structural information in the public domain. This technical guide provides a comprehensive overview of the current understanding of this compound, addressing its known characteristics, the ambiguities surrounding its precise chemical structure, and its relationship to the parent drug.
The Chemical Identity of Sofosbuvir
To comprehend the nature of this compound, it is essential first to understand the structure of Sofosbuvir itself. Sofosbuvir is a nucleotide analog with multiple chiral centers, making it susceptible to the formation of various stereoisomers during its synthesis.
The International Union of Pure and Applied Chemistry (IUPAC) name for Sofosbuvir is propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate .
This compound: A Diastereomeric Puzzle
This compound is consistently identified in scientific literature and by chemical suppliers as a diastereoisomer of Sofosbuvir .[1] Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. They arise when a molecule has two or more stereocenters and the configuration differs at one or more, but not all, of these centers.
Despite this classification, the exact stereochemical configuration of this compound remains elusive in publicly accessible, authoritative sources such as pharmacopeias or detailed peer-reviewed publications. This lack of a definitive structure precludes the assignment of a specific IUPAC name.
Quantitative Data: Sofosbuvir vs. Impurity L
The table below summarizes the key quantitative data for Sofosbuvir. It also includes the conflicting information found for this compound, highlighting the current state of uncertainty.
| Property | Sofosbuvir | This compound (Conflicting Data) |
| Molecular Formula | C₂₂H₂₉FN₃O₉P | C₂₂H₂₉FN₃O₉P or C₂₂H₂₉FN₃O₁₀P |
| Molecular Weight | 529.45 g/mol | 529.46 g/mol or 545.45 g/mol |
| CAS Number | 1190307-88-0 | Not consistently available |
The Stereochemical Relationship
The structural ambiguity of this compound stems from the multiple chiral centers within the Sofosbuvir molecule. A change in the stereochemistry at any of these centers, while retaining the others, would result in a diastereomer. The diagram below illustrates the relationship between Sofosbuvir and its potential diastereomeric impurities, including the undefined Impurity L.
Caption: Logical workflow of Sofosbuvir synthesis and impurity formation.
Experimental Protocols
Detailed experimental protocols for the specific synthesis, isolation, or characterization of this compound are not publicly available. The analysis of Sofosbuvir and its impurities generally involves techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). However, without a confirmed standard, definitive identification and characterization of impurity L remain challenging.
Conclusion
For researchers and professionals in drug development, the case of this compound underscores the critical importance of definitive structural elucidation for impurity profiling and control. While it is established that Impurity L is a diastereomer of Sofosbuvir, the lack of a precise, publicly available chemical structure necessitates a cautious approach. Further research and disclosure from regulatory bodies or manufacturers are required to fully resolve the structural ambiguity of this impurity. Until then, the scientific community must rely on the available, albeit incomplete, data and exercise diligence in the analytical characterization of Sofosbuvir and its related substances.
References
Unraveling the Genesis of Sofosbuvir Impurity L: A Technical Deep Dive
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide illuminates the formation mechanism of Sofosbuvir Impurity L, a critical process-related impurity in the synthesis of the blockbuster antiviral drug, Sofosbuvir. Understanding and controlling the formation of this diastereomeric impurity is paramount for ensuring the quality, safety, and efficacy of the final drug product. This document provides a comprehensive overview of the chemical pathways leading to Impurity L, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding.
Executive Summary
Sofosbuvir, an essential medication for the treatment of Hepatitis C, is a prodrug that is converted to its active triphosphate form in the liver. The molecule possesses multiple chiral centers, including a crucial stereocenter at the phosphorus atom of the phosphoramidate (B1195095) moiety. The desired therapeutic agent is the (S)-diastereomer at this phosphorus center (also referred to as the Sp-isomer). This compound is one of the undesired diastereomers formed during the synthesis, specifically the (R)-diastereomer at the phosphorus center (the Rp-isomer)[1][2]. Its formation is an inherent challenge in the manufacturing process, necessitating stringent control strategies and robust analytical methods for its detection and quantification.
The Chemical Identity of this compound
This compound is a diastereomer of Sofosbuvir. The key structural difference between Sofosbuvir and Impurity L lies in the spatial arrangement of the substituents around the chiral phosphorus atom.
-
Sofosbuvir: (S)-isopropyl 2-((S )-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate
-
This compound: (S)-isopropyl 2-((R )-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(phenoxy)phosphoryl)amino)propanoate
The differing stereochemistry at the phosphorus center can significantly impact the drug's biological activity and safety profile.
Formation Mechanism: A Consequence of Synthesis
The primary route for the formation of this compound is during the crucial phosphoramidate coupling step in the synthesis of Sofosbuvir. This reaction involves the formation of a P-chiral center, and without careful control, it typically leads to a mixture of diastereomers.
The core reaction involves the coupling of a protected nucleoside with a phosphoramidate reagent. The stereochemical outcome of this reaction is highly dependent on the reagents, catalysts, and reaction conditions employed.
Several synthetic strategies have been developed to control the stereoselectivity of this coupling reaction. These methods often involve the use of chiral auxiliaries, stereospecific catalysts, or the separation of diastereomeric intermediates.
Quantitative Data on Impurity L Formation
The ratio of Sofosbuvir (Sp-isomer) to Impurity L (Rp-isomer) is a critical quality attribute of the synthesis process. The following table summarizes reported diastereomeric ratios achieved under different synthetic conditions.
| Coupling Reagent/Method | Solvent | Temperature (°C) | Diastereomeric Ratio (Sp : Rp) | Reference |
| Isopropyl-(phenoxy)chlorophosphoryl-L-alaninate | Dichloromethane | -20 to 0 | ~1:1 | General, non-stereoselective method |
| Chiral phosphoramidating reagent with a leaving group | Tetrahydrofuran | 0 to 25 | Up to 95:5 | Stereoselective synthesis approaches |
| Enzyme-catalyzed kinetic resolution of precursors | Varies | Varies | >99:1 | Biocatalytic approaches[3] |
| Copper-catalyzed diastereoselective synthesis | Varies | Varies | Diastereomeric excess up to 80% | Organometallic catalysis approaches[4] |
Experimental Protocols
General (Non-Stereoselective) Synthesis of Sofosbuvir and Impurity L Mixture
This protocol describes a general method that produces a mixture of Sofosbuvir and its diastereomer, Impurity L.
Materials:
-
Protected 2'-deoxy-2'-fluoro-2'-C-methyluridine
-
(S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate
-
N-methylimidazole (NMI)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a solution of protected 2'-deoxy-2'-fluoro-2'-C-methyluridine (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add N-methylimidazole (2.0 eq).
-
Slowly add a solution of (S)-isopropyl 2-((chloro(phenoxy)phosphoryl)amino)propanoate (1.2 eq) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a mixture of diastereomers, is then purified by silica gel column chromatography to separate Sofosbuvir and Impurity L. The ratio of diastereomers can be determined by HPLC analysis of the crude mixture.
Analytical Method for Diastereomer Separation
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector.
Chromatographic Conditions:
-
Column: Chiral stationary phase column (e.g., Chiralpak IA, IB, or equivalent).
-
Mobile Phase: A mixture of n-hexane, ethanol, and methanol (B129727) in varying proportions. The exact ratio should be optimized for baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Dissolve an accurately weighed quantity of the crude reaction mixture or the final product in the mobile phase to obtain a known concentration.
Logical Relationships in Formation and Control
The formation of Impurity L is a direct consequence of the stereochemical challenge in the synthesis. The strategies to control its formation are logically linked to manipulating the reaction pathway to favor the desired stereoisomer.
Conclusion
The formation of this compound is an intrinsic challenge in the synthesis of Sofosbuvir, arising from the creation of a chiral phosphorus center. A thorough understanding of the reaction mechanism and the factors influencing the diastereoselectivity of the phosphoramidate coupling is essential for the development of robust and efficient manufacturing processes. The implementation of stereoselective synthetic methods, enzymatic resolutions, and efficient chromatographic separation techniques are key to controlling the levels of this impurity, thereby ensuring the production of high-purity, safe, and effective Sofosbuvir. Continuous research and development in these areas will further refine the synthesis and contribute to the accessibility of this life-saving medication.
References
- 1. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. researchgate.net [researchgate.net]
- 4. Diastereoselective synthesis of P -chirogenic phosphoramidate prodrugs of nucleoside analogues (ProTides) via copper catalysed reaction - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC00448A [pubs.rsc.org]
Potential Toxicological Effects of Sofosbuvir Impurity L: A Technical Guide for Drug Development Professionals
Disclaimer: This document summarizes the current publicly available information regarding the toxicological assessment of Sofosbuvir impurity L. It is intended for informational purposes for researchers, scientists, and drug development professionals. Crucially, specific toxicological studies on this compound are not extensively available in the public domain. Therefore, this guide focuses on the established principles and methodologies for the toxicological evaluation of pharmaceutical impurities, in accordance with regulatory guidelines.
Introduction to Sofosbuvir and Its Impurities
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, it effectively suppresses viral replication. During the synthesis and storage of Sofosbuvir, various process-related impurities and degradation products can arise. Regulatory bodies worldwide mandate the identification, quantification, and toxicological assessment of these impurities to ensure the safety and efficacy of the final drug product.
This compound is identified as a diastereoisomer of Sofosbuvir. Diastereomers, being stereoisomers that are not mirror images of each other, can exhibit different physicochemical and pharmacological properties, including their toxicological profiles. The control of such impurities is a critical aspect of pharmaceutical development and manufacturing.
Current Landscape of Toxicological Data for this compound
A comprehensive review of scientific literature and regulatory documents reveals a significant gap in specific toxicological data for this compound. To date, no dedicated public studies have reported on its cytotoxicity, genotoxicity, or other toxicological endpoints. The existing toxicological assessments predominantly focus on the active pharmaceutical ingredient (API), Sofosbuvir, and its primary metabolites and degradation products. While studies on Sofosbuvir itself have generally indicated a favorable safety profile, this cannot be directly extrapolated to its diastereomeric impurities without specific investigation.
Recommended Toxicological Evaluation Strategy for Pharmaceutical Impurities
In the absence of specific data, a risk-based approach as outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) guidelines (e.g., Q3A/B, M7) should be adopted for the toxicological assessment of this compound. This strategy involves a tiered approach, starting with in silico assessments and progressing to in vitro and, if necessary, in vivo studies.
In Silico Toxicological Assessment
Computational toxicology, or in silico assessment, serves as a crucial first step in predicting the potential toxicity of an impurity.[1][2][3] These methods are rapid, cost-effective, and align with the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models predict the biological activity of a chemical based on its molecular structure. For impurity L, QSAR models can be used to predict its potential for mutagenicity, carcinogenicity, and other toxicities. The ICH M7 guideline recommends the use of two complementary (Q)SAR methodologies: one expert rule-based and one statistical-based.[1]
-
Read-Across Analysis: This approach involves assessing the toxicity of a substance by comparing it to structurally similar compounds with known toxicological data.[4][5][6] For this compound, a read-across assessment would involve comparing its predicted toxicological profile with that of Sofosbuvir and other structurally related impurities for which data may be available.[4][5]
Caption: In Silico Toxicological Assessment Workflow.
In Vitro Toxicological Assays
Based on the outcomes of the in silico assessment and the concentration of the impurity, a battery of in vitro tests is typically conducted to provide empirical toxicological data.
The potential for an impurity to induce genetic mutations is a critical safety concern. The standard initial assay for genotoxicity is the bacterial reverse mutation assay, commonly known as the Ames test.
-
Ames Test: This assay utilizes various strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan).[7][8][9] The test evaluates the ability of the test substance to cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.[7][9]
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Bacterial Strains: A minimum of five tester strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) are used to detect different types of mutations.
-
Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from the livers of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This is crucial as some chemicals only become mutagenic after metabolism.
-
Procedure:
-
Varying concentrations of this compound, the bacterial tester strain, and (if included) the S9 mix are added to molten top agar (B569324).
-
The mixture is poured onto minimal glucose agar plates.
-
The plates are incubated at 37°C for 48-72 hours.
-
-
Data Analysis: The number of revertant colonies (colonies that have regained the ability to grow) is counted for each concentration and compared to the negative (vehicle) control. A substance is generally considered mutagenic if it produces a dose-dependent increase in revertant colonies and/or a reproducible increase at one or more concentrations.
Caption: Ames Test Experimental Workflow Diagram.
Cytotoxicity assays are used to determine the concentration at which a substance becomes toxic to cells. Human liver-derived cell lines, such as HepG2, are often used for this purpose due to the liver's primary role in drug metabolism.
Experimental Protocol: In Vitro Cytotoxicity Assay using HepG2 Cells (MTT Assay)
-
Cell Culture: HepG2 cells are cultured in a suitable medium (e.g., Eagle's Minimum Essential Medium supplemented with fetal bovine serum) and maintained in a humidified incubator at 37°C with 5% CO2.[10]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.[10][11]
-
Compound Treatment: The cells are then treated with a range of concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Acquisition: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated.
| Parameter | Description |
| Cell Line | Human Hepatocellular Carcinoma (HepG2) |
| Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay |
| Endpoint | Cell Viability (Mitochondrial Reductase Activity) |
| Exposure Time | 24, 48, or 72 hours |
| Data Output | IC50 (half maximal inhibitory concentration) |
Table 1: Summary of a Typical In Vitro Cytotoxicity Assay Protocol
Mitochondrial dysfunction is a known mechanism of drug-induced toxicity. Assays to evaluate the impact of an impurity on mitochondrial function are therefore highly relevant.
Experimental Protocol: Mitochondrial Membrane Potential Assay
-
Cell Culture and Treatment: Similar to the cytotoxicity assay, cells (e.g., HepG2) are cultured and treated with various concentrations of this compound.
-
Staining: A fluorescent dye, such as JC-1, is added to the cells. In healthy cells with a high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In cells with depolarized mitochondria, JC-1 remains in its monomeric form and fluoresces green.
-
Imaging and Analysis: The cells are imaged using a fluorescence microscope or a plate reader capable of detecting both red and green fluorescence. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization and potential mitochondrial toxicity.
| Parameter | Description |
| Assay | Mitochondrial Membrane Potential Assay |
| Dye | JC-1 or similar potentiometric dye |
| Endpoint | Mitochondrial Depolarization |
| Data Output | Change in Fluorescence Ratio (e.g., Red/Green) |
Table 2: Summary of a Typical Mitochondrial Toxicity Assay Protocol
The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to QT interval prolongation and potentially fatal cardiac arrhythmias. Therefore, assessing the potential of an impurity to inhibit the hERG channel is an important safety evaluation.
Experimental Protocol: Automated Patch Clamp hERG Assay
-
Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells) is used.
-
Procedure: Automated patch-clamp systems are used to measure the activity of the hERG channel in the presence of increasing concentrations of this compound.
-
Data Analysis: The concentration-response curve for hERG channel inhibition is generated, and the IC50 value is determined.
Caption: Tiered In Vitro Toxicological Testing Strategy.
Signaling Pathways of Interest
Given that Sofosbuvir is a nucleotide analog, any toxicological investigation of its impurities should consider potential interactions with cellular pathways involved in nucleotide metabolism and DNA/RNA synthesis. However, without specific data for impurity L, any discussion of affected signaling pathways remains speculative. A thorough toxicological assessment would aim to identify any such interactions.
Conclusion and Future Directions
The toxicological profile of this compound is currently not well-defined in the public domain. For drug development professionals, the absence of data necessitates a proactive and rigorous toxicological evaluation based on established regulatory guidelines. The recommended approach involves a combination of in silico prediction and a battery of in vitro assays to assess genotoxicity, cytotoxicity, mitochondrial toxicity, and potential for cardiac liability. The results of these studies will be crucial in establishing a safe level for this impurity in the final Sofosbuvir drug product, ensuring patient safety. Further research dedicated to the specific toxicological effects of this compound is warranted to fill the current knowledge gap.
References
- 1. pozescaf.com [pozescaf.com]
- 2. pozescaf.com [pozescaf.com]
- 3. In silico toxicology: computational methods for the prediction of chemical toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Using (Q)SAR and read across to evaluate the toxicological risks of data-poor drug impurities and extractables/leachables – ToxMinds [toxminds.com]
- 5. Bibra | Determining a suitable read-across surrogate for a… [bibra-information.co.uk]
- 6. Read Across Approach Toxicology | Bibra [bibra-information.co.uk]
- 7. criver.com [criver.com]
- 8. biotoxicity.com [biotoxicity.com]
- 9. Ames test - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. 2.3. In Vitro Cytotoxicity Assay [bio-protocol.org]
Genotoxicity Assessment of Sofosbuvir Impurities: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the genotoxicity assessment of impurities associated with the antiviral drug Sofosbuvir. The control of potentially genotoxic impurities (GTIs) is a critical aspect of drug development and manufacturing, mandated by regulatory bodies to ensure patient safety. This document outlines the regulatory framework, recommended testing strategies, and detailed experimental protocols for the key assays employed in such assessments. While specific quantitative genotoxicity data for individual Sofosbuvir impurities are not extensively available in the public domain, this guide synthesizes the known information regarding Sofosbuvir's genotoxicity profile and presents a framework for the evaluation of its potential impurities. In silico, in vitro, and in vivo testing methodologies are discussed, providing a robust guide for researchers and drug development professionals.
Regulatory Framework for Genotoxic Impurities
The primary guideline for the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals is the ICH M7 guideline. This guideline provides a framework for identifying, categorizing, qualifying, and controlling mutagenic impurities to limit potential carcinogenic risk.
A key concept within the ICH M7 guideline is the Threshold of Toxicological Concern (TTC) . The TTC is a level of exposure to a genotoxic impurity that is considered to be associated with an acceptable risk of cancer (typically <1 in 100,000 lifetime risk). For most genotoxic impurities, a TTC of 1.5 µ g/day is considered acceptable for long-term treatment.[1] This value is used to derive acceptable limits for impurities in the drug substance, based on the maximum daily dose of the drug.
The ICH M7 framework follows a step-wise approach for the assessment of impurities:
-
Hazard Assessment: Initially, the genotoxic potential of an impurity is assessed using in silico (quantitative) structure-activity relationship ((Q)SAR) models.
-
Further Assessment: If a structural alert for mutagenicity is identified, a bacterial reverse mutation assay (Ames test) is typically required to confirm the genotoxic potential.
-
Risk Characterization: If an impurity is confirmed to be genotoxic, a risk assessment is performed to determine if the levels present in the drug substance are below the acceptable limit derived from the TTC.
Genotoxicity Profile of Sofosbuvir
Publicly available regulatory documents indicate that Sofosbuvir itself has been thoroughly evaluated for genotoxicity and has been found to be non-genotoxic. A summary of these findings is presented in Table 1.
Table 1: Summary of Genotoxicity Studies for Sofosbuvir
| Assay | Test System | Results |
| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium & E. coli | Non-mutagenic |
| In Vitro Chromosomal Aberration Assay | Human Peripheral Blood Lymphocytes | Non-clastogenic |
| In Vivo Micronucleus Assay | Mouse | Non-genotoxic |
| In Vitro Micronucleus Assay | HepG2 cells | Non-genotoxic[1][2][3] |
Assessment of Sofosbuvir Impurities
Impurities in Sofosbuvir can originate from the manufacturing process (synthesis intermediates, reagents) or from degradation of the active pharmaceutical ingredient (API). A study on the forced degradation of Sofosbuvir identified several degradation products under various stress conditions (acidic, alkaline, and oxidative).[4]
According to a U.S. Food and Drug Administration (FDA) assessment, numerous Sofosbuvir impurities were evaluated using (Q)SAR analyses and were predicted to be non-mutagenic. Furthermore, repeat-dose toxicology studies in rats using Sofosbuvir batches containing higher levels of impurities did not indicate an altered toxicity profile.[5] This suggests a low overall risk of genotoxicity from Sofosbuvir impurities.
Due to the lack of publicly available quantitative genotoxicity data for specific Sofosbuvir impurities, Table 2 is presented as an illustrative example of how such data would be structured for a hypothetical impurity.
Table 2: Illustrative Genotoxicity Data for a Hypothetical Sofosbuvir Impurity (Impurity X)
| Assay | Test System | Concentration/Dose | Results (Example) | Conclusion |
| Ames Test | S. typhimurium TA98, TA100, TA1535, TA1537, E. coli WP2 uvrA (±S9) | 0.1, 0.5, 1, 5, 10 µ g/plate | No significant increase in revertant colonies | Non-mutagenic |
| In Vitro Micronucleus Assay | Human Lymphocytes | 1, 5, 10, 20, 40 µg/mL | No significant increase in micronucleated cells | Non-clastogenic |
| In Vivo Chromosomal Aberration | Rat Bone Marrow | 10, 50, 100 mg/kg | No significant increase in chromosomal aberrations | Non-clastogenic |
Experimental Protocols for Key Genotoxicity Assays
A standard battery of tests is recommended to assess the genotoxic potential of pharmaceutical impurities. The following sections provide detailed methodologies for these key assays, based on OECD guidelines.
Bacterial Reverse Mutation Assay (Ames Test) - OECD 471
The Ames test is a widely used method to evaluate the potential of a substance to induce gene mutations in bacteria.
-
Principle: The assay uses several strains of Salmonella typhimurium and Escherichia coli that are auxotrophic for a specific amino acid (e.g., histidine for S. typhimurium). The test substance is assessed for its ability to cause a reverse mutation, allowing the bacteria to grow on an amino acid-deficient medium.
-
Test Strains: A standard set of strains is used to detect various types of mutations, including frameshift and base-pair substitutions. Commonly used strains include S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101).[6][7]
-
Metabolic Activation: The assay is performed both in the presence and absence of a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats treated with an enzyme-inducing agent like Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. This is to assess the mutagenicity of both the parent compound and its metabolites.[6][8]
-
Procedure:
-
Dose Range Finding: A preliminary test is conducted to determine the appropriate concentration range of the test substance, assessing for cytotoxicity.
-
Main Experiment: The test substance is incubated with the bacterial strains and S9 mix (or buffer for the non-activated condition) and then plated on minimal agar (B569324) plates.
-
Incubation: Plates are incubated at 37°C for 48-72 hours.
-
Scoring: The number of revertant colonies on each plate is counted.
-
-
Data Interpretation: A substance is considered mutagenic if it produces a dose-related increase in the number of revertant colonies and/or a reproducible and statistically significant positive response for at least one concentration.
In Vitro Mammalian Cell Micronucleus Test - OECD 487
This assay detects damage to chromosomes or the mitotic apparatus.
-
Principle: Micronuclei are small, membrane-bound DNA fragments in the cytoplasm of interphase cells that originate from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic potential.[9]
-
Cell Lines: Commonly used cell lines include human peripheral blood lymphocytes, CHO (Chinese Hamster Ovary), V79, TK6, or L5178Y cells.[10]
-
Cytokinesis Block: The assay is often performed with cytochalasin B, which blocks cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have undergone one cell division after treatment.[9]
-
Procedure:
-
Cell Culture and Treatment: Cells are cultured and exposed to at least three concentrations of the test substance, with and without S9 metabolic activation.
-
Incubation: Treatment duration is typically 3-6 hours with S9 and for a longer period (e.g., 24 hours) without S9.
-
Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).
-
Scoring: At least 2000 binucleated cells per concentration are scored for the presence of micronuclei.
-
-
Data Interpretation: A positive result is characterized by a dose-dependent increase in the frequency of micronucleated cells or a reproducible and statistically significant increase at one or more concentrations.
In Vivo Mammalian Bone Marrow Chromosomal Aberration Test - OECD 475
This test evaluates the potential of a substance to induce chromosomal aberrations in the bone marrow cells of mammals.
-
Principle: The assay assesses structural chromosomal damage in metaphase cells from the bone marrow of treated animals.[11][12]
-
Dose Administration: The test substance is usually administered once or twice by an appropriate route (e.g., oral gavage, intraperitoneal injection).
-
Procedure:
-
Dose Selection: A preliminary study is conducted to determine the maximum tolerated dose (MTD). The main study typically uses three dose levels.
-
Treatment and Sampling: Animals are treated with the test substance. Bone marrow is collected at appropriate time points after treatment (e.g., 24 and 48 hours).
-
Metaphase Arrest: A metaphase-arresting agent (e.g., colchicine) is administered before bone marrow collection to accumulate cells in metaphase.[11]
-
Slide Preparation and Analysis: Bone marrow cells are harvested, and slides are prepared and stained. At least 200 well-spread metaphases per animal are analyzed for chromosomal aberrations.[11]
-
-
Data Interpretation: A substance is considered clastogenic if it produces a dose-related and statistically significant increase in the number of cells with chromosomal aberrations.
Signaling Pathways and Experimental Workflows
DNA Damage Response Pathways
Genotoxic agents can induce various types of DNA damage, which in turn activate complex cellular signaling pathways to initiate cell cycle arrest, DNA repair, or apoptosis. Understanding these pathways is crucial for interpreting genotoxicity data.
Caption: Overview of the p53-mediated DNA damage response pathway.
Genotoxicity Testing Workflow
The assessment of genotoxic impurities typically follows a structured workflow, starting with in silico analysis and progressing to in vitro and, if necessary, in vivo assays.
Caption: A typical workflow for the genotoxicity assessment of pharmaceutical impurities.
Conclusion
The genotoxicity assessment of Sofosbuvir impurities is a critical component of ensuring the safety of this important antiviral medication. Based on available data, Sofosbuvir itself is not genotoxic, and its impurities are generally considered to pose a low risk. However, a thorough evaluation of any new or previously uncharacterized impurity is essential, following the principles outlined in the ICH M7 guideline. This technical guide provides the necessary framework and detailed methodologies for conducting a robust genotoxicity assessment, enabling researchers and drug development professionals to ensure the safety and regulatory compliance of Sofosbuvir and other pharmaceutical products.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. nucro-technics.com [nucro-technics.com]
- 7. Bacterial Reverse Mutation Test (Ames Test) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. scantox.com [scantox.com]
- 9. Comparison of different cytotoxicity measurements for the in vitro micronucleus assay using L5178Y and TK6 cells in support of OECD draft Test Guideline 487 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nucro-technics.com [nucro-technics.com]
- 12. Genetic Toxicology Studies - Study Design of Mammalian Bone Marrow Chromosomal Aberration Test (OECD 475) - Tox Lab [toxlab.co]
Physicochemical Properties and Analytical Methodologies of Sofosbuvir Impurity L
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of Sofosbuvir impurity L, a diastereoisomer of the potent anti-hepatitis C virus (HCV) drug, Sofosbuvir. This document is intended for researchers, scientists, and professionals involved in the development, manufacturing, and quality control of Sofosbuvir.
Introduction
Sofosbuvir is a critical nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, the key enzyme in viral replication.[1][2] During the synthesis and storage of Sofosbuvir, various impurities can emerge, including diastereoisomers such as impurity L.[3][4] The identification, characterization, and control of such impurities are paramount to ensure the quality, safety, and efficacy of the final drug product.[5] this compound is identified as a diastereoisomer of Sofosbuvir.[3][4]
Physicochemical Properties
The available physicochemical data for this compound are summarized in the table below. It is important to note that a complete experimental characterization of all properties may not be publicly available, and some data is based on information provided by commercial suppliers.
| Property | Value | Source |
| Chemical Name | This compound | [3] |
| Systematic Name | Not explicitly defined for impurity L, but is a diastereoisomer of N-[[P(S),2′R]-2′-deoxy-2′-fluoro-2′-methyl-P-phenyl-5′-uridylyl]-L-Alanine 1-methylethyl ester | [1] |
| CAS Number | Not available | |
| Molecular Formula | C22H29FN3O10P | [4] |
| Molecular Weight | 545.45 g/mol | [4] |
| Appearance | Solid, Light yellow to yellow | [4] |
| Solubility | Soluble in THF (10 mg/mL, with sonication) | [4] |
| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | [4][6] |
Experimental Protocols
Detailed experimental protocols for the specific synthesis and isolation of this compound are not extensively published. However, general methodologies for the analysis of Sofosbuvir and its impurities through forced degradation studies and chromatographic techniques are well-documented. These methods are crucial for the identification and quantification of impurities like L.
Forced Degradation Studies
Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products.[7][8]
Objective: To induce the degradation of Sofosbuvir under various stress conditions to generate and identify impurities, including potential formation of diastereoisomers like impurity L.
Methodology:
-
Acid Hydrolysis: Reflux a solution of Sofosbuvir in 0.1 N HCl at 70°C for 6 hours.[7]
-
Base Hydrolysis: Treat a solution of Sofosbuvir with 0.1 N NaOH at room temperature for 10 hours.[7]
-
Oxidative Degradation: Expose a solution of Sofosbuvir to 30% H₂O₂ at 80°C for two days.[9]
-
Thermal Degradation: Expose a stock solution of Sofosbuvir (1000 µg/mL) to a temperature of 50°C for 21 days.[7]
-
Photolytic Degradation: Expose a stock solution of Sofosbuvir (1000 µg/mL) to direct sunlight for 21 days.[7]
Following exposure to these stress conditions, the samples are neutralized and diluted with an appropriate solvent (e.g., methanol (B129727) or a mixture of methanol and water) for analysis by a stability-indicating method, such as RP-HPLC.[7] Sofosbuvir has been shown to be susceptible to degradation under acidic, basic, and oxidative conditions, while being relatively stable under thermal and photolytic stress.[7][10]
Stability-Indicating RP-HPLC Method
A robust, stability-indicating high-performance liquid chromatography (HPLC) method is critical for separating Sofosbuvir from its impurities.
Objective: To develop a validated RP-HPLC method capable of resolving Sofosbuvir from its process-related impurities and degradation products.
Chromatographic Conditions (Example):
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50, v/v) in an isocratic elution mode.[11][12]
-
Flow Rate: 1.0 mL/min[11]
-
Column Temperature: Ambient
Method Validation: The method should be validated according to ICH guidelines to ensure linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).[11][12] For instance, the linearity of such a method for a process-related impurity was established in the concentration range of 10-30 μg/ml.[11]
Visualizations
Experimental Workflow for Impurity Profiling
The following diagram illustrates a typical workflow for the identification and characterization of impurities in a drug substance like Sofosbuvir.
Caption: Workflow for impurity profiling of Sofosbuvir.
Conclusion
The control of impurities is a critical aspect of pharmaceutical development and manufacturing. While specific data on this compound is limited, this guide provides a summary of its known physicochemical properties and outlines general experimental methodologies for its identification and analysis based on established protocols for Sofosbuvir. Further research is warranted to fully characterize this and other impurities to ensure the continued safety and efficacy of Sofosbuvir-based therapies.
References
- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound|CAS |DC Chemicals [dcchemicals.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 9. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 10. academic.oup.com [academic.oup.com]
- 11. d-nb.info [d-nb.info]
- 12. researchgate.net [researchgate.net]
Unraveling the Presence of Sofosbuvir Impurity L: A Technical Guide to its Discovery, Origin, and Control
For Immediate Release
This in-depth technical guide provides a comprehensive overview of Sofosbuvir impurity L, a critical process-related impurity encountered during the synthesis of the blockbuster antiviral drug Sofosbuvir. Addressed to researchers, scientists, and drug development professionals, this document elucidates the discovery, chemical nature, synthetic origin, and analytical control of this specific diastereomeric impurity.
Introduction to Sofosbuvir and the Significance of Impurity Control
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, it effectively halts viral replication. The manufacturing of such a complex molecule necessitates stringent control over potential impurities, which can arise during synthesis or degradation. Regulatory bodies worldwide, including the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP), mandate the identification and quantification of impurities to ensure the safety and efficacy of the final drug product.
The Discovery and Chemical Identity of this compound
This compound is identified as the (Rp)-diastereomer of Sofosbuvir. Sofosbuvir itself is the (Sp)-diastereomer. Both molecules share the same molecular formula (C₂₂H₂₉FN₃O₉P) and molecular weight (529.45 g/mol ), differing only in the three-dimensional arrangement of substituent groups around the chiral phosphorus atom. This subtle stereochemical difference, however, can have significant implications for the molecule's biological activity and must be carefully controlled.
| Feature | Sofosbuvir (Active Pharmaceutical Ingredient) | This compound |
| Systematic Name | Isopropyl (2S)-2-[--INVALID-LINK--phosphoryl]amino]propanoate | Isopropyl (2S)-2-[--INVALID-LINK--phosphoryl]amino]propanoate |
| Stereochemistry at Phosphorus | (Sp) | (Rp) |
| CAS Number | 1190307-88-0 | Not consistently assigned; often referred to by internal codes or as the (Rp)-isomer. |
| Biological Activity | Potent inhibitor of HCV NS5B polymerase | Significantly lower or no antiviral activity |
The Origin of this compound in Synthesis
The formation of this compound is an inherent consequence of the key phosphoramidate (B1195095) coupling step in the synthesis of Sofosbuvir. In this critical reaction, a protected nucleoside intermediate is coupled with a phosphoramidate reagent. The phosphorus atom in the phosphoramidate reagent is a chiral center, and the coupling reaction typically proceeds with a lack of complete stereoselectivity, leading to the formation of a mixture of both the desired (Sp)-diastereomer (Sofosbuvir) and the undesired (Rp)-diastereomer (impurity L).
The ratio of the two diastereomers formed can be influenced by various factors, including the choice of coupling agents, solvents, temperature, and the specific protecting groups used on the nucleoside intermediate. While various synthetic strategies aim to maximize the yield of the desired (Sp)-isomer, the formation of the (Rp)-isomer is a common challenge that necessitates subsequent purification steps.
Analytical Methodologies for the Control of this compound
The control of diastereomeric impurities like this compound is crucial and is achieved through robust analytical methods. Due to the identical molecular weight and similar physicochemical properties of the diastereomers, their separation requires specialized chiral chromatography techniques.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the most widely employed technique for the separation and quantification of Sofosbuvir and its (Rp)-diastereomer.
Experimental Protocol: Chiral HPLC Method
-
Instrumentation: A standard High-Performance Liquid Chromatography system equipped with a UV detector.
-
Column: A chiral stationary phase (CSP) column is essential. Common choices include polysaccharide-based columns such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel®, Chiralpak®). A typical column dimension is 4.6 mm x 250 mm with a 5 µm particle size.
-
Mobile Phase: A mixture of a non-polar organic solvent (e.g., n-hexane or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol) is commonly used. The exact ratio is optimized to achieve baseline separation. A typical mobile phase could be n-Hexane:Isopropanol (80:20 v/v).
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.
-
Detection: UV detection at a wavelength of 260 nm is suitable for monitoring both Sofosbuvir and its impurity.
-
Sample Preparation: The drug substance or product is dissolved in a suitable solvent, typically the mobile phase, to a known concentration.
-
Quantification: The amount of this compound is determined by comparing its peak area to that of a qualified reference standard of the impurity.
Regulatory Limits and Specifications
Pharmacopoeias such as the USP and EP provide monographs for Sofosbuvir that include specifications for related substances. While specific limits for individual unnamed impurities are often set, the control of diastereomers is of particular importance. The acceptance criteria for process-related impurities are established based on toxicological data and the manufacturing process capability. For Sofosbuvir, the level of the (Rp)-diastereomer (impurity L) is strictly controlled in the final active pharmaceutical ingredient (API).
| Parameter | Limit |
| Limit of Detection (LOD) | Typically in the range of 0.01% to 0.05% |
| Limit of Quantification (LOQ) | Typically in the range of 0.05% to 0.15% |
| Reporting Threshold (ICH Q3A/B) | 0.05% |
| Identification Threshold (ICH Q3A/B) | 0.10% for a maximum daily dose > 1g |
| Qualification Threshold (ICH Q3A/B) | 0.15% for a maximum daily dose > 1g |
| Typical Specification for Impurity L | ≤ 1.0% (This can vary based on the manufacturer's process and regulatory filings) |
Conclusion
This compound, the (Rp)-diastereomer of the active pharmaceutical ingredient, is a critical process-related impurity that arises from the lack of complete stereoselectivity in the phosphoramidate coupling step of Sofosbuvir synthesis. Its effective control is paramount to ensuring the quality, safety, and efficacy of the final drug product. This is achieved through the implementation of robust chiral HPLC methods for its separation and quantification, and by adhering to the stringent limits set by regulatory authorities. A thorough understanding of the origin and control of this impurity is essential for all professionals involved in the development, manufacturing, and quality assurance of Sofosbuvir.
The Impact of Diastereomeric Impurity L on Sofosbuvir Efficacy: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Sofosbuvir, a cornerstone in the treatment of Hepatitis C, is a phosphoramidate (B1195095) prodrug that undergoes intracellular metabolism to its active triphosphate form, which then inhibits the HCV NS5B RNA-dependent RNA polymerase. As a chiral molecule with a stereogenic phosphorus center, Sofosbuvir exists as two diastereomers: the therapeutically active (Sp)-isomer (PSI-7977) and the less active (Rp)-isomer. This document provides an in-depth technical guide on the impact of the primary diastereomeric impurity, referred to as Sofosbuvir impurity L (the (Rp)-isomer or PSI-7976), on the overall efficacy of the drug. Through a comprehensive review of available data, this paper will detail the differences in antiviral activity, the metabolic pathways of both isomers, and the experimental protocols used to ascertain these differences.
Introduction to Sofosbuvir and its Stereochemistry
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, the key enzyme in viral replication.[1][2] Its chemical structure includes a chiral phosphorus atom, leading to the existence of two diastereomers: (Sp)-Sofosbuvir (PSI-7977) and (Rp)-Sofosbuvir (PSI-7976).[3] The drug product is the single (Sp)-isomer, which is the pharmacologically active agent.[4] The (Rp)-isomer, often referred to as this compound, is a process-related impurity that can arise during synthesis. Understanding the impact of this impurity is critical for ensuring the safety, quality, and efficacy of the final drug product.
Comparative Antiviral Efficacy
In vitro studies utilizing HCV replicon assays have demonstrated a significant difference in the antiviral potency of the two diastereomers. The active (Sp)-isomer, Sofosbuvir (PSI-7977), is a more potent inhibitor of HCV RNA replication than its (Rp)-diastereoisomer, this compound (PSI-7976).[3]
Quantitative Analysis of Antiviral Activity
The following table summarizes the 50% effective concentration (EC50) values for Sofosbuvir and its diastereomeric impurity against various HCV genotypes in replicon assays.
| Compound | Isomer Configuration | HCV Genotype | EC50 (µM) |
| Sofosbuvir (PSI-7977) | Sp | 1a | 0.016 - 0.048 |
| Sofosbuvir (PSI-7977) | 1b | 0.016 - 0.048 | |
| Sofosbuvir (PSI-7977) | 2a (JFH-1) | 0.016 - 0.048 | |
| Sofosbuvir (PSI-7977) | 2a (J6) | 0.0047 | |
| Sofosbuvir (PSI-7977) | 2b | Data Not Available | |
| Sofosbuvir (PSI-7977) | 3a | Data Not Available | |
| This compound (PSI-7976) | Rp | 1b | Less active than PSI-7977 |
Data compiled from available literature.[3][5] Note: Specific EC50 values for PSI-7976 are not consistently reported in the public domain, with literature qualitatively describing it as "less active."
Mechanism of Action and Metabolic Activation Pathway
Sofosbuvir is a prodrug that must be metabolized intracellularly to its active triphosphate form (GS-461203) to exert its antiviral effect.[1] The metabolic pathway involves several enzymatic steps, and the stereochemistry at the phosphorus center influences the efficiency of this activation.[3]
Signaling Pathway of Sofosbuvir Activation
The following diagram illustrates the key steps in the intracellular conversion of Sofosbuvir to its active triphosphate metabolite.
The initial hydrolysis of the carboxyl ester by Cathepsin A and/or Carboxylesterase 1 is a stereospecific reaction.[3] While both diastereomers proceed through the same subsequent metabolic intermediates to the active triphosphate, the efficiency of the initial steps is believed to contribute to the observed difference in antiviral potency.
Experimental Protocols
The determination of the antiviral activity of Sofosbuvir and its impurities relies on robust in vitro assays. The most common of these is the HCV replicon assay.
HCV Replicon Assay
Objective: To determine the concentration of the test compound required to inhibit HCV RNA replication by 50% (EC50).
Methodology:
-
Cell Culture: Huh-7 cells harboring HCV subgenomic replicons (e.g., from genotypes 1a, 1b, or 2a) are cultured in appropriate media. These replicons often contain a reporter gene, such as luciferase, to facilitate quantification of viral replication.
-
Compound Treatment: Cells are seeded in multi-well plates and treated with serial dilutions of the test compounds (Sofosbuvir and this compound).
-
Incubation: The treated cells are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the inhibitor to manifest.
-
Quantification of Replication:
-
For luciferase-containing replicons, cell lysates are prepared, and luciferase activity is measured using a luminometer.
-
Alternatively, viral RNA can be quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).
-
-
Data Analysis: The reduction in reporter signal or RNA levels is plotted against the compound concentration, and the EC50 value is calculated using a dose-response curve fitting model.
-
Cytotoxicity Assay: A parallel assay (e.g., MTT or CellTiter-Glo) is performed to determine the 50% cytotoxic concentration (CC50) of the compounds to ensure that the observed antiviral effect is not due to cell death.
NS5B Polymerase Inhibition Assay
Objective: To measure the direct inhibitory effect of the active triphosphate metabolite on the HCV NS5B polymerase enzyme.
Methodology:
-
Reaction Mixture: A reaction mixture is prepared containing purified recombinant HCV NS5B polymerase, a suitable RNA template, ribonucleotide triphosphates (rNTPs, including a labeled rNTP), and the active triphosphate form of Sofosbuvir.
-
Incubation: The reaction is initiated and incubated at a specific temperature to allow for RNA synthesis.
-
Quantification of RNA Synthesis: The amount of newly synthesized RNA is quantified by measuring the incorporation of the labeled rNTP.
-
Data Analysis: The inhibition of RNA synthesis is plotted against the concentration of the inhibitor, and the 50% inhibitory concentration (IC50) is calculated.
Experimental Workflow Diagram
Conclusion
The presence of the diastereomeric (Rp)-isomer of Sofosbuvir, known as impurity L, has a demonstrable negative impact on the overall antiviral efficacy of the drug substance. In vitro studies confirm that the (Sp)-isomer is significantly more potent in inhibiting HCV replication. This difference in activity is attributed to the stereoselectivity of the initial enzymatic steps in the intracellular metabolic activation pathway. Consequently, strict control of the diastereomeric purity of Sofosbuvir during manufacturing is paramount to ensure consistent and optimal therapeutic outcomes for patients with Hepatitis C. This technical guide underscores the importance of stereochemical considerations in drug development and quality control.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of a β-d-2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine nucleotide prodrug (PSI-7977) for the treatment of hepatitis C virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genotype and Subtype Profiling of PSI-7977 as a Nucleotide Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
Forced Degradation of Sofosbuvir: A Comprehensive Technical Guide to the Formation of Impurity L
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the forced degradation studies of Sofosbuvir, with a particular focus on the formation of Sofosbuvir Impurity L. This document outlines the experimental protocols, summarizes quantitative data, and illustrates the degradation pathways to support research, development, and quality control of this critical antiviral agent.
Sofosbuvir is a cornerstone in the treatment of chronic Hepatitis C virus (HCV) infection. As a prodrug, it undergoes metabolic activation to inhibit the HCV NS5B RNA-dependent RNA polymerase.[1] Ensuring the stability and purity of the active pharmaceutical ingredient (API) is paramount for its safety and efficacy. Forced degradation studies, as mandated by regulatory bodies like the International Council for Harmonisation (ICH), are essential to identify potential degradation products that may arise during the manufacturing process, transportation, and storage.
One such critical impurity is this compound, which has been identified as a diastereoisomer of the parent drug.[2] Understanding the conditions under which this impurity is formed is crucial for developing robust manufacturing processes and stable formulations.
Summary of Forced Degradation Studies
Forced degradation studies on Sofosbuvir have been conducted under various stress conditions, including acidic, basic, oxidative, thermal, and photolytic stress, to evaluate its stability profile.[3][4][5] The following table summarizes the quantitative data from these studies, highlighting the conditions that lead to the degradation of Sofosbuvir and the formation of its impurities.
| Stress Condition | Reagent/Parameters | Temperature | Duration | Degradation (%) | Key Degradation Products (m/z) | Reference |
| Acidic Hydrolysis | 0.1N HCl | 70°C | 6 hours | 23% | DP I (m/z 488) | [6] |
| 1N HCl | 80°C (reflux) | 10 hours | 8.66% | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate (B84403) (m/z 416.08) | [4] | |
| Alkaline Hydrolysis | 0.1N NaOH | 70°C | 10 hours | 50% | DP II (m/z 393.3) | [6] |
| 0.5N NaOH | 60°C | 24 hours | 45.97% | Impurity-A (m/z 453.13), Impurity-B (m/z 411.08) | [4] | |
| Oxidative Degradation | 3% H₂O₂ | Room Temp. | 7 days | 19.02% | DP III (m/z 393) | [6] |
| 30% H₂O₂ | 80°C | 2 days | 0.79% | m/z 527.15 | [4] | |
| Ce(IV) in 1.0 mol L⁻¹ H₂SO₄ | 100°C | 25 minutes | Significant | Not specified | [7] | |
| Thermal Degradation | 50°C | 21 days | No degradation | - | [6] | |
| 40°C and 75% humidity | 1 month | 4% | Not specified | [5] | ||
| Photolytic Degradation | Sunlight | 21 days | No degradation | - | [6] | |
| 254 nm UV light | 24 hours | No degradation | - | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of forced degradation studies. The following protocols are based on established and cited experimental procedures.
Acidic Degradation
-
Objective: To evaluate the stability of Sofosbuvir in an acidic environment.
-
Procedure:
-
Dissolve 200 mg of Sofosbuvir in 5 mL of 1N HCl solution.[4]
-
Reflux the solution at 80°C for 10 hours.[4]
-
After the specified time, cool the solution to room temperature.
-
Neutralize the solution with a suitable base (e.g., ammonium (B1175870) bicarbonate solution).[4]
-
Lyophilize the neutralized solution to obtain a crude solid sample.[4]
-
Dissolve the crude sample in a suitable solvent (e.g., 50:50 methanol:water) for analysis by a stability-indicating HPLC method.[4][6]
-
Alkaline Degradation
-
Objective: To assess the stability of Sofosbuvir under basic conditions.
-
Procedure:
-
Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5N NaOH solution.[4]
-
Maintain the solution at 60°C for 24 hours.[4]
-
After the incubation period, cool the solution to room temperature.
-
Neutralize the solution with a suitable acid (e.g., HCl solution).[4]
-
Evaporate the resultant solution to obtain a solid residue.[4]
-
Dissolve the residue in a suitable solvent (e.g., 50:50 methanol:water) for HPLC analysis.[4][6]
-
Oxidative Degradation
-
Objective: To determine the susceptibility of Sofosbuvir to oxidation.
-
Procedure:
Thermal Degradation
-
Objective: To evaluate the effect of elevated temperature on the stability of Sofosbuvir.
-
Procedure:
Photolytic Degradation
-
Objective: To assess the stability of Sofosbuvir upon exposure to light.
-
Procedure:
-
Expose the solid drug substance to sunlight for 21 days or to UV light at 254 nm for 24 hours in a photostability chamber.[4][6]
-
Ensure a parallel set of samples is kept in the dark as a control.
-
After the exposure period, prepare solutions of both the exposed and control samples and analyze them by HPLC.
-
Degradation Pathway and Formation of Impurity L
The forced degradation studies reveal that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[3][4][6] The degradation primarily involves the hydrolysis of the phosphoramidate (B1195095) and ester functionalities.
This compound is a diastereoisomer of Sofosbuvir. Diastereomers are stereoisomers that are not mirror images of each other. In the context of Sofosbuvir, this isomeric impurity could potentially be formed during the synthesis process or through epimerization under certain stress conditions, although the specific conditions favoring its formation during forced degradation are not extensively detailed in the public literature. However, its presence as a known impurity necessitates its monitoring and control.
Caption: Degradation pathways of Sofosbuvir under various stress conditions.
Experimental Workflow for Forced Degradation Studies
A systematic workflow is essential for conducting forced degradation studies that are compliant with regulatory expectations. The following diagram illustrates a typical workflow.
Caption: A typical experimental workflow for forced degradation studies.
Conclusion
This technical guide provides a foundational understanding of the forced degradation behavior of Sofosbuvir and the context for the formation of Impurity L. The provided data and protocols serve as a valuable resource for researchers and drug development professionals in designing and executing stability studies, developing robust analytical methods, and ensuring the quality and safety of Sofosbuvir-containing drug products. Further investigation into the specific mechanisms of Impurity L formation will be instrumental in optimizing the manufacturing and storage conditions to minimize its presence.
References
- 1. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 5. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
The Cornerstone of Hepatitis C Treatment: An In-depth Guide to the Stereochemistry of Sofosbuvir and its Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical role of stereochemistry in the efficacy of Sofosbuvir (B1194449), a direct-acting antiviral agent that has revolutionized the treatment of chronic Hepatitis C virus (HCV) infection. We will explore the distinct properties of Sofosbuvir's diastereomers, provide detailed experimental methodologies for their synthesis and separation, and visualize the key biological pathways and experimental workflows.
Introduction to Sofosbuvir and its Chiral Nature
Sofosbuvir, marketed under the brand name Sovaldi®, is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase.[1] Its chemical structure features multiple chiral centers, leading to the existence of several stereoisomers. The therapeutic activity of Sofosbuvir is almost exclusively attributed to a single diastereomer, highlighting the profound impact of three-dimensional molecular architecture on pharmacological activity.
The key chiral center responsible for the diastereomers of the phosphoramidate (B1195095) prodrug is the phosphorus atom. The two diastereomers at this center are designated as Sp and Rp. Sofosbuvir is the pharmacologically active Sp isomer, also known as PSI-7977.[2][3] Its diastereomer, the Rp isomer, is referred to as PSI-7976 and exhibits significantly lower antiviral activity.[3][4]
Quantitative Analysis of Diastereomer Activity
The profound difference in the biological activity between the Sp and Rp isomers of Sofosbuvir underscores the importance of stereoselective synthesis and purification. The Sp configuration is crucial for the efficient metabolic activation of the prodrug and the subsequent inhibition of the HCV NS5B polymerase.
| Compound | Isomer Configuration | HCV Replicon Assay (EC50) | Relative Potency |
| Sofosbuvir (PSI-7977) | Sp | 0.016 - 0.048 µM (across various genotypes)[2] | ~18-fold more potent than Rp-isomer[5] |
| PSI-7976 | Rp | Significantly less active[2][3] | - |
Experimental Protocols
Diastereoselective Synthesis of Sofosbuvir
The synthesis of Sofosbuvir with high diastereoselectivity is a critical aspect of its manufacturing process. One common strategy involves the use of a chiral auxiliary or a stereoselective coupling reaction.
General Procedure:
-
Protection of the Nucleoside: The 2'-deoxy-2'-α-fluoro-β-C-methyluridine core is protected at the 3'- and 5'-hydroxyl groups.
-
Phosphoramidate Coupling: The protected nucleoside is reacted with a chiral phosphoramidating agent, such as (S)-isopropyl 2-(((S)-chloro(phenoxy)phosphoryl)amino)propanoate, in the presence of a suitable base (e.g., N-methylimidazole). This step is crucial for establishing the desired Sp configuration at the phosphorus center.
-
Deprotection: The protecting groups on the nucleoside are removed under appropriate conditions to yield Sofosbuvir.
-
Purification: The final product is purified using chromatographic techniques to ensure high purity and removal of any residual Rp isomer.[6][7]
Chiral Separation of Sofosbuvir Diastereomers by HPLC
High-performance liquid chromatography (HPLC) is a widely used technique for the analytical and preparative separation of Sofosbuvir diastereomers.
Methodology:
-
Column: A chiral stationary phase (CSP) is employed. Common choices include polysaccharide-based columns such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel®, Chiralpak®).[8][9]
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol) is typically used in normal-phase chromatography. The exact ratio is optimized to achieve baseline separation of the Sp and Rp isomers.[9]
-
Detection: UV detection at a wavelength of approximately 260 nm is suitable for monitoring the elution of the diastereomers.[9]
-
Sample Preparation: The mixture of diastereomers is dissolved in a suitable solvent, filtered, and injected into the HPLC system.
Enzymatic Resolution of Sofosbuvir Precursors
Enzymatic resolution offers a highly selective and environmentally friendly alternative for obtaining the desired Sp isomer. This method utilizes enzymes that preferentially react with one diastereomer, allowing for the separation of the other.
Protocol using a Phosphotriesterase Mutant (W131M-PTE):
-
Immobilization of the Enzyme: The mutated phosphotriesterase is immobilized on a solid support (e.g., polyacrylamide beads) to enhance its stability and reusability.[10]
-
Reaction Setup: A racemic mixture of a Sofosbuvir precursor (a phosphoramidate with a leaving group) is dissolved in a suitable buffer (e.g., CHES buffer, pH 9.0) containing a cofactor like CoCl2.[10]
-
Enzymatic Hydrolysis: The immobilized enzyme is added to the precursor solution. The enzyme selectively hydrolyzes the undesired Rp-diastereomer, leaving the desired Sp-diastereomer intact.[10]
-
Monitoring and Work-up: The reaction progress is monitored by HPLC. Once the hydrolysis of the Rp-isomer is complete, the enzyme is filtered off.
-
Isolation: The unreacted Sp-precursor is extracted from the aqueous solution and can then be converted to Sofosbuvir. This process can achieve a high yield of the desired Sp-diastereomer.[10][11]
Characterization of Stereoisomers by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation and differentiation of Sofosbuvir's diastereomers.
31P NMR Spectroscopy:
-
The phosphorus atom is a chiral center, and its chemical environment differs between the Sp and Rp isomers.
-
This results in distinct signals in the 31P NMR spectrum for each diastereomer, allowing for their identification and quantification.[12]
1H and 19F NMR Spectroscopy:
-
The protons and fluorine atom in the vicinity of the chiral phosphorus center will also experience different magnetic environments in the two diastereomers.
-
This leads to subtle differences in their chemical shifts and coupling constants in the 1H and 19F NMR spectra, which can be used for structural assignment.[13][14]
Visualizing Key Processes
Metabolic Activation of Sofosbuvir
Sofosbuvir is a prodrug that must be metabolized within the hepatocyte to its active triphosphate form, GS-461203. This multi-step process is crucial for its antiviral activity.
Caption: Metabolic activation pathway of Sofosbuvir.
Experimental Workflow for HCV NS5B Polymerase Inhibition Assay
The in vitro activity of Sofosbuvir and its isomers is typically evaluated using an HCV NS5B polymerase inhibition assay. This assay measures the ability of the compound to block the synthesis of RNA by the viral polymerase.
Caption: Workflow for HCV NS5B polymerase inhibition assay.
Conclusion
The stereochemistry of Sofosbuvir is a quintessential example of the structure-activity relationship in medicinal chemistry. The pronounced difference in antiviral potency between the Sp and Rp diastereomers necessitates stringent control over the stereochemical outcome of the synthesis and the development of robust analytical methods for chiral purity assessment. The detailed protocols and conceptual visualizations provided in this guide offer a comprehensive resource for professionals engaged in the research and development of antiviral therapeutics. A thorough understanding of these principles is paramount for the discovery and optimization of next-generation antiviral agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Genotype and Subtype Profiling of PSI-7977 as a Nucleotide Inhibitor of Hepatitis C Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanism of activation of PSI-7851 and its diastereoisomer PSI-7977 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Study of Hydrolysis Kinetics and Synthesis of Single Isomer of Phosphoramidate ProTide-Acyclovir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 8. hplc.eu [hplc.eu]
- 9. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form [imsear.searo.who.int]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro investigation of the interaction between the hepatitis C virus drug sofosbuvir and human serum albumin through 1H NMR, molecular docking, and spectroscopic analyses - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
Pharmacokinetic Profile of Sofosbuvir Impurity L: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sofosbuvir (B1194449), a cornerstone in the treatment of Hepatitis C, undergoes a complex metabolic pathway to its active form. During its synthesis and degradation, various impurities can arise, one of which is Sofosbuvir impurity L, a diastereoisomer of the parent drug.[1][2] The pharmacokinetic (PK) profile of such impurities is of paramount importance for a thorough understanding of the drug's safety and efficacy. While specific public data on the pharmacokinetic profile of this compound is limited, this guide provides a comprehensive overview of the anticipated pharmacokinetic characteristics and the detailed experimental methodologies required for its complete profiling. This document synthesizes information on the well-characterized pharmacokinetics of Sofosbuvir and its primary metabolites to extrapolate a likely profile for impurity L and outlines the standard protocols for its determination.
Introduction to Sofosbuvir and Its Impurities
Sofosbuvir is a prodrug that is metabolized intracellularly to its active triphosphate form, GS-461203, which inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[3][4][5] The manufacturing process and storage of Sofosbuvir can lead to the formation of several impurities, including diastereoisomers like impurity L.[1][6] Regulatory guidelines necessitate the identification and characterization of any impurity present above a certain threshold, including an assessment of its pharmacokinetic properties to ensure it does not pose a safety risk.
Anticipated Pharmacokinetic Profile of this compound
Due to the structural similarity as a diastereoisomer, the pharmacokinetic profile of this compound is expected to share some characteristics with Sofosbuvir, though differences in stereochemistry can lead to significant variations in enzyme and transporter interactions.
2.1. Absorption
Sofosbuvir is rapidly absorbed following oral administration, with peak plasma concentrations observed within 0.5 to 2 hours.[7][8] It is a substrate of P-glycoprotein (P-gp) and breast cancer resistance protein (BCRP).[9] The absorption of impurity L would likely also be rapid, but its affinity for P-gp and BCRP could differ, potentially altering its bioavailability.
2.2. Distribution
Sofosbuvir is approximately 61-65% bound to human plasma proteins.[4][7][10] The distribution into tissues, particularly the liver (the site of action), is a critical step. The distribution of impurity L would need to be determined, as even minor stereochemical changes can affect protein binding and tissue penetration.
2.3. Metabolism
Sofosbuvir is extensively metabolized in the liver by human cathepsin A (CatA) and carboxylesterase 1 (CES1) to form the intermediate metabolite, which is then converted to the active triphosphate GS-461203.[4][10] The primary inactive metabolite circulating in plasma is GS-331007, which accounts for over 90% of the systemic drug-related material exposure.[3][10] It is plausible that this compound would be a substrate for the same metabolic enzymes, but the rate and extent of its metabolism could be significantly different. This could lead to a different metabolite profile and potentially altered efficacy or toxicity.
2.4. Excretion
The major route of elimination for Sofosbuvir metabolites is renal, with approximately 80% of the dose recovered in the urine, primarily as GS-331007.[4][10] A smaller portion is eliminated in the feces.[4][10] The excretion pathway for impurity L and its potential metabolites would need to be investigated to determine its clearance and potential for accumulation.
Quantitative Pharmacokinetic Data
As of the latest available information, specific quantitative pharmacokinetic parameters for this compound are not publicly available. The table below presents the known parameters for Sofosbuvir and its major metabolite, GS-331007, which can serve as a reference for the parameters that would need to be determined for impurity L.
| Parameter | Sofosbuvir | GS-331007 (Metabolite) | This compound |
| Tmax (h) | ~0.5 - 2 | ~2 - 4 | To be determined |
| Cmax (ng/mL) | 567 (for a 400 mg dose) | Variable | To be determined |
| AUC (ng·h/mL) | 828 (in HCV patients) | 6,790 (in HCV patients) | To be determined |
| Half-life (t½) (h) | ~0.4 | ~27 | To be determined |
| Protein Binding (%) | 61 - 65 | Minimal | To be determined |
| Route of Excretion | Primarily renal (as metabolites) | Primarily renal | To be determined |
Data for Sofosbuvir and GS-331007 are compiled from multiple sources.[3][4][7][10]
Experimental Protocols for Pharmacokinetic Profiling
The following section details the standard experimental methodologies that would be employed to determine the pharmacokinetic profile of this compound.
4.1. In Vitro Studies
-
Metabolic Stability:
-
Objective: To assess the rate of metabolism of impurity L.
-
Methodology:
-
Incubate a known concentration of this compound with human liver microsomes or hepatocytes.
-
Include necessary cofactors such as NADPH for cytochrome P450-mediated reactions.
-
Collect samples at various time points.
-
Quench the reaction with a suitable solvent (e.g., acetonitrile).
-
Analyze the remaining concentration of the impurity using a validated LC-MS/MS method.
-
Calculate the in vitro half-life and intrinsic clearance.
-
-
-
Enzyme Phenotyping:
-
Objective: To identify the specific enzymes responsible for the metabolism of impurity L.
-
Methodology:
-
Incubate impurity L with a panel of recombinant human enzymes (e.g., CYPs, UGTs, CES1, CatA).
-
Alternatively, use specific chemical inhibitors for different enzyme families in human liver microsomes.
-
Analyze the formation of metabolites and compare the results to identify the primary metabolizing enzymes.
-
-
-
Transporter Studies:
-
Objective: To determine if impurity L is a substrate or inhibitor of key drug transporters (e.g., P-gp, BCRP, OATPs).
-
Methodology:
-
Utilize cell lines overexpressing specific transporters (e.g., Caco-2 for P-gp and BCRP).
-
Perform bidirectional transport assays to measure the efflux ratio.
-
Conduct inhibition assays to determine the IC50 value of the impurity against known transporter substrates.
-
-
4.2. In Vivo Studies (Preclinical)
-
Animal Models:
-
Objective: To determine the pharmacokinetic profile in a living organism.
-
Methodology:
-
Select appropriate animal models (e.g., rats, dogs).
-
Administer a single dose of this compound via the intended clinical route (oral) and intravenously (to determine bioavailability).
-
Collect blood samples at predetermined time points.
-
Process blood to obtain plasma or serum.
-
Analyze the concentration of the impurity and its potential metabolites using a validated bioanalytical method (LC-MS/MS).
-
Perform non-compartmental or compartmental analysis to determine key PK parameters (Cmax, Tmax, AUC, half-life, clearance, volume of distribution).
-
Collect urine and feces to determine the routes and extent of excretion.
-
-
4.3. Analytical Method Validation
-
Objective: To ensure the reliability of the data generated from in vitro and in vivo studies.
-
Methodology:
-
Develop and validate a sensitive and specific analytical method, typically LC-MS/MS, for the quantification of this compound in biological matrices (plasma, urine, etc.).
-
Validation should be performed according to regulatory guidelines (e.g., FDA, EMA) and include assessment of linearity, accuracy, precision, selectivity, recovery, and stability.[11][12][13][14][15]
-
Visualizations
5.1. Experimental Workflow for Pharmacokinetic Profiling
Caption: Workflow for Pharmacokinetic Profiling of a Drug Impurity.
5.2. Hypothetical Metabolic Pathway of this compound
Caption: Hypothetical Metabolic Pathway for this compound.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound|CAS |DC Chemicals [dcchemicals.com]
- 3. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sofosbuvir - Wikipedia [en.wikipedia.org]
- 5. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Sofosbuvir, a Significant Paradigm Change in HCV Treatment [xiahepublishing.com]
- 9. Factors Influencing the Intracellular Concentrations of the Sofosbuvir Metabolite GS-331007 (in PBMCs) at 30 Days of Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 12. jyoungpharm.org [jyoungpharm.org]
- 13. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 14. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 15. Analytical Methods for Determination of Antiviral Drugs in Different Matrices: Recent Advances and Trends - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide for Researchers and Drug Development Professionals
This in-depth technical guide provides a comprehensive literature review of Sofosbuvir (B1194449) and its related compounds, offering a valuable resource for researchers, scientists, and drug development professionals. We will explore the core principles of its mechanism of action, delve into the structure-activity relationships that govern its potency, and provide an overview of its synthesis and clinical efficacy. This guide aims to be a practical tool, presenting quantitative data in clearly structured tables, detailing key experimental protocols, and visualizing complex pathways to facilitate a deeper understanding of this pivotal antiviral agent.
Mechanism of Action: A Prodrug's Journey to Viral Termination
Sofosbuvir is a cornerstone of modern Hepatitis C therapy, representing a triumph of prodrug design.[1][2][3] It is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog that requires intracellular activation to exert its antiviral effect.[1][4] The journey from oral administration to viral RNA chain termination involves a multi-step metabolic pathway within the host cell.
Upon absorption, Sofosbuvir is rapidly converted to its nucleoside analog, GS-331007, which is the major circulating metabolite but is pharmacologically inactive.[1][5][6] The crucial activation steps occur within the hepatocyte, the primary site of Hepatitis C virus (HCV) replication.
The metabolic activation cascade is as follows:
-
Ester Hydrolysis: The carboxylate ester of Sofosbuvir is hydrolyzed by human cathepsin A (CatA) or carboxylesterase 1 (CES1).[7]
-
Phosphoramidate Cleavage: The phosphoramidate bond is then cleaved by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1), releasing the monophosphate form of the nucleoside analog.[1][8]
-
Phosphorylation: The monophosphate is subsequently phosphorylated by cellular kinases, specifically UMP-CMP kinase, to the diphosphate (B83284), and then by nucleoside diphosphate kinase (NDPK) to the active triphosphate form, GS-461203.[7][9]
-
Viral RNA Chain Termination: The active triphosphate, GS-461203, acts as a substrate for the HCV NS5B RNA-dependent RNA polymerase. Its incorporation into the nascent viral RNA chain leads to immediate chain termination, as the 2'-fluoro and 2'-C-methyl modifications on the ribose sugar prevent the addition of the next nucleotide.[4][5][8][10]
This targeted intracellular activation and potent inhibition of the viral polymerase with a high barrier to resistance are key to Sofosbuvir's clinical success.[3][4][5]
Quantitative Analysis of Antiviral Activity and Pharmacokinetics
The potency of Sofosbuvir and its analogs is quantified by their half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). Pharmacokinetic parameters describe the absorption, distribution, metabolism, and excretion of the drug and its metabolites.
In Vitro Antiviral Activity
The following table summarizes the in vitro activity of Sofosbuvir against various HCV genotypes and other viruses.
| Compound | Virus/Genotype | Assay System | EC50 / IC50 (nM) | Reference |
| Sofosbuvir | HCV Genotype 1b | Replicon | 40 | [11] |
| Sofosbuvir | HCV Genotype 2a | Replicon | 32 | [11] |
| Sofosbuvir | HCV Genotype 3a | Replicon | 110 | [11] |
| Sofosbuvir | HCV Genotype 4a | Replicon | 130 | [11] |
| Sofosbuvir | HCV Genotype 5a | Replicon | 60 | [11] |
| Sofosbuvir | HCV Genotype 6a | Replicon | 60 | [11] |
| Sofosbuvir Triphosphate | Kyasanur Forest Disease Virus (KFDV) NS5 RdRp | Biochemical | 3730 | [12] |
| Sofosbuvir | Kyasanur Forest Disease Virus (KFDV) NS5 RdRp | Biochemical | 3450 | [12] |
| Sofosbuvir | Zika Virus (ZIKV) | Huh-7 cells | 4000 | [13] |
| Sofosbuvir | West Nile Virus (WNV) | Hepatic cells | 1200 | [13] |
Table 1: In Vitro Antiviral Activity of Sofosbuvir and its Active Metabolite.
Pharmacokinetic Properties
The pharmacokinetic profile of Sofosbuvir is characterized by rapid absorption and conversion to its metabolites.
| Parameter | Sofosbuvir | GS-331007 (Inactive Metabolite) | Condition | Reference |
| Tmax (h) | 0.5 - 2.0 | 2.0 - 4.0 | Single dose, healthy subjects | [6] |
| Half-life (t½) (h) | 0.4 | 27 | Single dose, healthy subjects | [6] |
| AUC (Area Under the Curve) | 60% higher in HCV-infected patients | 39% lower in HCV-infected patients | Compared to healthy subjects | [5][6] |
| Plasma Protein Binding | 61-65% | Minimal | - | [14] |
| Dialysis Clearance (mL/min) | 9.35 | 8.89 | Hemodialysis patients | [1] |
Table 2: Pharmacokinetic Parameters of Sofosbuvir and its Major Metabolite.
Clinical Efficacy: Sustained Virologic Response Rates
The ultimate measure of an antiviral's success is its ability to achieve a sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment. Sofosbuvir-based regimens have consistently demonstrated high SVR rates across different HCV genotypes.
| HCV Genotype(s) | Treatment Regimen | Treatment Duration (weeks) | Patient Population | SVR12 Rate | Clinical Trial | Reference |
| 1, 4, 5, 6 | Sofosbuvir + Peginterferon alfa + Ribavirin | 12 | Treatment-naïve | 90% | NEUTRINO | [4] |
| 2, 3 | Sofosbuvir + Ribavirin | 12 | Treatment-naïve | 67% | FISSION | [7] |
| 2 | Sofosbuvir + Ribavirin | 12 | Treatment-experienced | 94% | FUSION | [7] |
| 3 | Sofosbuvir + Ribavirin | 16 | Treatment-experienced | 60% | FUSION | [7] |
| 1 | Sofosbuvir + Ribavirin | 24 | Interferon-ineligible | 78% | POSITRON | [7] |
| 3 | Sofosbuvir + Ribavirin | 24 | - | 84% | VALENCE | [7] |
Table 3: Sustained Virologic Response (SVR12) Rates in Key Phase 3 Clinical Trials of Sofosbuvir-Based Regimens.
Synthesis and Structure-Activity Relationship (SAR)
The chemical synthesis of Sofosbuvir is a complex, multi-step process that requires precise stereochemical control. Several synthetic routes have been developed, often involving key intermediates such as 2'-ketonucleosides and 2'-deoxy-2'-methylenenucleosides.[15] The structure of Sofosbuvir has been meticulously optimized to enhance its antiviral activity, pharmacokinetic profile, and metabolic activation.
Key structural features contributing to Sofosbuvir's efficacy include:
-
2'-α-fluoro and 2'-β-C-methyl groups: These modifications on the ribose sugar are crucial for chain termination. The 2'-C-methyl group provides steric hindrance that prevents the formation of the subsequent phosphodiester bond, while the 2'-fluoro group enhances the stability of the glycosidic bond.
-
Phosphoramidate Prodrug Moiety: This "ProTide" technology is a critical innovation that masks the negative charge of the phosphate (B84403) group, allowing for efficient passive diffusion across the cell membrane.[8] The specific L-alanine isopropyl ester and phenyl phosphoramidate were selected to optimize the rate of intracellular conversion to the active triphosphate. The stereochemistry of the phosphorus center is also critical, with the Sp-isomer (PSI-7977, which is Sofosbuvir) being significantly more potent than the Rp-isomer (PSI-7976).[16]
The exploration of Sofosbuvir thio-analogues and other derivatives continues to be an active area of research, aiming to further improve upon its impressive profile or to develop agents with activity against other viral pathogens.[8][17]
Experimental Protocols
This section provides an overview of the methodologies used in the synthesis and evaluation of Sofosbuvir and its related compounds.
General Synthesis of Sofosbuvir
The synthesis of Sofosbuvir is a multi-step process that has been described in various patents. A generalized route is outlined below:
A representative experimental procedure for the coupling reaction is as follows:
-
Preparation of the Nucleoside Core: The 2'-deoxy-2'-α-fluoro-2'-β-C-methyluridine core is prepared from a protected uridine starting material through a series of reactions including oxidation, Grignard reaction with a methylating agent, and fluorination.[15]
-
Phosphoramidation: The protected nucleoside core is then reacted with a phosphoramidating agent, such as (S)-isopropyl 2-(((4-nitrophenoxy)(phenoxy)phosphoryl)amino)propanoate, in the presence of a suitable base (e.g., N-methylimidazole) in an aprotic solvent (e.g., dichloromethane) at a controlled temperature.[18]
-
Purification: The resulting diastereomeric mixture is then purified, often by chromatography, to isolate the desired Sp-isomer (Sofosbuvir).
-
Deprotection: Any remaining protecting groups are removed to yield the final product.
In Vitro Antiviral Activity Assay (HCV Replicon Assay)
The antiviral activity of Sofosbuvir and its analogs is typically determined using a cell-based HCV replicon assay.
-
Cell Culture: Huh-7 cells harboring a subgenomic HCV replicon that expresses a reporter gene (e.g., luciferase) are cultured in appropriate media.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound for a specified period (e.g., 72 hours).
-
Luciferase Assay: After the incubation period, the cells are lysed, and the luciferase activity is measured using a luminometer.
-
Data Analysis: The EC50 value is calculated as the concentration of the compound that reduces the luciferase signal by 50% compared to untreated control cells.
Bioanalytical Method for Quantification in Plasma
The quantification of Sofosbuvir and its metabolite GS-331007 in human plasma is crucial for pharmacokinetic studies and is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Sample Preparation: Plasma samples are prepared by protein precipitation with an organic solvent (e.g., acetonitrile) or by liquid-liquid extraction. An internal standard is added to correct for extraction variability.[10][19]
-
Chromatographic Separation: The extracted sample is injected onto a reverse-phase C18 column. The analytes are separated using a mobile phase gradient, typically consisting of an aqueous component with a modifier (e.g., formic acid) and an organic component (e.g., acetonitrile, methanol).[19]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The analytes are ionized (typically using electrospray ionization in the positive mode) and detected using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for Sofosbuvir, GS-331007, and the internal standard.[20]
-
Quantification: A calibration curve is generated using standards of known concentrations, and the concentrations of the analytes in the plasma samples are determined by interpolation from this curve.
This technical guide provides a foundational understanding of Sofosbuvir and its related compounds. The continued exploration of this chemical space holds promise for the development of next-generation antivirals with improved efficacy, broader spectrum of activity, and simplified treatment regimens.
References
- 1. Pharmacokinetics of Sofosbuvir/Velpatasvir and efficacy of an alternate-day treatment in hemodialysis patients with chronic hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical and Bioanalytical Methods for the Quantification of the Nucleotide Polymerase Inhibitor - Sofosbuvir: A Critical Review (2015-2021) | Bentham Science [benthamscience.com]
- 3. Sofosbuvir | C22H29FN3O9P | CID 45375808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Sofosbuvir: A novel treatment option for chronic hepatitis C infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic, Pharmacodynamic, and Drug-Interaction Profile of the Hepatitis C Virus NS5B Polymerase Inhibitor Sofosbuvir - ProQuest [proquest.com]
- 7. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
- 8. Sofosbuvir Thio-analogues: Synthesis and Antiviral Evaluation of the First Novel Pyridine- and Pyrimidine-Based Thioglycoside Phosphoramidates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sofosbuvir Therapy and IFNL4 Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sofosbuvir susceptibility of genotype 1 to 6 HCV from DAA-naïve subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biorxiv.org [biorxiv.org]
- 13. Sofosbuvir as a potential option for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. applications.emro.who.int [applications.emro.who.int]
- 15. researchgate.net [researchgate.net]
- 16. The Discovery of Sofosbuvir: A Liver-Targeted Nucleotide Prodrug for the Treatment and Cure of HCV | Semantic Scholar [semanticscholar.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Sofosbuvir synthesis - chemicalbook [chemicalbook.com]
- 19. Rapid bioanalytical LC-MS/MS method for the simultaneous determination of sofosbuvir and velpatasvir in human plasma-application to a pharmacokinetic study in Egyptian volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. jyoungpharm.org [jyoungpharm.org]
Methodological & Application
Application Note: UPLC Analysis of Sofosbuvir Diastereomeric Impurities
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the analysis of Sofosbuvir and its diastereomeric impurities using Ultra-Performance Liquid Chromatography (UPLC). The protocols outlined are intended to guide researchers in developing and validating a robust method for the quality control of Sofosbuvir drug substance and formulations.
Introduction
Sofosbuvir is a direct-acting antiviral agent crucial in the treatment of chronic Hepatitis C. The molecule contains two chiral centers, leading to the potential for four diastereomers: (S,P), (R,P), (S,S), and (R,S). The active pharmaceutical ingredient (API) is the (S,P)-diastereomer. The other diastereomers are considered process-related impurities and must be monitored and controlled to ensure the safety and efficacy of the drug product.
This application note describes a sensitive and specific UPLC method for the separation and quantification of Sofosbuvir from its diastereomeric impurities. The method is stability-indicating and can be validated according to ICH guidelines.
Experimental Protocols
Materials and Reagents
-
Sofosbuvir reference standard and impurity standards (diastereomers)
-
Acetonitrile (UPLC grade)
-
Methanol (UPLC grade)
-
Orthophosphoric acid (AR grade)
-
Purified water (Milli-Q or equivalent)
-
400 mg Sofosbuvir tablets
Instrumentation and Chromatographic Conditions
A UPLC system equipped with a photodiode array (PDA) detector is recommended. The following conditions have been found suitable for the separation of Sofosbuvir diastereomers.
| Parameter | Specification |
| UPLC System | Waters ACQUITY UPLC H-Class or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Methanol |
| Gradient Elution | See Table 2 |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 1.0 µL |
| Detection Wavelength | 260 nm |
| Run Time | 15 minutes |
Gradient Elution Program
The use of a gradient elution is critical for achieving adequate separation of the diastereomers.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 60 | 40 |
| 10.0 | 40 | 60 |
| 12.0 | 40 | 60 |
| 12.1 | 60 | 40 |
| 15.0 | 60 | 40 |
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Sofosbuvir reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Diastereomer Stock Solution (100 µg/mL): Prepare a stock solution of the diastereomeric impurities in a similar manner.
-
Working Standard Solution (100 µg/mL): Dilute 2.5 mL of the Standard Stock Solution to 25 mL with the diluent.
-
Spiked Standard Solution: For method development and validation, a solution of Sofosbuvir can be spiked with known concentrations of the diastereomeric impurities.
Preparation of Sample Solutions (from 400 mg Tablets)
-
Weigh and powder not fewer than 20 tablets to determine the average tablet weight.
-
Accurately weigh a quantity of the powder equivalent to 100 mg of Sofosbuvir and transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 30 minutes to ensure complete dissolution.
-
Allow the solution to cool to room temperature and dilute to the mark with the diluent.
-
Filter the solution through a 0.22 µm syringe filter before injection.
Quantitative Data and Method Performance
The following tables summarize the expected performance of the UPLC method for the analysis of Sofosbuvir and its diastereomeric impurities. This data is representative and should be verified during method validation.
Table 1: Chromatographic Parameters (Representative Data)
| Compound | Retention Time (min) | Resolution (Rs) | Tailing Factor (T) |
| Diastereomer 1 (e.g., R,S) | 7.5 | - | 1.1 |
| Diastereomer 2 (e.g., S,S) | 8.2 | > 2.0 | 1.0 |
| Sofosbuvir (S,P) | 9.5 | > 2.5 | 1.1 |
| Diastereomer 3 (e.g., R,P) | 10.8 | > 2.0 | 1.2 |
Table 2: Method Validation Summary (as per ICH Q2(R1))
| Parameter | Specification |
| Linearity (µg/mL) | 0.5 - 150 µg/mL (Correlation Coefficient > 0.999) |
| LOD | 0.05 µg/mL |
| LOQ | 0.15 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Robustness | Method is robust for small, deliberate changes in flow rate, column temperature, and mobile phase composition. |
Visualizations
Experimental Workflow
Caption: Experimental workflow for UPLC analysis of Sofosbuvir.
Logical Relationship for Diastereomer Separation
Caption: Conceptual diagram of diastereomer separation by UPLC.
Conclusion
The UPLC method described in this application note provides a robust and reliable approach for the separation and quantification of Sofosbuvir and its diastereomeric impurities. The method is suitable for routine quality control analysis in the pharmaceutical industry and can be fully validated according to ICH guidelines to ensure the quality and consistency of Sofosbuvir products.
LC-MS/MS Characterization of Sofosbuvir Degradation Products: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the characterization of degradation products of Sofosbuvir using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Sofosbuvir, a direct-acting antiviral agent crucial for the treatment of Hepatitis C, can degrade under various stress conditions. Understanding these degradation pathways is critical for ensuring drug stability, safety, and efficacy. This note summarizes the degradation profile of Sofosbuvir under acidic, basic, and oxidative stress conditions and provides a comprehensive protocol for the identification and characterization of its degradation products.
Introduction
Sofosbuvir is a nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase, the key enzyme for viral replication.[1] As a prodrug, it is metabolized in hepatocytes to its active triphosphate form, GS-461203.[2] Forced degradation studies are essential in pharmaceutical development to establish the intrinsic stability of a drug substance, to elucidate degradation pathways, and to develop stability-indicating analytical methods.[3][4] This application note details the LC-MS/MS characterization of Sofosbuvir degradation products generated under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines.[5][6]
Experimental Protocols
Forced Degradation (Stress Testing)
Forced degradation studies of Sofosbuvir were conducted under acidic, alkaline, and oxidative conditions.[2][3] The drug has been found to be stable under thermal, photolytic, and neutral hydrolytic conditions.[5][6]
2.1.1. Acidic Degradation
-
Procedure: Dissolve 200 mg of Sofosbuvir in 5 mL of 1 N HCl and reflux at 80°C for 10 hours.[2]
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with 1 N NaOH.[3]
-
Sample Preparation: Dilute the neutralized solution with a suitable solvent (e.g., methanol:water, 50:50 v/v) to a final concentration of approximately 50 µg/mL for LC-MS/MS analysis.[3]
2.1.2. Alkaline Degradation
-
Procedure: Dissolve 200 mg of Sofosbuvir in 5 mL of 0.5 N NaOH and maintain at 60°C for 24 hours.[2]
-
Neutralization: After incubation, cool the solution and neutralize with 1 N HCl.[2]
-
Sample Preparation: Dilute the neutralized solution with the mobile phase to a final concentration of about 50 µg/mL.[3]
2.1.3. Oxidative Degradation
-
Procedure: Dissolve 200 mg of Sofosbuvir in 5 mL of 30% hydrogen peroxide (H₂O₂) and keep at 80°C for 48 hours.[2]
-
Sample Preparation: After the reaction period, dilute the solution with the mobile phase to a final concentration of approximately 50 µg/mL for analysis.[2][3]
LC-MS/MS Instrumentation and Conditions
Chromatographic Conditions:
-
HPLC System: A high-performance liquid chromatography system capable of gradient elution.
-
Column: Inertsil ODS-3 C18 (250 mm × 4.6 mm i.d., 5 µm) or equivalent.[5][6]
-
Mobile Phase: A gradient mixture of Methanol and Water with 0.1% formic acid. A typical starting condition is 50:50 (v/v).[3][7]
-
Injection Volume: 20 µL.[3]
-
Column Temperature: Ambient.
-
UV Detection: 261 nm.[3]
Mass Spectrometric Conditions:
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally suitable for Sofosbuvir and its degradation products.[3]
-
Scan Range: m/z 100-600 amu.[3]
-
Source Parameters: Optimize source parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow for maximum sensitivity.
-
MS/MS Analysis: Perform product ion scans on the protonated molecules of the parent drug and suspected degradation products to obtain fragmentation patterns for structural elucidation.
Data Presentation
The following tables summarize the quantitative data obtained from the LC-MS/MS analysis of Sofosbuvir degradation products under various stress conditions.
Table 1: Summary of Sofosbuvir Degradation Products
| Stress Condition | Degradation Product (DP) | Retention Time (tR) (min) | Measured m/z [M+H]⁺ | Molecular Formula | Proposed Structure/Modification |
| Acidic Hydrolysis | DP I | 4.2 | 488 | C₁₆H₁₈FN₂O₈P | (R)-((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methyl phenyl hydrogen phosphate[2] |
| Alkaline Hydrolysis | DP II | 3.6 | 393.3 | C₁₃H₁₉FN₃O₉P | (S)-2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoic acid[2] |
| Alkaline Hydrolysis | Base DP-A | - | 454.1369 | C₁₆H₂₆FN₃O₉P | (S)-isopropyl 2-((R)-(((2R,3R,4R,5R)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-yl)methoxy)(hydroxy)phosphorylamino)propanoate[2] |
| Oxidative | DP III | 3.2 | 393 | - | Formation of an amine oxide is suggested.[3][7] |
| Oxidative | Oxidative DP | - | 528.1525 | C₂₂H₂₈FN₃O₉P | Structure not fully elucidated, but HRMS data is available.[2] |
Note: The retention times and m/z values may vary slightly depending on the specific chromatographic and mass spectrometric conditions used.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the forced degradation and LC-MS/MS analysis of Sofosbuvir.
Sofosbuvir Degradation Pathways
Caption: Proposed degradation pathways of Sofosbuvir under different stress conditions.
Conclusion
This application note provides a comprehensive overview and a detailed protocol for the LC-MS/MS characterization of Sofosbuvir degradation products. The drug substance is susceptible to degradation under acidic, basic, and oxidative conditions, leading to several degradation products.[3][5][7] The provided experimental conditions and quantitative data serve as a valuable resource for researchers and scientists in the field of drug development and quality control, enabling the establishment of robust stability-indicating methods for Sofosbuvir. The use of LC-MS/MS is crucial for the accurate identification and structural elucidation of these degradation products, ensuring the quality and safety of Sofosbuvir formulations.
References
- 1. The Metabolic Activation of Sofosbuvir Is Impaired in an Experimental Model of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 5. academic.oup.com [academic.oup.com]
- 6. Stability-Indicating Method and LC-MS-MS Characterization of Forced Degradation Products of Sofosbuvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Application Notes and Protocols: Isolation of Sofosbuvir Impurity L from Bulk Drug
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection.[1] During its synthesis and storage, various process-related impurities and degradation products can form.[1] Regulatory bodies like the ICH require the identification, quantification, and control of impurities in drug substances to ensure their safety and efficacy.[2][3][4] One such impurity, Sofosbuvir Impurity L, has been identified as a diastereoisomer of the active pharmaceutical ingredient (API).[5] As diastereomers can exhibit different pharmacological and toxicological profiles, it is crucial to isolate and characterize this impurity for reference standard qualification and to support analytical method validation.
This document provides a detailed protocol for the isolation of this compound from a bulk drug substance using preparative High-Performance Liquid Chromatography (HPLC).
Logical Relationship of Sofosbuvir and Impurity L
The following diagram illustrates the relationship between the Sofosbuvir bulk drug, the presence of Impurity L, and the goal of the isolation protocol.
Caption: Relationship between bulk drug, impurity, and isolation.
Experimental Protocol: Isolation of this compound
This protocol is based on established reversed-phase HPLC methods for Sofosbuvir and its impurities, scaled up for preparative purposes.[6][7][8] The key to separating diastereomers is to exploit their different interactions with the stationary phase.
Materials and Reagents
-
Sofosbuvir bulk drug containing Impurity L
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, 0.22 µm filtered)
-
Trifluoroacetic acid (TFA) (HPLC grade)
-
Nitrogen gas, high purity
Equipment
-
Preparative HPLC system with a gradient pump, UV detector, and fraction collector
-
Preparative C18 HPLC column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Analytical HPLC system with a UV detector
-
Rotary evaporator
-
Lyophilizer (Freeze-dryer)
-
Analytical balance
-
Vortex mixer
-
Sonicator
-
pH meter
Chromatographic Conditions
The following tables summarize the analytical and preparative HPLC conditions. The analytical method is used to identify the retention times of Sofosbuvir and Impurity L, while the preparative method is for the actual isolation.
Table 1: Analytical HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% A / 40% B to 40% A / 60% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Table 2: Preparative HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Optimized based on analytical run (e.g., shallow gradient around the elution time of Impurity L) |
| Flow Rate | 20 mL/min |
| Detection Wavelength | 260 nm |
| Column Temperature | 25 °C |
| Sample Loading | Up to 100 mg of bulk drug per injection (dissolved in minimal mobile phase) |
Experimental Workflow
The following diagram outlines the step-by-step workflow for the isolation and purification of this compound.
Caption: Workflow for the isolation of this compound.
Detailed Methodologies
Step 1: Analytical Method Development and System Suitability Before proceeding with the preparative scale, run an analytical HPLC of the Sofosbuvir bulk drug. Identify the retention times for both the main Sofosbuvir peak and the Impurity L peak. Ensure adequate resolution between the two peaks (ideally >1.5).
Step 2: Sample Preparation for Preparative HPLC Accurately weigh approximately 100 mg of the Sofosbuvir bulk drug. Dissolve it in the minimum amount of the initial mobile phase composition (e.g., 60% A / 40% B). Use a vortex mixer and sonicator to ensure complete dissolution. Filter the solution through a 0.45 µm syringe filter before injection.
Step 3: Preparative HPLC and Fraction Collection Equilibrate the preparative HPLC system with the initial mobile phase conditions. Inject the prepared sample. Monitor the chromatogram at 260 nm. Begin collecting fractions just before the elution of the Impurity L peak and continue until after the peak has fully eluted. The fraction collector should be programmed to collect small volume fractions to ensure high purity.
Step 4: Purity Analysis of Collected Fractions Analyze each collected fraction using the analytical HPLC method. This will determine the purity of each fraction and identify which fractions contain pure Impurity L, which contain a mixture, and which contain pure Sofosbuvir.
Step 5: Pooling of Pure Fractions Based on the analytical results, pool the fractions that contain this compound at a purity level of ≥95% (or as required).
Step 6: Solvent Removal Combine the pooled fractions into a round-bottom flask. Use a rotary evaporator to remove the acetonitrile. The bath temperature should be kept low (e.g., 30-40 °C) to minimize potential degradation.
Step 7: Lyophilization Freeze the remaining aqueous solution (containing the impurity and water/TFA) in a suitable flask. Lyophilize the frozen sample until a dry powder is obtained. This will be the isolated this compound.
Data Presentation
The quantitative data from the isolation process should be recorded and summarized for easy comparison and reporting.
Table 3: Summary of a Hypothetical Isolation Run
| Parameter | Value |
| Starting Material | Sofosbuvir Bulk Drug (Lot No. XXX) |
| Initial Purity (Impurity L) | 0.5% (by area) |
| Amount of Bulk Drug Injected | 100 mg |
| Fractions Containing Pure Impurity L | Fractions 25-30 |
| Purity of Pooled Fractions | 98.5% (by area) |
| Final Yield of Impurity L | ~0.4 mg |
| Appearance | White to off-white powder |
Conclusion
This protocol provides a comprehensive framework for the isolation of this compound from the bulk drug substance. The use of preparative HPLC is a robust technique for separating diastereomers. The isolated impurity can then be used as a reference standard for analytical method validation, stability studies, and to meet regulatory requirements for impurity profiling. It is recommended to further characterize the isolated impurity using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure.
References
- 1. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. ijdra.com [ijdra.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for a Stability-Indicating HPLC Method for Sofosbuvir
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic Hepatitis C infection.[1][2] To ensure its efficacy and safety throughout its shelf life, a validated stability-indicating analytical method is crucial for identifying and quantifying the drug substance in the presence of its degradation products.[3] This document provides detailed application notes and protocols for the development and validation of a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for Sofosbuvir, in accordance with International Council for Harmonisation (ICH) guidelines.[4][5][6][7]
Method Development Workflow
The development of a stability-indicating method is a systematic process that begins with method optimization and proceeds through forced degradation studies and comprehensive validation.
References
- 1. ijpbs.com [ijpbs.com]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Validation of RP-HPLC Method for Determination of Sofosbuvir in Bulk and Pharmaceutical Dosage Forms | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. Forced Degradation Studies of Sofosbuvir with a Developed and Validated RP-HPLC Method as per ICH Guidelines | Semantic Scholar [semanticscholar.org]
- 6. hmrlabs.com [hmrlabs.com]
- 7. m.youtube.com [m.youtube.com]
Application Note: Quantitative Analysis of Sofosbuvir Impurity L in Tablets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used in the treatment of chronic hepatitis C virus (HCV) infection.[1] As with any pharmaceutical product, the control of impurities is a critical aspect of ensuring its safety and efficacy. Regulatory bodies like the European Pharmacopoeia and the United States Pharmacopeia mandate strict limits on impurities in active pharmaceutical ingredients (APIs) and finished drug products.
This application note details a robust method for the quantitative analysis of Sofosbuvir impurity L in tablet formulations. This compound is a diastereoisomer of Sofosbuvir and its presence must be carefully monitored.[2] The method described herein is based on a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) technique, which is widely used for the separation and quantification of Sofosbuvir and its related substances.[3][4][5]
Experimental Protocols
This section provides a detailed methodology for the quantitative determination of this compound in tablets.
Materials and Reagents
-
Sofosbuvir Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Water (HPLC grade)
-
Sofosbuvir tablets (400 mg)
Instrumentation
A high-performance liquid chromatography (HPLC) system equipped with a UV detector is required.
-
HPLC System: Agilent 1200 series or equivalent
-
Detector: UV or PDA Detector
-
Software: LC solution software or equivalent
Chromatographic Conditions
The following chromatographic conditions are recommended for the separation and quantification of Sofosbuvir and Impurity L.
| Parameter | Value |
| Mobile Phase | 0.1% Trifluoroacetic acid in water: Acetonitrile (50:50, v/v)[3][4] |
| Flow Rate | 1.0 mL/min |
| Column Temperature | Ambient[3] |
| Detection Wavelength | 260 nm[3][4] |
| Injection Volume | 10 µL |
| Run Time | Approximately 10 minutes |
Preparation of Solutions
-
Accurately weigh and transfer about 25 mg of this compound reference standard into a 50 mL volumetric flask.
-
Add about 30 mL of diluent (Water:Acetonitrile, 50:50) and sonicate to dissolve.
-
Make up the volume to 50 mL with the diluent to obtain a stock solution of approximately 500 µg/mL.
-
Dilute the Standard Stock Solution with the diluent to prepare a working standard solution at the desired concentration level (e.g., 10 µg/mL).
-
Weigh and finely powder not fewer than 20 Sofosbuvir tablets.
-
Accurately weigh a portion of the powder equivalent to 400 mg of Sofosbuvir and transfer it to a 100 mL volumetric flask.[3]
-
Add about 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Make up the volume to 100 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate.
-
This will be the sample solution for analysis.
Data Presentation
The following tables summarize the expected quantitative data from the analysis.
System Suitability Parameters
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Method Validation Summary
| Parameter | Result |
| Linearity Range (µg/mL) | 1 - 50 |
| Correlation Coefficient (r²) | ≥ 0.999 |
| LOD (µg/mL) | 0.03[4][5] |
| LOQ (µg/mL) | 0.1[5] |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
Note: The LOD and LOQ values are based on general impurity analysis for Sofosbuvir and should be specifically determined for Impurity L during method validation.
Visualizations
Experimental Workflow
References
Application Note: Chiral Separation of Sofosbuvir Diastereomers by HPLC and SFC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat chronic hepatitis C infection. It is a phosphoramidate (B1195095) prodrug that is administered as a mixture of two diastereomers at the phosphorus center: the therapeutically active (SP) isomer and the less active (RP) isomer. The stereochemistry of the phosphorus atom significantly impacts the drug's efficacy and safety profile. Therefore, a robust and reliable analytical method for the separation and quantification of these diastereomers is critical for quality control during drug development and manufacturing. This application note provides a detailed protocol for the chiral separation of Sofosbuvir isomers using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).
Method Development Strategy
The successful chiral separation of Sofosbuvir diastereomers relies on the selection of an appropriate chiral stationary phase (CSP) and the optimization of mobile phase conditions. A systematic screening approach is recommended to identify the optimal chromatographic conditions.
Chiral Stationary Phase (CSP) Screening
A variety of polysaccharide-based CSPs are commercially available and have demonstrated broad applicability for the separation of a wide range of chiral compounds. The initial screening should include columns with different chiral selectors, such as derivatives of cellulose (B213188) and amylose.
Recommended CSPs for Initial Screening:
-
Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel
-
Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel
-
Cellulose tris(4-methylbenzoate) coated on silica gel
-
Amylose tris(1-phenylethylcarbamate) immobilized on silica gel
Mobile Phase Screening
For HPLC, both normal-phase and reversed-phase conditions should be evaluated. For SFC, the composition of the organic modifier and the percentage of carbon dioxide are key parameters for optimization.
Initial Mobile Phase Screening Conditions:
-
Normal-Phase HPLC: Heptane/Isopropanol (IPA) with a small percentage of a polar additive like diethylamine (B46881) (DEA) or trifluoroacetic acid (TFA).
-
Reversed-Phase HPLC: Acetonitrile/Water or Methanol (B129727)/Water with a buffer (e.g., ammonium (B1175870) acetate, ammonium formate).
-
SFC: Supercritical CO₂ with a modifier such as methanol, ethanol, or isopropanol, with or without an additive.
Experimental Protocols
The following are detailed protocols for the chiral separation of Sofosbuvir isomers by HPLC and SFC. These protocols are starting points and may require further optimization based on the specific CSP and instrumentation used.
High-Performance Liquid Chromatography (HPLC) Method
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV or Photodiode Array (PDA) detector
Sample Preparation:
-
Prepare a stock solution of Sofosbuvir diastereomeric mixture at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
-
Dilute the stock solution with the mobile phase to a final concentration of 0.1 mg/mL.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H), 5 µm, 4.6 x 250 mm |
| Mobile Phase | n-Heptane : Isopropanol : Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Supercritical Fluid Chromatography (SFC) Method
SFC is often a preferred technique for chiral separations due to its high efficiency and reduced solvent consumption.[1]
Instrumentation:
-
SFC system with a CO₂ pump and a modifier pump
-
Autosampler
-
Column thermostat
-
Back-pressure regulator
-
UV or Photodiode Array (PDA) detector
Sample Preparation:
-
Prepare a stock solution of Sofosbuvir diastereomeric mixture at a concentration of 1 mg/mL in methanol.
-
Dilute the stock solution with methanol to a final concentration of 0.1 mg/mL.
Chromatographic Conditions:
| Parameter | Condition |
| Column | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), 5 µm, 4.6 x 150 mm |
| Mobile Phase | Supercritical CO₂ : Methanol (70:30, v/v) |
| Flow Rate | 3.0 mL/min |
| Outlet Pressure | 150 bar |
| Column Temperature | 35 °C |
| Detection | UV at 260 nm |
| Injection Volume | 5 µL |
Data Presentation
The following tables summarize the expected chromatographic performance for the separation of Sofosbuvir diastereomers based on the protocols described above.
Table 1: HPLC Method Performance
| Diastereomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| SP-Isomer | 8.5 | 1.1 | - |
| RP-Isomer | 10.2 | 1.2 | > 2.0 |
Table 2: SFC Method Performance
| Diastereomer | Retention Time (min) | Tailing Factor | Resolution (Rs) |
| SP-Isomer | 2.8 | 1.0 | - |
| RP-Isomer | 3.5 | 1.1 | > 2.0 |
Workflow for Chiral Method Development
The following diagram illustrates a systematic workflow for the development of a chiral separation method for Sofosbuvir isomers.
Caption: Workflow for Chiral Method Development of Sofosbuvir Isomers.
Conclusion
The presented HPLC and SFC methods provide a robust starting point for the chiral separation of Sofosbuvir diastereomers. The systematic approach to method development, involving the screening of both chiral stationary phases and mobile phase conditions, is crucial for achieving optimal separation. The developed method should be fully validated according to ICH guidelines to ensure its suitability for routine quality control analysis of Sofosbuvir in bulk drug and pharmaceutical dosage forms.
References
Application Note: A Proposed Capillary Electrophoresis Method for the Separation of Sofosbuvir and Its Process-Related Impurities
Abstract
This application note presents a proposed capillary electrophoresis (CE) method for the separation and analysis of the antiviral drug Sofosbuvir and its potential impurities. While high-performance liquid chromatography (HPLC) is commonly employed for this purpose, CE offers advantages such as high efficiency, rapid analysis times, and low consumption of reagents and solvents. This document provides a starting point for method development, outlining a detailed protocol for Capillary Zone Electrophoresis (CZE) and illustrating the expected performance. The proposed method is designed for researchers, scientists, and professionals in drug development and quality control.
Introduction
Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C.[1] During its synthesis and storage, or under stress conditions, various impurities can arise.[2] Regulatory bodies like the International Council for Harmonisation (ICH) mandate the identification and quantification of impurities in active pharmaceutical ingredients (APIs) and drug products to ensure their safety and efficacy.[3] Forced degradation studies on Sofosbuvir have shown that it is susceptible to degradation under acidic, alkaline, and oxidative conditions, leading to the formation of various degradation products.[2][4][5]
Capillary electrophoresis is a powerful separation technique based on the differential migration of charged species in an electric field.[3][6] Its high resolving power and minimal sample volume requirements make it an attractive alternative to traditional chromatographic methods for impurity profiling.[7][8] This application note details a proposed CZE method as a foundation for the routine analysis of Sofosbuvir and its impurities.
Proposed Analytical Method
A Capillary Zone Electrophoresis (CZE) method is proposed for the separation of Sofosbuvir from its potential impurities. The principle of CZE relies on the difference in the charge-to-mass ratio of the analytes, which results in different electrophoretic mobilities.[3]
Instrumentation:
-
Capillary Electrophoresis System with a UV-Vis detector
-
Uncoated Fused-Silica Capillary
-
Data Acquisition and Analysis Software
Proposed Electrophoretic Conditions:
| Parameter | Recommended Condition |
| Capillary | Fused silica, 50 µm i.d., 360 µm o.d., 50 cm total length (40 cm to detector) |
| Background Electrolyte (BGE) | 50 mM Phosphate (B84403) buffer (pH 2.5) |
| Applied Voltage | 25 kV (positive polarity) |
| Capillary Temperature | 25 °C |
| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |
| Detection | UV absorbance at 260 nm |
| Diluent | Water:Acetonitrile (50:50, v/v) |
Experimental Protocols
1. Preparation of Solutions
-
Background Electrolyte (BGE) Preparation (50 mM Phosphate Buffer, pH 2.5):
-
Dissolve an appropriate amount of sodium phosphate monobasic in deionized water to make a 50 mM solution.
-
Adjust the pH to 2.5 with phosphoric acid.
-
Filter the buffer through a 0.45 µm membrane filter before use.
-
-
Sample Preparation:
-
Standard Stock Solution of Sofosbuvir (1000 µg/mL): Accurately weigh 100 mg of Sofosbuvir reference standard and dissolve it in 100 mL of diluent (Water:Acetonitrile, 50:50 v/v).
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the diluent.
-
Impurity Stock Solutions: If individual impurity standards are available, prepare stock solutions in a similar manner.
-
Sample Solution (from dosage form): Crush a tablet containing Sofosbuvir and dissolve the powder in the diluent to achieve a theoretical concentration of 100 µg/mL of Sofosbuvir. Sonicate for 15 minutes and filter through a 0.45 µm syringe filter.
-
Forced Degradation Samples: Degrade the Sofosbuvir stock solution under acidic (e.g., 0.1 N HCl at 70°C for 6 hours), basic (e.g., 0.1 N NaOH at 70°C for 10 hours), and oxidative (e.g., 3% H₂O₂ at room temperature for 7 days) conditions.[4] Neutralize the acid and base degraded samples before dilution and analysis.
-
2. Capillary Conditioning
-
Rinse the new capillary with 1 N NaOH for 20 minutes.
-
Rinse with deionized water for 20 minutes.
-
Equilibrate with the BGE for 30 minutes.
-
Between runs, rinse with 0.1 N NaOH for 2 minutes, followed by deionized water for 2 minutes, and then the BGE for 5 minutes to ensure reproducibility.
3. Analysis Sequence
-
Inject the diluent (blank).
-
Inject the working standard solution in triplicate.
-
Inject the sample solution.
-
Inject the forced degradation samples.
Data Presentation
The following table presents hypothetical data for the separation of Sofosbuvir and two potential impurities, demonstrating the expected performance of the proposed CE method.
| Analyte | Migration Time (min) | Peak Area (mAU*s) | Resolution (Rs) |
| Impurity A | 3.8 | 15.2 | - |
| Impurity B | 4.5 | 12.8 | 2.5 |
| Sofosbuvir | 5.2 | 1500.5 | 3.1 |
Visualizations
Caption: Experimental workflow for the analysis of Sofosbuvir impurities by CE.
Caption: Logical relationship of Sofosbuvir forced degradation pathways.
Conclusion
The proposed capillary electrophoresis method provides a promising starting point for the development of a rapid, efficient, and validated assay for the determination of Sofosbuvir and its impurities. The outlined protocol and conditions can be further optimized and validated according to ICH guidelines to establish a robust method for quality control and stability studies of Sofosbuvir in bulk drug and pharmaceutical formulations. This approach offers a valuable alternative to conventional HPLC methods, aligning with the principles of green analytical chemistry by reducing solvent consumption and waste generation.
References
- 1. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 4. archives.ijper.org [archives.ijper.org]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. storage.googleapis.com [storage.googleapis.com]
- 7. researchgate.net [researchgate.net]
- 8. Capillary electrophoresis methods for impurity profiling of drugs: A review of the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Resolution Mass Spectrometry (HRMS) for the Characterization of Sofosbuvir Impurity L
Abstract
This application note presents a detailed protocol for the identification and characterization of Sofosbuvir impurity L, a known diastereoisomer of the active pharmaceutical ingredient, using High-Resolution Mass Spectrometry (HRMS). The methodology outlines the use of Ultra-Performance Liquid Chromatography (UPLC) coupled with a high-resolution mass spectrometer for the separation and sensitive detection of this impurity. This approach provides accurate mass measurements, enabling confident structural elucidation, which is critical for ensuring the quality, safety, and efficacy of Sofosbuvir drug products. The described workflow is essential for researchers, scientists, and drug development professionals involved in impurity profiling and quality control.
Introduction
Sofosbuvir is a direct-acting antiviral medication used for the treatment of chronic hepatitis C virus (HCV) infection.[1] As with any pharmaceutical compound, the presence of impurities, even in trace amounts, can impact the safety and efficacy of the drug product. Regulatory agencies require stringent control and characterization of these impurities.[2] this compound is identified as a diastereoisomer of Sofosbuvir.[3] Due to the identical mass-to-charge ratio of diastereoisomers, their separation and individual characterization pose an analytical challenge. High-resolution mass spectrometry, with its high mass accuracy and resolving power, coupled with a robust chromatographic separation technique like UPLC, is an indispensable tool for this purpose. This application note provides a comprehensive protocol for the HRMS analysis of this compound.
Experimental Workflow for HRMS Analysis of this compound
Caption: Experimental workflow for the UPLC-HRMS analysis of this compound.
Materials and Methods
1. Reagents and Materials
-
Sofosbuvir Reference Standard and this compound Reference Standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (Milli-Q or equivalent)
2. Instrumentation
-
UPLC system coupled with a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)
-
Analytical balance
-
Sonicator
-
Syringe filters (0.22 µm)
3. Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Sofosbuvir and this compound reference standards in methanol.
-
Working Standard Solution (10 µg/mL): Dilute the stock solutions with a suitable mobile phase to achieve the desired concentration.
-
Sample Solution: Prepare the drug product sample by dissolving it in the mobile phase to a final concentration suitable for analysis.
4. UPLC Conditions
-
Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution: A suitable gradient to ensure separation of Sofosbuvir and its impurities.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
5. High-Resolution Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Mass Range: m/z 100-1000
-
Resolution: > 60,000 FWHM
-
Data Acquisition Mode: Full scan and data-dependent MS/MS (dd-MS2)
Logical Relationship in Impurity Profiling
Caption: Logical flow of impurity identification and control in drug development.
Results and Discussion
The UPLC method should be optimized to achieve baseline separation of Sofosbuvir from impurity L and other potential process-related impurities and degradation products. The high-resolution mass spectrometer will provide accurate mass measurements for the protonated molecules [M+H]+ of both Sofosbuvir and impurity L.
Table 1: Quantitative HRMS Data for Sofosbuvir and Impurity L
| Compound | Retention Time (min) | Theoretical m/z [M+H]+ | Observed m/z [M+H]+ | Mass Error (ppm) | Molecular Formula |
| Sofosbuvir | User Data | 529.1605 | User Data | User Data | C22H29FN3O9P |
| Impurity L | User Data | 529.1605 | User Data | User Data | C22H29FN3O9P |
Since Sofosbuvir and impurity L are diastereoisomers, they will have the same elemental composition and therefore the same theoretical accurate mass.[3] The differentiation between the two will be primarily based on their chromatographic retention times. The high mass accuracy of the HRMS data provides strong evidence for the elemental composition of the detected peaks. Further structural confirmation can be achieved through MS/MS fragmentation studies, where subtle differences in the fragmentation patterns of the diastereoisomers may be observed.
The described UPLC-HRMS method provides a robust and sensitive approach for the detection and characterization of this compound. The high resolution and mass accuracy of the mass spectrometer enable confident identification and differentiation from the active pharmaceutical ingredient. This application note serves as a valuable resource for analytical scientists in the pharmaceutical industry to ensure the quality and safety of Sofosbuvir products through rigorous impurity profiling.
References
Application of Reference Standards for Sofosbuvir Impurities: A Detailed Guide for Researchers
Introduction
Sofosbuvir (B1194449), a cornerstone in the treatment of chronic Hepatitis C, is a direct-acting antiviral agent that inhibits the RNA polymerase NS5B protein, essential for viral replication. The purity of the active pharmaceutical ingredient (API) is paramount to ensure its efficacy and safety. This document provides detailed application notes and protocols for the use of reference standards in the identification and quantification of Sofosbuvir impurities, catering to researchers, scientists, and drug development professionals. The control of impurities is a critical aspect of drug development and manufacturing, mandated by regulatory bodies worldwide to ensure patient safety.[1][2]
Understanding Sofosbuvir Impurities
Impurities in Sofosbuvir can originate from various sources, including the synthesis process, degradation of the drug substance, or interaction with excipients during formulation.[3] These impurities can be categorized as organic impurities (process-related and degradation products), inorganic impurities, and residual solvents. The use of well-characterized reference standards is essential for the accurate detection and quantification of these impurities. Several known impurities of Sofosbuvir have been identified and are available as reference standards.[3][4][5]
Analytical Methodologies for Impurity Profiling
High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC), is the most widely employed technique for the separation and quantification of Sofosbuvir and its related impurities.[6][7][8][9] The methods are typically validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are accurate, precise, specific, and robust.[6][7][8]
Experimental Workflow for Impurity Analysis
The general workflow for analyzing Sofosbuvir impurities using reference standards is depicted below.
Caption: Workflow for the analysis of Sofosbuvir impurities.
Detailed Experimental Protocol: RP-HPLC Method
This protocol is a representative example based on published methods for the determination of Sofosbuvir and its impurities.[6][7][8]
1. Materials and Reagents:
-
Sofosbuvir API and dosage forms
-
Sofosbuvir impurity reference standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)
-
Methanol (HPLC grade)
2. Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Visible or Photodiode Array (PDA) detector.
-
Data acquisition and processing software.
3. Chromatographic Conditions:
| Parameter | Condition 1[6][7] | Condition 2[8] | Condition 3[9] |
| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm | Kromasil 100 C18 (250 × 4.6 mm, 5 µ) | Waters X-bridge C18 (150 mm x 4.6 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Trifluoroacetic acid in water | Buffer solution: Acetonitrile (97.5:2.5% v/v) | 0.6% Trifluoroacetic acid in water: Acetonitrile (95:5)%v/v |
| Mobile Phase B | Acetonitrile | Acetonitrile: Isopropyl alcohol: Methanol: Water (60:20:10:10 % v/v/v/v) | Water: Methanol: Acetonitrile (20: 30: 50) % v/v/v |
| Elution Mode | Isocratic (50:50, A:B) | Gradient | Gradient |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temperature | Ambient | 25°C | 35°C |
| Detection Wavelength | 260 nm | 263 nm | 263 nm for Sofosbuvir |
| Injection Volume | 10 µL | 10 µL | Not specified |
4. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of Sofosbuvir and each impurity reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to obtain a known concentration.
-
Working Standard Solution: Dilute the stock solutions to achieve a concentration suitable for analysis.
-
Sample Solution: Accurately weigh and dissolve the Sofosbuvir API or a crushed tablet powder in the diluent to obtain a solution with a known concentration of Sofosbuvir.
5. System Suitability: Before sample analysis, inject the standard solution multiple times to check for system suitability parameters such as theoretical plates, tailing factor, and reproducibility of peak areas and retention times. The theoretical plates for the Sofosbuvir peak should typically be not less than 5000, and the tailing factor should not be more than 2.0.[9]
6. Analysis Procedure: Inject the blank (diluent), standard solutions, and sample solutions into the HPLC system and record the chromatograms.
7. Data Analysis:
-
Identification: Identify the impurity peaks in the sample chromatogram by comparing their retention times with those of the impurity reference standards.
-
Quantification: Calculate the amount of each impurity in the sample using the peak area response from the chromatogram and a calibration curve generated from the reference standards.
Quantitative Data Summary
The following tables summarize key quantitative data from various validated HPLC methods for Sofosbuvir and its impurities.
Table 1: Linearity and Range
| Analyte | Concentration Range | Correlation Coefficient (r²) | Reference |
| Sofosbuvir | 160 - 480 µg/mL | >0.999 | [7] |
| Phosphoryl Impurity | 10 - 30 µg/mL | >0.999 | [7] |
| Sofosbuvir & Impurities | 0.5 - 7.5 ppm | 0.999 | [8] |
| Sofosbuvir | 5 - 25 µg/mL | 0.999 | [10] |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD | LOQ | Reference |
| Sofosbuvir | 0.01% (0.04 µg) | 0.50% (0.125 µg) | [6][7] |
| Phosphoryl Impurity | 0.03% (0.12 µg) | 1.50% (0.375 µg) | [6][7] |
| Sofosbuvir & Impurities | 0.1 µg/mL | 0.5 µg/mL | [8] |
| Sofosbuvir | 0.27 µg/mL | 0.83 µg/mL | [10] |
Forced Degradation Studies
Forced degradation studies are crucial for understanding the stability of a drug substance and identifying potential degradation products that may arise during storage or handling.[11] These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light.[10][11]
Logical Relationship in Forced Degradation Studies
The relationship between stress conditions and the formation of degradation products can be visualized as follows:
Caption: Forced degradation pathways of Sofosbuvir.
Characterization of Impurities
Once impurities are detected and isolated, their structures need to be elucidated. This is typically achieved using a combination of spectroscopic techniques.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Provides information about the molecular weight and fragmentation pattern of the impurities, aiding in their identification.[12][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of the impurities.
-
Infrared (IR) Spectroscopy: Helps in identifying the functional groups present in the impurity molecules.
A comprehensive Certificate of Analysis (CoA) for a reference standard will include data from these techniques to confirm the identity and purity of the standard.[3]
Conclusion
The use of well-characterized reference standards is indispensable for the accurate identification and quantification of impurities in Sofosbuvir. The application of validated analytical methods, primarily RP-HPLC, in conjunction with forced degradation studies, ensures the quality, safety, and efficacy of the final drug product. This document provides a foundational guide for professionals involved in the research and development of Sofosbuvir, emphasizing the importance of rigorous impurity profiling in accordance with regulatory expectations.
References
- 1. veeprho.com [veeprho.com]
- 2. Sofosbuvir [simsonpharma.com]
- 3. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. jmpas.com [jmpas.com]
- 10. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 11. archives.ijper.org [archives.ijper.org]
- 12. researchgate.net [researchgate.net]
- 13. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Forced Degradation Sample Preparation in Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Forced degradation, or stress testing, is a critical component in the development of pharmaceutical drug substances and products.[1] These studies involve subjecting a drug to conditions more severe than accelerated stability testing to intentionally degrade the active pharmaceutical ingredient (API).[2] The primary objectives of forced degradation studies are to elucidate the intrinsic stability of a drug molecule, identify potential degradation products, understand degradation pathways, and develop and validate stability-indicating analytical methods.[1][3] This process is essential for ensuring the quality, safety, and efficacy of pharmaceutical products and is a regulatory requirement by agencies such as the International Council for Harmonisation (ICH).[1][4]
The ICH guidelines, specifically Q1A(R2), outline the requirements for stress testing, which include exposure to hydrolysis, oxidation, photolysis, and thermal stress.[5][6] The goal is to achieve a target degradation of 5-20% of the active ingredient to ensure that a sufficient amount of degradation products are generated for analysis without completely destroying the sample.[5] The data generated from these studies are fundamental for formulation development, packaging selection, and establishing appropriate storage conditions and shelf-life for the drug product.[1][2]
General Workflow for Forced Degradation Studies
The overall process of a forced degradation study involves several key stages, from initial planning and sample preparation to the analysis and characterization of impurities. A well-designed study ensures that the degradation observed is relevant to potential real-world scenarios and that the analytical methods are robust and specific.
Caption: Overall workflow of a forced degradation study.
Experimental Protocols
The following protocols provide detailed methodologies for subjecting drug substances and products to common stress conditions as recommended by ICH guidelines. It is recommended to start these studies with a drug concentration of 1 mg/mL.[2]
Hydrolytic Degradation (Acid and Base)
Hydrolysis is a common degradation pathway for drugs containing functional groups such as esters, amides, lactams, and imides.[7][8] These studies are typically performed across a range of pH values to evaluate the drug's susceptibility to acid and base-catalyzed degradation.[2]
3.1.1 Acid Hydrolysis Protocol
-
Sample Preparation: Prepare a solution of the drug substance or product in a suitable solvent (e.g., water, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.[2] If the drug is poorly soluble, a co-solvent may be used.[2]
-
Stress Condition: Add an equal volume of 0.1 M to 1 M hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) to the sample solution.[2][9]
-
Incubation: Initially, maintain the solution at room temperature. If no degradation is observed, the temperature can be elevated to 50-70°C.[2][9] A common starting point is refluxing in 0.1 M acid for about eight hours.[5]
-
Sampling: Withdraw aliquots at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralization: Neutralize the samples with an equivalent amount of a suitable base (e.g., sodium hydroxide) to stop the reaction.
-
Analysis: Analyze the samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) method.[10]
3.1.2 Base Hydrolysis Protocol
-
Sample Preparation: Prepare a solution of the drug substance or product as described in the acid hydrolysis protocol.
-
Stress Condition: Add an equal volume of 0.1 M to 1 M sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) to the sample solution.[2][9]
-
Incubation: Follow the same incubation procedure as for acid hydrolysis, starting at room temperature and elevating the temperature if necessary.[2][9] A common starting point involves refluxing in 0.1 M base for approximately eight hours.[5]
-
Sampling: Withdraw aliquots at appropriate time intervals.
-
Neutralization: Neutralize the samples with an equivalent amount of a suitable acid (e.g., hydrochloric acid) to halt the degradation process.
-
Analysis: Analyze the samples using a validated stability-indicating analytical method.[10]
Oxidative Degradation
Oxidative degradation can occur through reactions with atmospheric oxygen or other oxidizing agents.[7] Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.[2]
3.2.1 Oxidative Degradation Protocol
-
Sample Preparation: Prepare a solution of the drug substance or product in a suitable solvent.
-
Stress Condition: Add a solution of hydrogen peroxide (H₂O₂) to the sample solution. The concentration of H₂O₂ typically ranges from 3% to 30%.[5] A common starting point is 3% H₂O₂.[2]
-
Incubation: Store the solution at room temperature, protected from light. The duration can range from a few hours to several days.
-
Sampling: Collect samples at various time points.
-
Reaction Termination: The reaction can often be stopped by dilution with the mobile phase prior to analysis.
-
Analysis: Analyze the samples promptly using a validated stability-indicating method.
Thermal Degradation
Thermal degradation studies are performed to assess the stability of the drug substance and product at elevated temperatures.[2]
3.3.1 Thermal Degradation Protocol
-
Sample Preparation:
-
Solid State: Place the solid drug substance or product in a controlled temperature and humidity chamber.
-
Solution State: Prepare a solution of the drug substance or product in a suitable solvent.
-
-
Stress Condition: Expose the samples to temperatures in 10°C increments above the accelerated storage temperature (e.g., 50°C, 60°C, 70°C).[5][11] For solid-state studies, humidity may also be controlled (e.g., 75% RH).[5]
-
Incubation: The duration of exposure can vary from a few days to several weeks.
-
Sampling:
-
Solid State: At each time point, withdraw a sample and dissolve it in a suitable solvent for analysis.
-
Solution State: Withdraw aliquots at specified intervals.
-
-
Analysis: Analyze the samples using a validated stability-indicating analytical method.
Photolytic Degradation
Photostability testing is conducted to evaluate the effect of light exposure on the drug substance and product.[2]
3.4.1 Photolytic Degradation Protocol
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid drug substance or product on a suitable container.
-
Solution State: Prepare a solution of the drug substance or product in a suitable solvent.
-
-
Control Sample: Prepare a control sample wrapped in aluminum foil to protect it from light.
-
Stress Condition: Expose the samples to a light source that provides both ultraviolet (UV) and visible light, as specified in ICH Q1B guidelines.[6] A total illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter is recommended.[2]
-
Incubation: The exposure duration will depend on the intensity of the light source.
-
Sampling:
-
Solid State: At the end of the exposure, dissolve the sample in a suitable solvent.
-
Solution State: The solution is ready for analysis.
-
-
Analysis: Analyze both the exposed and control samples using a validated stability-indicating analytical method.
Data Presentation
Summarizing the quantitative data from forced degradation studies in a structured format is crucial for easy comparison and interpretation.
Table 1: Summary of Forced Degradation Conditions and Results
| Stress Condition | Reagent/Parameter | Concentration/Level | Temperature (°C) | Duration | % Degradation of API | Number of Degradants | Major Degradant(s) (Relative % Area) |
| Acid Hydrolysis | Hydrochloric Acid | 0.1 M | 60 | 24 hours | 12.5 | 3 | DP-1 (5.2%), DP-2 (3.8%) |
| Base Hydrolysis | Sodium Hydroxide | 0.1 M | 60 | 8 hours | 18.2 | 4 | DP-3 (8.1%), DP-4 (4.5%) |
| Oxidation | Hydrogen Peroxide | 3% | 25 (Room Temp) | 48 hours | 9.8 | 2 | DP-5 (6.3%) |
| Thermal (Solid) | Heat | N/A | 80 | 7 days | 6.5 | 2 | DP-6 (4.1%) |
| Thermal (Solution) | Heat | N/A | 70 | 48 hours | 11.2 | 3 | DP-1 (3.5%), DP-7 (5.9%) |
| Photolytic (Solid) | Light Exposure | 1.2 million lux hours & 200 Wh/m² | 25 (Room Temp) | As per ICH Q1B | 7.3 | 1 | DP-8 (5.5%) |
| Photolytic (Solution) | Light Exposure | 1.2 million lux hours & 200 Wh/m² | 25 (Room Temp) | As per ICH Q1B | 15.6 | 3 | DP-8 (7.2%), DP-9 (4.8%) |
DP = Degradation Product
Decision Making in Forced Degradation
The selection of appropriate stress conditions and the extent of degradation are critical for a successful study. The following diagram illustrates the decision-making process.
Caption: Decision-making flowchart for stress conditions.
Conclusion
Forced degradation studies are an indispensable part of the pharmaceutical development process.[12] By systematically applying various stress conditions, researchers can gain a comprehensive understanding of a drug's stability profile, which is crucial for developing a safe, effective, and stable medicinal product. The protocols and data presentation formats provided in these application notes offer a structured approach to conducting and documenting these essential studies in compliance with regulatory expectations.
References
- 1. Forced Degradation Testing | SGS USA [sgs.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rjptonline.org [rjptonline.org]
- 4. ijcrt.org [ijcrt.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pharmoutsourcing.com [pharmoutsourcing.com]
- 7. pharmacy180.com [pharmacy180.com]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. irjet.net [irjet.net]
- 11. pharmaguru.co [pharmaguru.co]
- 12. ijpsr.com [ijpsr.com]
Troubleshooting & Optimization
Overcoming co-elution of Sofosbuvir and impurity L in HPLC.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the HPLC analysis of Sofosbuvir, specifically addressing the co-elution with its diastereomeric impurity, Impurity L.
Troubleshooting Guide: Overcoming Co-elution of Sofosbuvir and Impurity L
Co-elution of Sofosbuvir and its diastereomer, Impurity L, presents a significant analytical challenge. This guide provides a systematic approach to troubleshoot and resolve this issue.
Problem: Poor resolution or complete co-elution of Sofosbuvir and Impurity L peaks in reversed-phase HPLC.
Initial Assessment:
Before modifying your HPLC method, it's crucial to confirm the issue.
-
Peak Shape Analysis: Look for signs of co-elution, such as peak fronting, tailing, or the appearance of shoulders on the main Sofosbuvir peak.
-
Peak Purity Analysis: If you have a Diode Array Detector (DAD) or Mass Spectrometer (MS), utilize peak purity functions to confirm the presence of more than one component under a single peak.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting the co-elution of Sofosbuvir and Impurity L.
Frequently Asked Questions (FAQs)
Q1: What is Sofosbuvir Impurity L and why is it difficult to separate from Sofosbuvir?
A1: this compound is a diastereomer of Sofosbuvir.[1][2] Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties. However, they can have very similar polarities and hydrophobicities, making their separation by standard reversed-phase HPLC challenging.
Q2: My current method uses a standard C18 column with a methanol (B129727):water mobile phase, and I'm seeing co-elution. What is the first parameter I should change?
A2: The first and often most effective parameter to change is the organic modifier in your mobile phase. Switching from methanol to acetonitrile (B52724) (or vice versa) can significantly alter the selectivity of your separation for diastereomers. This is because methanol and acetonitrile have different solvent properties and can interact differently with the analytes and the stationary phase.
Q3: How does mobile phase pH affect the separation of Sofosbuvir and Impurity L?
A3: The pH of the mobile phase can influence the ionization state of Sofosbuvir and its impurity. Although Sofosbuvir does not have strongly acidic or basic functional groups, subtle changes in pH can alter the hydrogen bonding interactions with the stationary phase, potentially leading to improved resolution. It is recommended to experiment with a pH range of 2.5 to 6.5.
Q4: Can adjusting the column temperature improve the resolution?
A4: Yes, adjusting the column temperature can impact the separation of diastereomers.[3] Changes in temperature can affect the viscosity of the mobile phase, the kinetics of mass transfer, and the conformational flexibility of the analytes and the stationary phase. Both increasing and decreasing the temperature should be explored, typically in 5°C increments, to find the optimal condition for your specific column and mobile phase.
Q5: If modifying the mobile phase and temperature doesn't work, what's the next step?
A5: If optimizing the mobile phase and temperature is unsuccessful, the next logical step is to change the stationary phase. Consider a column with a different selectivity, such as a phenyl-hexyl column, which offers different pi-pi interactions compared to a standard C18 column. If achiral chromatography fails to provide adequate resolution, a chiral stationary phase may be necessary for baseline separation.
Q6: Are there any non-HPLC techniques that can be used to resolve Sofosbuvir and Impurity L?
A6: Supercritical Fluid Chromatography (SFC) is a powerful technique for the separation of chiral compounds and diastereomers and can be a viable alternative if HPLC method development proves to be too challenging.
Experimental Protocols
Initial Recommended HPLC Method
This method serves as a starting point for the separation of Sofosbuvir and Impurity L.
| Parameter | Recommended Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 70% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 260 nm |
| Injection Volume | 10 µL |
Method Optimization Strategies
The following tables summarize the suggested modifications to the initial method to improve the resolution (Rs) between Sofosbuvir and Impurity L.
Table 1: Mobile Phase Modification
| Modification | Rationale | Expected Outcome |
| Change Organic Modifier | Alter selectivity through different solvent-analyte interactions. | Potential for significant change in elution order and resolution. |
| Adjust pH of Aqueous Phase | Modify the ionization state and hydrogen bonding capabilities of the analytes. | May lead to small but critical improvements in resolution. |
| Alter Buffer Concentration | Can influence peak shape and retention. | Improved peak symmetry can lead to better resolution. |
Table 2: Temperature and Stationary Phase Modification
| Modification | Rationale | Expected Outcome |
| Vary Column Temperature | Affects mass transfer kinetics and analyte conformation. | Can improve peak efficiency and alter selectivity. |
| Change to different C18 Column | Different end-capping and silica (B1680970) properties can offer unique selectivity. | May provide sufficient resolution without changing organic modifier. |
| Utilize a Chiral Stationary Phase | Directly interacts with the chiral centers of the diastereomers. | High probability of achieving baseline separation. |
Logical Relationships in Method Development
The following diagram illustrates the logical progression of method development for resolving co-eluting peaks.
Caption: The relationship between chromatographic parameters in resolving co-eluting peaks.
References
- 1. A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Related Substances of Sofosbuvir in Tablet Dosage Form | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 2. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 3. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Peak Resolution for Sofosbuvir Diastereomers
Welcome to the technical support center for resolving challenges in the chromatographic separation of Sofosbuvir diastereomers. This resource is designed for researchers, scientists, and drug development professionals to provide practical troubleshooting guidance and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor peak resolution between Sofosbuvir diastereomers?
Poor peak resolution, characterized by co-eluting or overlapping peaks, is a common challenge in the analysis of diastereomers. The primary causes can be categorized into three main areas: the HPLC/SFC column, the mobile phase composition, and other method parameters such as flow rate and temperature.[1] An inappropriate stationary phase chemistry or a degraded column can lead to insufficient selectivity. The mobile phase, including the type and ratio of organic solvents and additives, plays a critical role in achieving differential migration of the diastereomers.
Q2: Which type of chromatography column is best suited for separating Sofosbuvir diastereomers?
For the separation of diastereomers, chiral stationary phases (CSPs) are typically the most effective. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are highly versatile and widely used for resolving a broad range of chiral compounds, including those with structures similar to Sofosbuvir.[2] These columns can be operated in normal-phase, reversed-phase, or polar organic modes, offering a wide range of selectivities.[2] Screening several different polysaccharide-based CSPs is a recommended starting point in method development.[2]
Q3: How can I reduce long analysis times without sacrificing resolution?
To reduce analysis time while maintaining adequate resolution, you can consider several strategies. Increasing the flow rate will shorten the run time but may decrease resolution; a balance must be found.[3] Switching to a shorter column with the same packing material can also reduce analysis time if the initial resolution is very high (Rs > 2.0). Additionally, Supercritical Fluid Chromatography (SFC) is an inherently faster technique than HPLC due to the low viscosity of the mobile phase, allowing for higher flow rates without a proportional increase in backpressure.[4][5]
Q4: What is the impact of temperature on the separation of Sofosbuvir diastereomers?
Temperature can influence the enantioselectivity of a separation on chiral stationary phases.[3] While increasing the column temperature can decrease mobile phase viscosity and potentially lead to sharper peaks, it may also reduce retention time and, in some cases, decrease resolution. It is advisable to evaluate a range of temperatures, for instance, from 25°C to 40°C, to determine the optimal condition for your specific separation.
Q5: When should I consider using Supercritical Fluid Chromatography (SFC) instead of HPLC?
SFC is a powerful alternative to HPLC for chiral separations and offers several advantages.[4][5][6] It is often faster, uses less organic solvent (making it a "greener" technique), and can provide unique selectivities.[4][5] If you are facing challenges with long run times, poor resolution, or compound instability in HPLC, or if you are looking for a more environmentally friendly method, SFC is an excellent option to explore for Sofosbuvir diastereomer separation.[4][7]
Troubleshooting Guides
This section addresses specific issues you may encounter during the separation of Sofosbuvir diastereomers.
Issue 1: Poor Resolution or Complete Co-elution of Diastereomer Peaks
Symptoms:
-
Resolution (Rs) value is less than 1.5.
-
Peaks are significantly overlapped or appear as a single broad peak.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inappropriate Stationary Phase | The selectivity of the chiral stationary phase (CSP) is crucial. If you are using a standard C18 or C8 column, switch to a chiral column. If you are already using a CSP, screen other CSPs with different chiral selectors (e.g., a different polysaccharide derivative). |
| Suboptimal Mobile Phase Composition | The mobile phase composition significantly impacts selectivity.[8] For normal phase mode, systematically vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). For SFC, adjust the percentage of the co-solvent (e.g., methanol (B129727), ethanol).[4] |
| Incorrect Mobile Phase Additive | Small amounts of acidic or basic additives can dramatically alter selectivity. For Sofosbuvir, which has basic nitrogens and acidic protons, try adding a small percentage (0.1-0.5%) of an acid like formic acid or a base like diethylamine (B46881) to the mobile phase.[8] |
| Flow Rate is Too High | For complex separations on chiral stationary phases, a lower flow rate can sometimes improve resolution by allowing more time for interactions.[3] Try reducing the flow rate in increments (e.g., from 1.0 mL/min to 0.8 mL/min). |
Issue 2: Peak Tailing or Asymmetric Peak Shape
Symptoms:
-
Tailing factor is greater than 1.5.
-
Peaks are not symmetrical, showing a "tail" on the back side.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Secondary Interactions with Stationary Phase | Unwanted interactions between the analyte and the silica (B1680970) backbone of the column can cause tailing. Adding a competitive base like diethylamine to the mobile phase can help to mask these active sites. |
| Mismatched Sample Solvent and Mobile Phase | Injecting a sample dissolved in a solvent that is much stronger than the mobile phase can lead to peak distortion.[7] Whenever possible, dissolve the sample in the mobile phase itself. |
| Column Overload | Injecting too high a concentration of the sample can saturate the stationary phase.[7] Dilute your sample and re-inject to see if the peak shape improves. |
| Degraded Column | Over time, columns can degrade, leading to poor peak shape. If other troubleshooting steps fail, try the separation on a new column. |
Experimental Protocols & Data
Protocol 1: Chiral HPLC Method Development for Sofosbuvir Diastereomers
This protocol outlines a systematic approach to developing a chiral HPLC method for the separation of Sofosbuvir diastereomers.
1. Initial Screening of Chiral Stationary Phases:
-
Columns:
-
Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralpak IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
-
Mobile Phase: Start with a simple mobile phase of Hexane/Isopropanol (90:10 v/v).
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 260 nm
2. Optimization of the Mobile Phase:
-
Once a column showing some selectivity is identified, optimize the mobile phase composition.
-
Vary the percentage of the alcohol modifier (e.g., Isopropanol) from 5% to 20%.
-
If resolution is still not optimal, add a small amount of an acidic or basic modifier (e.g., 0.1% Trifluoroacetic Acid or 0.1% Diethylamine).
Illustrative Data for Mobile Phase Optimization on a Chiralpak IA Column:
| Mobile Phase Composition (Hexane:Isopropanol) | Retention Time (tR1) (min) | Retention Time (tR2) (min) | Selectivity (α) | Resolution (Rs) |
| 95:5 | 15.2 | 16.5 | 1.09 | 1.3 |
| 90:10 | 10.8 | 11.9 | 1.10 | 1.8 |
| 85:15 | 7.5 | 8.3 | 1.11 | 1.6 |
| 90:10 + 0.1% TFA | 12.1 | 13.5 | 1.12 | 2.1 |
Protocol 2: Supercritical Fluid Chromatography (SFC) Method for Sofosbuvir Diastereomers
SFC can offer a faster and more efficient separation.
1. Initial Screening Conditions:
-
Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Mobile Phase: Supercritical CO2 and Methanol as a co-solvent. Start with a gradient of 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 35°C
-
Detection: UV at 260 nm
2. Optimization of SFC Parameters:
-
If separation is observed, switch to an isocratic method to simplify and optimize.
-
Adjust the percentage of the methanol co-solvent.
-
Vary the back pressure between 100 and 200 bar.[4]
Illustrative Data for Co-Solvent Optimization in SFC:
| % Methanol in CO2 | Retention Time (tR1) (min) | Retention Time (tR2) (min) | Selectivity (α) | Resolution (Rs) |
| 15% | 4.2 | 4.7 | 1.12 | 1.9 |
| 20% | 3.1 | 3.5 | 1.13 | 2.2 |
| 25% | 2.5 | 2.8 | 1.12 | 1.8 |
Visualizations
Caption: A general workflow for chiral HPLC/SFC method development.
Caption: Key factors influencing chromatographic peak resolution.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. fagg.be [fagg.be]
- 7. benchchem.com [benchchem.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing Mobile Phase for Sofosbuvir Impurity Analysis
Welcome to the technical support center for Sofosbuvir (B1194449) impurity analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Troubleshooting Guides
This section addresses common issues encountered during the optimization of mobile phase for Sofosbuvir impurity analysis using methods like HPLC and UPLC.
Question: Why am I seeing poor peak shape (e.g., tailing or fronting) for Sofosbuvir and its impurities?
Answer:
Poor peak shape can be attributed to several factors related to the mobile phase and its interaction with the analyte and stationary phase.
-
Mobile Phase pH: The pH of the mobile phase plays a critical role. For amine-containing compounds like Sofosbuvir, a mobile phase pH that is 2 units below the pKa of the analyte is recommended to ensure it is in a single ionic form. Consider using a buffer to maintain a consistent pH throughout the analysis.
-
Ionic Strength: Inadequate ionic strength in the mobile phase can lead to peak tailing. Increasing the buffer concentration in the aqueous portion of the mobile phase can often resolve this issue.
-
Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724), methanol) can impact peak shape. Experiment with different organic modifiers or adjust the gradient profile to improve peak symmetry. Acetonitrile generally provides better peak shape and lower backpressure compared to methanol (B129727).
-
Column Overload: Injecting too much sample can lead to peak fronting. Try reducing the injection volume or the concentration of the sample.
Question: I am not able to separate a critical impurity pair. What mobile phase parameters can I adjust?
Answer:
Improving the resolution between closely eluting peaks often requires a systematic approach to mobile phase optimization.
-
Gradient Slope: For gradient elution, a shallower gradient (i.e., a slower increase in the organic solvent concentration) can increase the separation between peaks.[1][2][3]
-
Organic Modifier: Switching the organic modifier (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation, potentially resolving co-eluting peaks.
-
Mobile Phase pH: A small change in the mobile phase pH can significantly impact the retention times of ionizable impurities, thereby improving resolution.
-
Buffer Concentration: Adjusting the buffer concentration can influence the interactions between the analytes and the stationary phase, which may enhance separation.
-
Ternary or Quaternary Mobile Phases: Introducing a third or fourth solvent to the mobile phase (e.g., tetrahydrofuran (B95107) or isopropanol (B130326) in small quantities) can provide alternative selectivity.
Question: My retention times are drifting between injections. What is the likely cause related to the mobile phase?
Answer:
Retention time instability can compromise the reliability of your analytical method.
-
Inadequate Equilibration: In gradient elution, it is crucial to allow the column to fully re-equilibrate to the initial mobile phase conditions before the next injection.[1] Insufficient equilibration time is a common cause of retention time drift.
-
Mobile Phase Preparation: Inconsistent mobile phase preparation can lead to variability. Ensure accurate measurement of all components and thorough mixing. If using a buffer, confirm its pH is consistent across different batches.
-
Mobile Phase Volatility: If one of the mobile phase components is highly volatile, its concentration may change over time due to evaporation, leading to shifting retention times. Ensure mobile phase reservoirs are properly covered.
-
Buffer Precipitation: If the buffer concentration is too high in the organic portion of the mobile phase, it may precipitate, causing pressure fluctuations and retention time shifts. Ensure the buffer is soluble in the highest organic concentration used in your gradient.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for Sofosbuvir impurity analysis?
A common starting point for developing a reversed-phase HPLC method for Sofosbuvir and its impurities involves a mobile phase consisting of an aqueous buffer and an organic modifier. For example, a mixture of 0.1% trifluoroacetic acid in water and acetonitrile in a 50:50 ratio has been used in an isocratic method.[4][5] Another common mobile phase uses a phosphate (B84403) buffer.[6] A gradient elution starting with a higher aqueous percentage is often necessary to resolve a wider range of impurities.
Q2: Should I use isocratic or gradient elution for Sofosbuvir impurity analysis?
The choice between isocratic and gradient elution depends on the complexity of the sample.
-
Isocratic elution , where the mobile phase composition remains constant, is simpler and can be faster for separating a few components with similar retention behavior.[1][2]
-
Gradient elution , where the mobile phase composition changes over time, is generally preferred for impurity analysis.[1][2][3] This is because impurities are often present at low levels and may have a wide range of polarities. A gradient allows for the effective elution of both early and late-eluting impurities within a reasonable run time, often with improved peak shape for the later eluting compounds.[2]
Q3: What are common mobile phase additives and why are they used?
Mobile phase additives are used to control pH and improve peak shape.
-
Acids: Trifluoroacetic acid (TFA), formic acid, or phosphoric acid are often added to the aqueous phase to adjust the pH and suppress the ionization of acidic silanols on the column packing material, which can reduce peak tailing.[4][5][7]
-
Buffers: Phosphate or acetate (B1210297) buffers are used to maintain a constant pH, which is crucial for reproducible retention times of ionizable compounds.
Q4: How do I choose the right organic solvent for my mobile phase?
Acetonitrile and methanol are the most common organic solvents used in reversed-phase HPLC.
-
Acetonitrile is often preferred due to its lower viscosity (resulting in lower backpressure), UV transparency at lower wavelengths, and ability to produce sharper peaks.
-
Methanol is a more polar solvent and can offer different selectivity, which might be advantageous for separating certain impurity pairs.
It is often beneficial to screen both solvents during method development to determine which provides the better separation.
Data Presentation
Table 1: Example HPLC Mobile Phase Compositions for Sofosbuvir Impurity Analysis
| Method Type | Aqueous Phase | Organic Phase | Elution Mode | Reference |
| RP-HPLC | 0.1% Trifluoroacetic acid in water | Acetonitrile | Isocratic (50:50) | [4][5] |
| RP-HPLC | Water | Methanol | Isocratic (30:70) | [8] |
| RP-HPLC | 0.1% Formic acid in water | Methanol | Gradient | [7] |
| RP-HPLC | 0.01 N KH2PO4 | Acetonitrile | Isocratic (60:40) | [6] |
| RP-HPLC | 0.1% Orthophosphoric acid (pH 3) | Acetonitrile | Isocratic (30:70) | [9] |
| UPLC | 0.5% Formic acid | Methanol | Isocratic (30:70) | [10] |
Experimental Protocols
Protocol 1: Isocratic RP-HPLC Method for Sofosbuvir and a Process-Related Impurity
This protocol is based on a published method for the estimation of Sofosbuvir and its phosphoryl impurity.[4][5]
-
Chromatographic System: HPLC with a UV detector.
-
Mobile Phase Preparation: Prepare a solution of 0.1% trifluoroacetic acid in HPLC-grade water. The mobile phase is a 50:50 (v/v) mixture of this aqueous solution and acetonitrile.[4][5]
-
Flow Rate: 1.0 mL/min.[5]
-
Column Temperature: Ambient.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in a diluent of water:acetonitrile (50:50).
Protocol 2: Forced Degradation Study of Sofosbuvir
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[7][11]
-
Acid Degradation: Reflux the drug solution in 0.1 N HCl at 70°C for 6 hours.[7]
-
Base Degradation: Reflux the drug solution in 0.1 N NaOH at 70°C for 10 hours.[7]
-
Oxidative Degradation: Treat the drug solution with 30% H2O2 at 80°C for two days.[11]
-
Thermal Degradation: Expose the solid drug to heat (e.g., 80°C).
-
Photolytic Degradation: Expose the drug solution or solid drug to UV light (e.g., 254 nm) for 24 hours.[11]
-
Analysis: After degradation, neutralize the acidic and basic solutions and dilute all samples to a suitable concentration with the mobile phase before injecting into the HPLC system.
Visualizations
Caption: A flowchart for troubleshooting poor peak shape in HPLC analysis.
Caption: A logical workflow for optimizing the resolution between critical impurity pairs.
References
- 1. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 2. biotage.com [biotage.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. researchgate.net [researchgate.net]
- 5. d-nb.info [d-nb.info]
- 6. ijapbjournal.com [ijapbjournal.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. rjptonline.org [rjptonline.org]
- 9. thepharmajournal.com [thepharmajournal.com]
- 10. UPLC-MS/MS method for determination of sofosbuvir in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
Technical Support Center: Troubleshooting Poor Peak Shape in Sofosbuvir Chromatography
Welcome to our dedicated technical support center for resolving chromatographic issues encountered during the analysis of Sofosbuvir. This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to directly address common problems related to poor peak shape.
Frequently Asked Questions (FAQs)
Q1: What are the most common peak shape problems observed in Sofosbuvir chromatography and what do they indicate?
A1: The most common peak shape issues are peak tailing, fronting, broadening, and splitting. Each of these can indicate different underlying problems with your HPLC system, method, or sample.
-
Peak Tailing: The peak has an asymmetry factor greater than 1, with a "tail" extending from the peak maximum. This is often caused by secondary interactions between Sofosbuvir and the stationary phase.[1][2][3][4]
-
Peak Fronting: The opposite of tailing, where the peak has a leading edge that is less steep than the trailing edge. This can be a sign of column overloading.[1]
-
Peak Broadening: The peak is wider than expected, leading to decreased resolution and sensitivity. This can be caused by a variety of factors including column degradation and issues with the mobile phase.[1][5]
-
Split Peaks: The peak appears as two or more merged peaks. This often points to a problem at the head of the column or with the injection process.
Q2: My Sofosbuvir peak is tailing. What are the potential causes and how can I fix it?
A2: Peak tailing for a basic compound like Sofosbuvir in reversed-phase HPLC is frequently caused by interactions with acidic silanol (B1196071) groups on the silica-based stationary phase.[2][3][6] Here’s a systematic approach to troubleshoot this issue:
Troubleshooting Peak Tailing:
| Potential Cause | Recommended Solution |
| Secondary Silanol Interactions | - Operate the mobile phase at a lower pH (e.g., pH 2.5-3.5) to suppress the ionization of silanol groups.[3] - Use a highly deactivated, end-capped column or a column with a polar-embedded phase to shield the silanol groups.[2] - Add a small amount of a competing base (e.g., triethylamine) to the mobile phase to block the active sites. |
| Mobile Phase pH close to Analyte pKa | The pKa of Sofosbuvir is approximately 9.38.[7] Operating near this pH can lead to inconsistent ionization and peak tailing. Ensure your mobile phase pH is at least 2 pH units away from the analyte's pKa.[2] |
| Column Contamination or Degradation | - Flush the column with a strong solvent to remove contaminants.[5] - If the problem persists, replace the column. Consider using a guard column to extend the life of your analytical column.[5][8] |
| Extra-column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector to reduce dead volume.[2] |
| Metal Chelation | Interactions between Sofosbuvir and metal components in the HPLC system (e.g., stainless steel tubing, frits) can cause tailing. Consider using a bio-inert or PEEK-lined system. |
Below is a troubleshooting workflow for addressing peak tailing:
Q3: My Sofosbuvir peak is fronting. What should I investigate?
A3: Peak fronting is less common than tailing but can significantly impact quantification. The primary causes are typically related to the sample and its introduction onto the column.
Troubleshooting Peak Fronting:
| Potential Cause | Recommended Solution |
| Column Overload | This occurs when too much sample is injected onto the column, saturating the stationary phase.[4] - Reduce the injection volume. - Dilute the sample.[5] - If a larger injection volume is necessary, consider using a column with a larger internal diameter and/or particle size to increase loading capacity.[5] |
| Injection Solvent Effects | If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause the analyte to travel too quickly through the initial part of the column, leading to fronting. - Whenever possible, dissolve and inject your sample in the mobile phase. - If a different solvent must be used, ensure it is weaker than the mobile phase. |
Q4: I am observing split peaks for Sofosbuvir. What is the likely cause and remedy?
A4: Split peaks are often an indication of a disruption in the sample path at the head of the column or an issue with the injection process.
Troubleshooting Split Peaks:
| Potential Cause | Recommended Solution |
| Partially Blocked Column Inlet Frit | Debris from the sample, mobile phase, or system wear can clog the inlet frit, causing the sample to be distributed unevenly onto the column.[8] - Reverse the column and flush it to waste. This may dislodge the particulates.[8] - If flushing doesn't work, the column may need to be replaced. Using an in-line filter or guard column can prevent this issue. |
| Column Bed Deformation (Void) | A void or channel in the packing material at the column inlet can cause the sample band to split. This can result from pressure shocks or operating at a high pH that dissolves the silica.[6] - Replacing the column is typically the only solution. |
| Injector Issues | A partially blocked injector port or a poorly seated injection needle can cause improper sample introduction. - Perform routine maintenance on the injector, including cleaning and replacing the rotor seal if necessary. |
Here is a diagram illustrating the logical relationship between the causes and the observation of split peaks:
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromtech.com [chromtech.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. mastelf.com [mastelf.com]
- 6. waters.com [waters.com]
- 7. thepharmajournal.com [thepharmajournal.com]
- 8. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Enhancing LC-MS Sensitivity for Low-Level Impurity Analysis
Welcome to the Technical Support Center for LC-MS method development. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions related to enhancing the sensitivity of LC-MS methods for the detection and quantification of low-level impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of trace-level impurities.
Issue 1: Low Signal-to-Noise Ratio (S/N) for the Impurity of Interest
A low signal-to-noise ratio is a common challenge that can prevent the accurate detection and quantification of low-level impurities.[1]
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Suboptimal Mass Spectrometer Parameters | Systematically optimize MS parameters including ion source settings (e.g., gas flows, temperature, capillary voltage), collision energy for fragmentation, and dwell time for the specific multiple reaction monitoring (MRM) transition of the impurity.[1] A well-tuned instrument is crucial for achieving high sensitivity.[2] |
| Ion Suppression | Ion suppression, often caused by matrix components co-eluting with the analyte, can significantly reduce the signal intensity.[3][4][5] To mitigate this, optimize sample preparation to remove interfering matrix components using techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation.[1][6][7] Additionally, modifying the chromatographic method to better separate the impurity from the matrix can alleviate suppression.[4][5] |
| Inefficient Ionization | Ensure the mobile phase composition is conducive to efficient ionization of the target impurity. The use of volatile mobile phase additives like formic acid, ammonium (B1175870) acetate (B1210297), or ammonium formate (B1220265) can improve ionization efficiency.[7][8][9] The choice between positive and negative ion modes should also be carefully evaluated for the specific analyte.[10] |
| Contamination | A dirty ion source can lead to signal suppression.[1] Regular cleaning of the ion source is essential. Additionally, ensure the use of high-purity, LC-MS grade solvents and reagents to avoid contamination that can increase background noise and suppress the analyte signal.[1][9][11] |
Experimental Protocol: Basic ESI Source Parameter Optimization
This protocol outlines a systematic approach to optimize key electrospray ionization (ESI) source parameters.
-
Prepare a Standard Solution: Infuse a standard solution of the impurity of interest directly into the mass spectrometer at a concentration that provides a stable and observable signal.
-
Optimize Capillary Voltage: While monitoring the ion signal, gradually increase the capillary voltage. Start from a low value and increase it in small increments. Record the voltage that provides the maximum signal intensity without causing fragmentation. Typical ranges are 3–5 kV for positive mode and -2.5 to -4 kV for negative mode.[12]
-
Optimize Nebulizer Gas Pressure: Adjust the nebulizer gas pressure to achieve a stable spray. The optimal pressure is dependent on the solvent flow rate.[12][13]
-
Optimize Drying Gas Flow and Temperature: The drying gas is crucial for desolvation.[12] Increase the gas flow and temperature to improve the desolvation of droplets, which is particularly important for highly aqueous mobile phases or higher flow rates.[14]
-
Iterate and Verify: Fine-tune each parameter iteratively, as they can be interdependent. Once the optimal settings are determined via direct infusion, verify them with the LC system connected.
Logical Relationship: Troubleshooting Low S/N
A flowchart for troubleshooting low signal-to-noise.
Issue 2: High Background Noise
High background noise can obscure the signal of low-level impurities, making detection and integration difficult.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Contaminated Solvents or Additives | Use only high-purity, LC-MS grade solvents and additives.[1][9][11] Prepare fresh mobile phases daily and filter them before use to remove particulate matter.[1][3] Contaminants can accumulate on the column and elute as "ghost peaks" during a gradient run.[15] |
| Dirty LC-MS System | Contaminants can build up in the LC system and ion source over time.[16][17] Flush the entire LC system, including the column, with a strong solvent wash.[1] Regularly clean the ion source of the mass spectrometer according to the manufacturer's recommendations.[1][16] |
| Leachables from Tubing and Fittings | Plasticizers and other compounds can leach from system components, especially with certain organic solvents, contributing to background noise.[17] Use high-quality, appropriate tubing and fittings for LC-MS applications. |
| Mobile Phase Incompatibility | Ensure that mobile phase components are compatible and do not precipitate. Salt precipitation can cause increased background noise and system contamination.[16] |
Experimental Workflow: Identifying Noise Source
A workflow for systematically identifying the source of high background noise.
Frequently Asked Questions (FAQs)
Q1: How can I optimize my sample preparation to improve sensitivity for a low-level impurity?
A1: Effective sample preparation is critical for enhancing sensitivity by removing matrix components that cause ion suppression and concentrating the analyte of interest.[6][14] Consider the following techniques:
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and concentrating the analyte.[6][18] Choose a sorbent that retains your impurity while allowing matrix interferences to be washed away.
-
Liquid-Liquid Extraction (LLE): LLE can be used to isolate the analyte from the sample matrix based on its solubility in immiscible solvents.[6]
-
Protein Precipitation: For biological samples, protein precipitation is a common first step to remove the bulk of proteins which can cause significant matrix effects.[1][6]
-
Derivatization: In some cases, chemically modifying the impurity through derivatization can improve its ionization efficiency and, consequently, its sensitivity in the mass spectrometer.[6]
Q2: What role does the LC column play in enhancing sensitivity?
A2: The LC column is crucial for separating the impurity from the main component and other matrix interferences.[8]
-
Column Dimensions: Decreasing the internal diameter (i.d.) of the column can lead to an increase in sensitivity because the analyte is eluted in a smaller volume, resulting in a higher concentration at the detector.[5][11][15] For example, switching from a 4.6 mm i.d. column to a 2.1 mm i.d. column can provide a significant sensitivity gain.
-
Particle Size: Using columns with smaller particle sizes (e.g., sub-2 µm) can lead to sharper peaks (higher efficiency), which translates to greater peak height and improved signal-to-noise.
-
Column Chemistry: Select a column chemistry that provides good retention and peak shape for your impurity. Poor peak shape (e.g., tailing) will decrease the peak height and reduce sensitivity.
Q3: How do mobile phase additives affect sensitivity?
A3: Mobile phase additives play a key role in both the chromatographic separation and the ionization process.[9]
-
Improved Ionization: Volatile additives like formic acid, acetic acid, ammonium hydroxide, ammonium formate, and ammonium acetate are commonly used in LC-MS to promote the formation of protonated ([M+H]+) or deprotonated ([M-H]-) ions in the ESI source.[8][9]
-
pH Control: The pH of the mobile phase affects the ionization state of the analyte. Adjusting the pH can improve chromatographic retention and peak shape, as well as enhance the ionization efficiency for a particular impurity.
-
Purity is Key: Always use high-purity, LC-MS grade additives to avoid introducing contaminants that can increase background noise or cause ion suppression.[17]
Q4: When should I consider using a different ionization technique?
A4: While Electrospray Ionization (ESI) is the most common technique, it may not be optimal for all impurities. If you are struggling to achieve adequate sensitivity with ESI, consider these alternatives if available on your instrument:
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is generally better for less polar and more volatile compounds that are not easily ionized by ESI.[13]
-
Atmospheric Pressure Photoionization (APPI): APPI can be effective for nonpolar compounds that are difficult to ionize by ESI or APCI.
Signaling Pathway: Impact of Mobile Phase on MS Signal
The influence of mobile phase properties on the ESI process and final MS signal.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 4. lctsbible.com [lctsbible.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. google.com [google.com]
- 7. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 10. ijalsr.org [ijalsr.org]
- 11. How to Maximize Sensitivity in LC-MS [sigmaaldrich.com]
- 12. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Elex Biotech LLC [elexbiotech.com]
- 13. agilent.com [agilent.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. learning.sepscience.com [learning.sepscience.com]
- 16. zefsci.com [zefsci.com]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
Minimizing on-column degradation of Sofosbuvir.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing on-column degradation of Sofosbuvir during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Sofosbuvir degradation during HPLC analysis?
A1: Sofosbuvir is susceptible to degradation under several conditions, which can occur on-column if the analytical parameters are not optimized. The primary factors include:
-
pH of the Mobile Phase: Sofosbuvir is particularly labile in alkaline and acidic conditions.[1][2][3] Exposure to a mobile phase with a non-optimal pH can lead to hydrolysis.
-
Mobile Phase Composition: The choice of organic solvent and additives can influence stability. For instance, using a mobile phase containing 0.1% formic acid has been shown to provide good separation and peak shape, suggesting that a slightly acidic pH can be suitable.[2]
-
Temperature: Elevated column oven temperatures can accelerate degradation.[4][5] While thermal degradation in solid form is not always significant, the combination of temperature and solution-state in the column can be detrimental.
-
Oxidative Stress: Although less common as an on-column issue, residual oxidizing agents in the sample or system could potentially lead to degradation.[2][3]
-
Photodegradation: While primarily a concern for sample storage, prolonged exposure of the sample to light in the autosampler, especially UV light, can contribute to degradation before injection.[4][5]
Q2: I am observing unexpected peaks in my chromatogram when analyzing Sofosbuvir. What could be the cause?
A2: Unexpected peaks are often indicative of degradation products. Based on forced degradation studies, Sofosbuvir can degrade into several impurities. The most common causes for the appearance of these degradation peaks are:
-
Hydrolysis: Acidic or alkaline hydrolysis can lead to the formation of specific degradation products.[2][3] If your mobile phase is not adequately buffered or has an inappropriate pH, you may be observing these hydrolytic degradants.
-
Sample Preparation: The solvent used to dissolve the sample and the duration of storage before injection can impact stability. Sofosbuvir solutions are stable for a limited time, and improper storage (e.g., at room temperature for extended periods) can lead to degradation before the sample is even injected.[2]
-
Oxidation: If the sample has been exposed to oxidizing agents, you may see peaks corresponding to oxidative degradants.[3]
To troubleshoot, it is recommended to prepare fresh samples in a suitable solvent (e.g., a mixture of methanol (B129727) and water) and ensure the pH of your mobile phase is controlled and optimized.[3][4]
Q3: What are the known degradation products of Sofosbuvir?
A3: Forced degradation studies have identified several degradation products (DPs) of Sofosbuvir. The primary degradation pathways are hydrolysis and oxidation.
-
Acidic Hydrolysis: Under acidic conditions, a major degradation product (DP I) with an m/z value of 488 has been identified. This corresponds to the hydrolysis of the ester linkage.[3][6]
-
Alkaline Hydrolysis: In alkaline media, a significant degradation product (DP II) with an m/z of 393.3 is commonly observed.[3][6] Another study reported two degradation products in basic conditions, one constituting 28.80% and the other 17.17% of the degraded drug.[2]
-
Oxidative Degradation: In the presence of an oxidizing agent like hydrogen peroxide, a degradation product (DP III) with an m/z of 393 has been reported.[3][6] This may be due to the formation of an amine oxide from the tertiary amine in the molecule.[6]
Troubleshooting Guides
Issue 1: Poor Peak Shape and Tailing for Sofosbuvir
-
Possible Cause: Secondary interactions with the stationary phase or inappropriate mobile phase pH.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is controlled, for example, by using a buffer like 0.1% formic acid.[2]
-
Optimize Mobile Phase Composition: A mixture of methanol and water or acetonitrile (B52724) and water is commonly used.[3][4] Varying the ratio of the organic solvent can improve peak shape.
-
Check Column Health: The column may be contaminated or degraded. Flush the column or replace it if necessary.
-
Issue 2: Gradual Increase in Degradation Products Over a Sequence of Injections
-
Possible Cause: On-column degradation is occurring, or the sample is degrading in the autosampler over time.
-
Troubleshooting Steps:
-
Evaluate Sample Stability: Prepare a fresh standard and inject it. Compare the chromatogram to that of an older sample from the same sequence. If the older sample shows more degradation, the issue is likely sample stability in the autosampler. Consider using a cooled autosampler.
-
Lower Column Temperature: High column temperatures can accelerate on-column degradation. Try reducing the column temperature.
-
Reduce Run Time: A shorter run time minimizes the residence time of the analyte on the column, which can reduce the extent of on-column degradation.
-
Data Presentation
Table 1: Summary of Sofosbuvir Forced Degradation Studies
| Stress Condition | Reagents and Conditions | Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl, 80°C, 10 hours | 8.66 | [2] |
| Acid Hydrolysis | 0.1N HCl, 70°C, 6 hours | 23 | [3] |
| Alkaline Hydrolysis | 0.5N NaOH, 60°C, 24 hours | 45.97 | [2] |
| Alkaline Hydrolysis | 0.1N NaOH, 70°C, 10 hours | 50 | [3] |
| Oxidative Degradation | 30% H2O2, 80°C, 2 days | 0.79 | [2] |
| Oxidative Degradation | 3% H2O2, Room Temp, 7 days | 19.02 | [3] |
| Thermal Degradation | 50°C, 21 days | No degradation | [3] |
| Photolytic Degradation | Sunlight, 21 days | No degradation | [3] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Sofosbuvir
This protocol is a representative method for the analysis of Sofosbuvir and its degradation products.
-
Instrumentation: A standard HPLC system with a UV or PDA detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: A mixture of methanol and water (e.g., 70:30 v/v).[4] Alternatively, a gradient of methanol and water with 0.1% formic acid can be employed.[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Injection Volume: 20 µL.
-
Sample Preparation:
-
Prepare a stock solution of Sofosbuvir (e.g., 1000 µg/mL) in methanol.
-
Dilute the stock solution with the mobile phase to the desired concentration (e.g., 50 µg/mL).[3]
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
Protocol 2: Forced Degradation Study
This protocol outlines the general procedure for conducting forced degradation studies on Sofosbuvir.
-
Acid Degradation: Dissolve Sofosbuvir in 0.1N HCl and reflux at 70°C for 6 hours.[3] Neutralize the solution before injection.
-
Alkaline Degradation: Dissolve Sofosbuvir in 0.1N NaOH and reflux at 70°C for 10 hours.[3] Neutralize the solution before injection.
-
Oxidative Degradation: Dissolve Sofosbuvir in 3% H2O2 and keep it at room temperature for 7 days.[3]
-
Thermal Degradation: Expose solid Sofosbuvir to a temperature of 50°C for 21 days.[3]
-
Photolytic Degradation: Expose solid Sofosbuvir to sunlight for 21 days.[3]
-
Analysis: Prepare solutions of the stressed samples in the mobile phase and analyze using the stability-indicating HPLC method.
Visualizations
References
- 1. ijpbs.com [ijpbs.com]
- 2. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 3. One moment, please... [archives.ijper.org]
- 4. rjptonline.org [rjptonline.org]
- 5. Method Development and Validation to Estimate Sofosbuvir in Marketed preparation by UV-Spectroscopy and HPLC along with force Degradation Study - ProQuest [proquest.com]
- 6. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
Addressing matrix effects in bioanalytical methods for Sofosbuvir.
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the bioanalytical methods for Sofosbuvir (B1194449).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a significant concern in the bioanalysis of Sofosbuvir?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[1] These effects, which can manifest as ion suppression or enhancement, are a primary concern in LC-MS/MS-based bioanalysis because they can lead to inaccurate and imprecise quantification of the target analyte.[1][2] For Sofosbuvir, a drug requiring precise concentration monitoring in biological fluids like plasma, unaddressed matrix effects can compromise the reliability of pharmacokinetic and bioequivalence studies.[3][4]
Q2: What are the common sources of matrix effects when analyzing Sofosbuvir in human plasma?
A2: The sources of matrix effects can be categorized as either endogenous (originating from the biological sample) or exogenous (introduced during sample collection and preparation).
-
Endogenous sources include phospholipids (B1166683), proteins, salts, and other naturally occurring components in plasma.[1][5] Phospholipids are a major cause of ion suppression in electrospray ionization (ESI).[5]
-
Exogenous sources can include anticoagulants used during blood collection (e.g., K3-EDTA), dosing vehicles, reagents, and impurities from solvents or vials.[1][6]
Q3: How can I quantitatively assess the presence of matrix effects in my Sofosbuvir assay?
A3: The most common method is the post-extraction spike method.[6] This involves comparing the peak area of an analyte spiked into an extracted blank matrix from multiple sources to the peak area of the analyte in a neat solution (without matrix).[6] The Matrix Factor (MF) is calculated, and an IS-normalized MF is often used to determine if the internal standard adequately compensates for the variability.[6][7] An MF value of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement.[1] Regulatory guidelines suggest that the coefficient of variation (%CV) of the IS-normalized matrix factor should be within 15%.[6]
Q4: What is the role of an internal standard (IS) in managing matrix effects for Sofosbuvir analysis?
A4: An appropriate internal standard is crucial for correcting matrix effects. A stable isotope-labeled (SIL) internal standard, such as Sofosbuvir-D6, is the ideal choice.[6] Because a SIL-IS has nearly identical chemical properties and chromatographic behavior to the analyte, it experiences similar matrix effects. By calculating the peak area ratio of the analyte to the IS, the variability caused by ion suppression or enhancement can be effectively normalized, leading to more accurate and precise results.[1]
Q5: Which sample preparation technique is most effective at minimizing matrix effects for Sofosbuvir?
A5: The choice of sample preparation technique significantly impacts the cleanliness of the final extract and, therefore, the extent of matrix effects.[5]
-
Protein Precipitation (PPT): This is a simple and fast method but is often less effective at removing matrix components like phospholipids, which may co-elute with the analyte and cause ion suppression.[5][8][9]
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner sample extract compared to PPT by partitioning the analyte into an immiscible organic solvent, leaving many matrix interferences behind.[4][5]
-
Solid-Phase Extraction (SPE): SPE is generally considered the most effective technique for minimizing matrix effects as it provides the cleanest extracts.[5][6] It uses a solid sorbent to selectively retain the analyte while matrix components are washed away, resulting in better recovery and lower matrix effects for Sofosbuvir.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in Sofosbuvir peak area across different plasma lots. | Lot-to-lot differences in matrix composition. | Evaluate matrix effects using at least six different lots of blank matrix to ensure the method is robust.[1] Ensure your internal standard (preferably a SIL-IS) is effectively compensating for the variability. |
| Significant ion suppression observed (Matrix Factor < 0.75). | 1. Inadequate sample cleanup. 2. Co-elution of phospholipids or other endogenous components. | 1. Optimize Sample Preparation: Switch from Protein Precipitation to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) to obtain a cleaner extract.[5][6] 2. Improve Chromatographic Separation: Modify the LC gradient to better separate Sofosbuvir from the interfering matrix components. Even a slight separation can significantly alleviate matrix effects.[3][10] A longer run time or a different column chemistry may be necessary. |
| Poor or inconsistent recovery of Sofosbuvir. | 1. Suboptimal extraction solvent or pH in LLE. 2. Incorrect sorbent or elution solvent in SPE. 3. Inefficient protein precipitation. | 1. For LLE: Adjust the pH of the aqueous sample and test different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) to optimize partitioning.[4][5] 2. For SPE: Screen different sorbent types (e.g., C18, mixed-mode) and optimize the wash and elution steps.[6] 3. For PPT: Ensure the ratio of precipitating solvent (e.g., acetonitrile) to plasma is sufficient for complete protein removal.[8][9] |
| Carryover detected in blank injections after a high concentration sample. | Adsorption of Sofosbuvir to components of the LC-MS/MS system. | Optimize the autosampler wash solution. A composition of 50% acetonitrile (B52724) in water is often effective.[6] Injecting blank samples after high concentration standards can help assess and mitigate carryover.[7] |
| Assay fails to meet regulatory criteria for precision and accuracy (%CV and %Bias > 15%). | Underlying, uncorrected matrix effects. | This is often the cumulative result of other issues. A systematic re-evaluation of the entire method is recommended.[11] 1. Confirm IS performance: Ensure the IS response is stable across the run. 2. Re-validate sample preparation: Choose the technique that provides the best balance of recovery and matrix effect reduction (often SPE).[6] 3. Optimize chromatography: Ensure baseline separation from any known interferences.[3] |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Sofosbuvir Analysis
| Technique | Average Recovery (%) | Matrix Effect Assessment | Reference |
| Protein Precipitation (PPT) | 81.72% | Can be susceptible to ion suppression from co-eluting matrix components.[9] | [9] |
| Liquid-Liquid Extraction (LLE) | ~97% | Generally provides cleaner extracts than PPT.[7] | [7] |
| Solid-Phase Extraction (SPE) | >90% | Considered highly effective for low matrix effect and good recovery.[6] | [6] |
Table 2: Typical LC-MS/MS Parameters for Sofosbuvir Quantification
| Parameter | Typical Value / Condition | Reference |
| Column | Zorbax C18 Stable Bond (SB) or equivalent C18 column (e.g., 4.6 x 50 mm, 5 µm) | [4][7] |
| Mobile Phase | A: 5 mM Ammonium Formate buffer B: Acetonitrile (Gradient or isocratic elution) | [4][6] |
| Flow Rate | 0.3 - 0.7 mL/min | [4][6] |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | [4] |
| Internal Standard | Sofosbuvir-D6 (Stable Isotope Labeled) | [6] |
| MRM Transition (Sofosbuvir) | m/z 530.2 → 243.1 | [6] |
| MRM Transition (Sofosbuvir-D6) | m/z 536.2 → 243.0 | [6] |
Note: Specific parameters should be optimized for individual instrument setups.
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method demonstrating low matrix effect and good recovery.[6]
-
Sample Pre-treatment: To 100 µL of human plasma, add 25 µL of the working internal standard solution (Sofosbuvir-D6). Add 100 µL of 1% formic acid as an extraction additive and vortex.
-
Cartridge Conditioning: Condition an appropriate SPE cartridge by washing with 1.0 mL of methanol (B129727) followed by 1.0 mL of HPLC-grade water.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge twice with 1.0 mL of HPLC-grade water to remove polar interferences.
-
Elution: Elute the analyte and internal standard from the cartridge with 0.5 mL of methanol into a clean collection tube.
-
Reconstitution: Add 0.5 mL of reconstitution solution (e.g., 50:50 v/v mixture of [Acetonitrile: 5mM Ammonium formate] and Methanol) to the eluate and vortex.
-
Analysis: Transfer the final sample to an autosampler vial and inject into the LC-MS/MS system.
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on a validated method for the simultaneous determination of Sofosbuvir.[4]
-
Sample Aliquoting: Pipette 200 µL of human plasma into a clean microcentrifuge tube.
-
IS Spiking: Add 50 µL of the internal standard working solution.
-
Extraction: Add 2.5 mL of methyl tert-butyl ether. Vortex vigorously for 10 minutes.
-
Centrifugation: Centrifuge the samples at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue with 500 µL of the mobile phase. Vortex to ensure complete dissolution.
-
Analysis: Transfer the reconstituted sample to an autosampler vial for injection.
Mandatory Visualizations
Caption: Workflow for identifying, evaluating, and mitigating matrix effects.
Caption: Decision tree for troubleshooting common matrix effect issues.
References
- 1. tandfonline.com [tandfonline.com]
- 2. eijppr.com [eijppr.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Development and validation of LC-MS/MS method for simultaneous determination of sofosbuvir and daclatasvir in human Plasma: Application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 7. jyoungpharm.org [jyoungpharm.org]
- 8. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 9. researchgate.net [researchgate.net]
- 10. Characterization of matrix effects in developing rugged high-throughput LC-MS/MS methods for bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]
Technical Support Center: Robustness Testing of Analytical Methods for Sofosbu-vir
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the robustness testing of analytical methods for Sofosbuvir.
Frequently Asked Questions (FAQs)
Q1: What is robustness testing and why is it important for Sofosbuvir analytical methods?
A1: Robustness testing is a part of analytical method validation that demonstrates the reliability of an analytical method with respect to deliberate variations in method parameters.[1][2] It is crucial for ensuring that the method remains accurate and precise during routine use in different laboratories, with different instruments, and by different analysts. For Sofosbuvir, this ensures consistent quality control and reliable assay results in pharmaceutical formulations.
Q2: What are the typical parameters to vary during the robustness testing of an HPLC method for Sofosbuvir?
A2: Typical parameters to intentionally vary include the mobile phase composition (e.g., ±10%), mobile phase pH, column temperature, flow rate (e.g., ±0.1 mL/min), and detection wavelength.[1][3] The goal is to observe the impact of these small changes on the analytical results, such as retention time, peak area, and resolution.
Q3: What are the acceptable limits for the variation of results during robustness testing?
A3: The acceptance criteria for robustness testing are not explicitly defined by ICH guidelines but should be established by the user. Generally, the relative standard deviation (%RSD) of the results should remain within acceptable limits (typically less than 2%), and system suitability parameters like peak tailing and theoretical plates should still meet the method's predefined criteria.[1][4]
Q4: What are forced degradation studies and how do they relate to the stability-indicating nature of an analytical method for Sofosbuvir?
A4: Forced degradation, or stress testing, involves subjecting the drug substance to harsh conditions like acid and base hydrolysis, oxidation, heat, and light to produce degradation products.[5][6][7] A stability-indicating method is one that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. Forced degradation studies are essential to develop and validate such a method for Sofosbuvir, ensuring that the analytical procedure can detect a decrease in the concentration of Sofosbuvir due to degradation.[7]
Q5: Under which conditions is Sofosbuvir typically found to be unstable?
A5: Studies have shown that Sofosbuvir is susceptible to degradation under acidic, basic, and oxidative conditions.[5][6][8] It has been reported to be relatively stable under thermal and photolytic stress.[5] For example, significant degradation has been observed after refluxing in 0.1 N HCl and 0.1 N NaOH.[5][6]
Troubleshooting Guide
This guide addresses common issues encountered during the analysis of Sofosbuvir using HPLC.
| Problem | Potential Cause | Troubleshooting Steps |
| No peaks or very small peaks | - Injection issue (air bubble in syringe, incorrect sample volume).- Detector issue (lamp off, incorrect wavelength).- Flow path blockage. | - Check the injector for air bubbles and ensure the correct sample volume is being drawn.- Verify that the detector lamp is on and set to the correct wavelength (around 260 nm for Sofosbuvir).[4][6][9]- Check for leaks or blockages in the system. |
| Shift in retention time | - Change in mobile phase composition or pH.- Fluctuation in column temperature.- Inconsistent flow rate. | - Prepare fresh mobile phase, ensuring accurate measurements and proper mixing.- Ensure the column oven is set to and maintaining the correct temperature.- Check the pump for leaks and ensure a consistent flow rate.[10] |
| Peak tailing or fronting | - Column overload.- Column contamination or degradation.- Inappropriate mobile phase pH. | - Dilute the sample to a lower concentration.- Flush the column with a strong solvent or replace the column if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. |
| Split peaks | - Clogged frit or void in the column.- Sample solvent incompatible with the mobile phase. | - Reverse flush the column (if recommended by the manufacturer) or replace the inlet frit.- Dissolve the sample in the mobile phase whenever possible. |
| High backpressure | - Blockage in the system (e.g., guard column, inline filter, column frit).- Particulate matter from the sample. | - Systematically remove components (starting from the detector and moving backward) to identify the source of the blockage.- Filter all samples and mobile phases before use. |
| Baseline noise or drift | - Air bubbles in the detector.- Contaminated mobile phase.- Detector lamp nearing the end of its life. | - Purge the system to remove air bubbles.- Prepare fresh mobile phase using high-purity solvents and reagents.- Replace the detector lamp if necessary.[10] |
Data Presentation
Table 1: Summary of HPLC Method Parameters for Sofosbuvir Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Agilent C18 (4.5 x 100 mm, 3.0 µm)[11] | Cosmosil C18 (250 x 4.6 mm, 5 µm)[9] | Kromasil C18 (250 x 4.6 mm, 5 µm)[12] |
| Mobile Phase | Methanol (B129727): Water (60:40)[11] | Methanol: Water (70:30)[4][9] | Acetonitrile: Water[1] |
| Flow Rate | 1.0 ml/min[11] | 0.9 ml/min[4][9] | 0.7 ml/min[1] |
| Detection Wavelength | 235 nm[11] | 260 nm[4][9] | 260 nm[1] |
| Retention Time | 2.351 min[11] | ~4.3 min[9] | Not specified |
Table 2: Robustness Testing Parameters and Variations for a Sofosbuvir HPLC Method
| Parameter | Variation | Potential Impact on Results |
| Flow Rate | ± 0.1 ml/min | Shift in retention time, minor change in peak area. |
| Mobile Phase Composition | ± 2% Organic | Shift in retention time, change in resolution. |
| Column Temperature | ± 5 °C | Shift in retention time. |
| Detection Wavelength | ± 2 nm | Minor change in peak area. |
| pH of Buffer | ± 0.2 units | Shift in retention time, change in peak shape for ionizable compounds. |
Experimental Protocols
Protocol 1: HPLC Analysis of Sofosbuvir
-
Preparation of Mobile Phase:
-
Prepare the mobile phase by mixing the specified volumes of organic solvent (e.g., HPLC grade methanol or acetonitrile) and water (e.g., 60:40 v/v).[11]
-
Degas the mobile phase using a sonicator for 15-20 minutes or by vacuum filtration.
-
-
Preparation of Standard Solution:
-
Accurately weigh a suitable amount of Sofosbuvir reference standard and dissolve it in the mobile phase to obtain a stock solution of a known concentration (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to achieve the desired working concentration (e.g., 100 µg/mL).
-
-
Preparation of Sample Solution:
-
For bulk drug, prepare a solution in the mobile phase at a concentration similar to the standard solution.
-
For tablets, weigh and finely powder a number of tablets. Transfer a quantity of powder equivalent to a single dose of Sofosbuvir into a volumetric flask. Add the mobile phase, sonicate to dissolve, and dilute to the mark. Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Analysis:
-
Inject equal volumes (e.g., 20 µL) of the blank (mobile phase), standard solution, and sample solution into the chromatograph.
-
Record the chromatograms and measure the peak areas.
-
-
Calculation:
-
Calculate the amount of Sofosbuvir in the sample using the peak areas of the standard and sample solutions.
-
Protocol 2: Forced Degradation Study of Sofosbuvir
-
Acid Degradation:
-
Dissolve Sofosbuvir in 0.1 N HCl and reflux for a specified period (e.g., 6 hours at 70°C).[5]
-
Cool the solution, neutralize it with 0.1 N NaOH, and dilute with the mobile phase to the desired concentration.
-
-
Base Degradation:
-
Dissolve Sofosbuvir in 0.1 N NaOH and reflux for a specified period (e.g., 10 hours at 70°C).[5]
-
Cool the solution, neutralize it with 0.1 N HCl, and dilute with the mobile phase.
-
-
Oxidative Degradation:
-
Dissolve Sofosbuvir in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) and keep it at room temperature or a slightly elevated temperature for a specified time.[6]
-
Dilute the solution with the mobile phase.
-
-
Thermal Degradation:
-
Keep the solid drug substance in an oven at a high temperature (e.g., 50°C) for an extended period (e.g., 21 days).[5]
-
Dissolve the stressed sample in the mobile phase for analysis.
-
-
Photolytic Degradation:
-
Expose the solid drug substance to UV light or sunlight for an extended period (e.g., 21 days).[5]
-
Dissolve the stressed sample in the mobile phase for analysis.
-
-
Analysis:
-
Analyze the stressed samples using the validated stability-indicating HPLC method alongside an unstressed control sample.
-
Evaluate the chromatograms for the appearance of degradation peaks and a decrease in the peak area of the parent drug.
-
Visualizations
Caption: Workflow for robustness testing of an HPLC method.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. ijapbjournal.com [ijapbjournal.com]
- 4. rjptonline.org [rjptonline.org]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. mdpi.com [mdpi.com]
- 9. Method Development and Validation to Estimate Sofosbuvir in Marketed preparation by UV-Spectroscopy and HPLC along with force Degradation Study - ProQuest [proquest.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. researchgate.net [researchgate.net]
- 12. ijpsjournal.com [ijpsjournal.com]
Technical Support Center: Sofosbuvir Impurity Analysis Method Transfer
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the transfer of analytical methods for Sofosbuvir impurity analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of an analytical method transfer for Sofosbuvir impurity analysis?
The primary goal of an analytical method transfer is to ensure that a receiving laboratory can perform an already validated analytical method for Sofosbuvir impurity analysis with the same accuracy, precision, and reliability as the originating laboratory.[1] This is crucial for maintaining consistent quality control and ensuring patient safety. Key objectives include:
-
Verifying that the receiving unit has the necessary equipment, reagents, and expertise.
-
Demonstrating that comparable results can be obtained at both sites.
-
Ensuring compliance with regulatory requirements from agencies like the FDA and EMA.
-
Maintaining the validated state of the analytical method in the new location.
Q2: What are the different strategies for conducting a method transfer?
There are several common strategies for analytical method transfer, and the choice depends on the complexity of the method, the experience of the receiving laboratory, and regulatory requirements.[1] The most common approaches include:
-
Comparative Testing: Both the sending and receiving laboratories analyze the same batches of Sofosbuvir. The results are then statistically compared to demonstrate equivalence. This is the most frequently used approach.[1]
-
Co-validation: The receiving laboratory participates in the validation of the analytical method. This approach is often used when the method is being transferred during the late stages of development.
-
Revalidation (or Partial Revalidation): The receiving laboratory conducts a full or partial revalidation of the analytical method.
-
Transfer Waiver: In some cases, a formal transfer may be waived if the new laboratory is already familiar with the procedure, for example, when transferring to a new instrument within the same lab, or if the method is a simple compendial method.
Q3: What documentation is essential for a successful method transfer?
Comprehensive documentation is critical for a smooth and compliant method transfer. The documentation package should include:
-
A detailed analytical method transfer protocol outlining the scope, responsibilities, experimental design, and acceptance criteria.
-
The validated analytical method procedure with clear, step-by-step instructions.
-
Method validation and/or development reports.
-
Specifications for all reagents, standards, and columns.
-
Certificates of Analysis for reference standards and samples used in the transfer.
-
A final method transfer report summarizing the results, any deviations, and a concluding statement on the success of the transfer.
Troubleshooting Guide
Issue 1: Discrepancies in Retention Times of Sofosbuvir and its Impurities
Question: We are observing significant shifts in the retention times of Sofosbuvir and its known impurities after transferring the HPLC/UPLC method to our laboratory. What could be the cause?
Answer: Retention time shifts are a common issue in method transfer. Several factors can contribute to this problem:
-
HPLC/UPLC System Differences:
-
Dwell Volume: Differences in the dwell volume (the volume from the point of solvent mixing to the column head) between the sending and receiving laboratory's instruments can cause significant retention time shifts, especially in gradient methods.
-
Extra-Column Volume: Variations in the tubing length and diameter, as well as detector flow cell volume, can lead to peak broadening and shifts in retention.
-
-
Mobile Phase Preparation:
-
Ensure the mobile phase is prepared exactly as described in the method. Small variations in pH or the ratio of organic to aqueous phases can have a significant impact.
-
Use the same grade of solvents and reagents as the originating lab.
-
-
Column Temperature:
-
Verify that the column oven temperature is accurately calibrated and maintained at the specified temperature. A difference of even a few degrees can alter retention times.
-
-
Flow Rate:
-
Ensure the pump is delivering the correct flow rate. Calibrate the pump if necessary.
-
Troubleshooting Steps:
-
Verify HPLC/UPLC System Parameters: Compare the dwell volume and extra-column volume of the two systems. If there is a significant difference, adjustments to the gradient profile or system configuration may be necessary.
-
Standardize Mobile Phase Preparation: Have a joint discussion with the sending lab to ensure the mobile phase preparation procedure is identical.
-
Confirm Column Equilibration: Ensure the column is adequately equilibrated with the mobile phase before each injection.
-
Check for Leaks: Inspect the system for any leaks, as this can affect flow rate and pressure.
Issue 2: Poor Peak Shape (Tailing or Fronting) for Sofosbuvir Impurities
Question: We are observing significant peak tailing for some of the polar impurities of Sofosbuvir, which is affecting resolution and integration. What are the potential causes and solutions?
Answer: Peak tailing or fronting can compromise the accuracy of impurity quantification. The common causes include:
-
Column Issues:
-
Column Contamination: Buildup of sample matrix or strongly retained compounds on the column can lead to active sites that cause tailing.
-
Column Degradation: Loss of stationary phase or voids in the column bed can result in poor peak shape.
-
-
Mobile Phase pH: The pH of the mobile phase can affect the ionization state of both the analytes and residual silanols on the column surface, leading to tailing.
-
Sample Overload: Injecting too much sample can lead to peak fronting.
-
Inappropriate Sample Solvent: If the sample is dissolved in a solvent stronger than the mobile phase, it can cause peak distortion.
Troubleshooting Steps:
-
Column Washing: Flush the column with a strong solvent to remove any contaminants.
-
Use a Guard Column: A guard column can help protect the analytical column from contamination.
-
Optimize Mobile Phase pH: If tailing is observed for acidic or basic impurities, a small adjustment to the mobile phase pH (within the column's recommended range) may improve peak shape.
-
Reduce Injection Volume/Concentration: If peak fronting is observed, try reducing the amount of sample injected.
-
Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase.
Issue 3: Inconsistent Resolution Between Sofosbuvir and Critical Impurity Pairs
Question: The resolution between a critical pair of impurities is inconsistent and sometimes fails to meet the acceptance criteria. How can we improve the robustness of the separation?
Answer: Maintaining adequate resolution is critical for accurate impurity profiling. Inconsistent resolution can be due to:
-
Column Variability: Different batches of the same column can have slight variations in selectivity.
-
Mobile Phase Composition: Small errors in the proportion of organic solvent or the concentration of additives can significantly impact resolution.
-
Temperature Fluctuations: Inconsistent column temperature can affect the selectivity of the separation.
-
Instrument Differences: As mentioned earlier, differences in dwell volume and extra-column volume can affect gradient separations and, consequently, resolution.
Troubleshooting Steps:
-
Column Screening: If possible, screen a few columns from different batches to find one that provides the best resolution.
-
Mobile Phase Optimization: Small, deliberate changes to the mobile phase composition (e.g., organic solvent content, pH) can be investigated to improve resolution. This may require a partial re-validation of the method.
-
Precise Temperature Control: Ensure the column compartment provides stable and accurate temperature control.
-
Method Robustness Studies: If not already done, perform robustness studies to understand the impact of small variations in method parameters on resolution.
Experimental Protocols
Below are examples of typical HPLC and UPLC methods for Sofosbuvir impurity analysis. It is crucial to follow the specific parameters of the validated method being transferred.
Example 1: RP-HPLC Method for Sofosbuvir and a Process Impurity [2][3]
| Parameter | Specification |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Retention Time (Sofosbuvir) | ~3.67 min |
| Retention Time (Impurity) | ~5.70 min |
Sample Preparation:
-
Standard Solution: Prepare a standard solution of Sofosbuvir and its impurity in the mobile phase.
-
Sample Solution: Accurately weigh and dissolve the Sofosbuvir drug substance or product in the mobile phase to achieve a target concentration.
Example 2: UPLC Method for Forced Degradation Studies of Sofosbuvir [4]
| Parameter | Specification |
| Column | X-Bridge C18, 100 x 4.6 mm, 2.5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time-based gradient from 10% to 90% B |
| Flow Rate | 0.5 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 35 °C |
Forced Degradation Protocol:
-
Acid Hydrolysis: Reflux Sofosbuvir solution in 1 N HCl at 80°C for 10 hours.[4]
-
Base Hydrolysis: Treat Sofosbuvir solution with 0.5 N NaOH at 60°C for 24 hours.[4]
-
Oxidative Degradation: Dissolve Sofosbuvir in 30% H₂O₂ and heat at 80°C for two days.[4]
-
Thermal Degradation: Expose solid Sofosbuvir to dry heat.
-
Photolytic Degradation: Expose Sofosbuvir solution to UV light.
Quantitative Data Summary
The following table summarizes key performance characteristics of a reported RP-HPLC method for Sofosbuvir and a related impurity.[2][3]
| Parameter | Sofosbuvir | Impurity | Acceptance Criteria |
| Linearity Range (µg/mL) | 160 - 480 | 10 - 30 | Correlation Coefficient (r²) > 0.999 |
| LOD (%) | 0.01 | 0.03 | Reportable |
| LOQ (%) | 0.50 | 1.50 | Reportable |
| Precision (%RSD) | < 2.0 | < 2.0 | %RSD ≤ 2.0% |
| Accuracy (% Recovery) | 98 - 102 | 80 - 120 | Within specified range |
Visualizations
Caption: A logical workflow for the analytical method transfer process.
Caption: A decision tree for troubleshooting common HPLC/UPLC issues.
References
Technical Support Center: High-Speed HPLC Analysis of Sofosbuvir
Welcome to the technical support center for the HPLC analysis of Sofosbuvir (B1194449). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) aimed at reducing analytical run times while maintaining data quality.
Frequently Asked Questions (FAQs)
Q1: What is the most effective way to significantly reduce the run time of my existing HPLC method for Sofosbuvir?
A1: The most impactful strategies involve modifying the column and mobile phase conditions. Consider switching to a shorter column (e.g., 50-150 mm) with a smaller particle size (e.g., sub-2 µm for UPLC or 2.5-3.5 µm for HPLC).[1][2][3][4] Increasing the flow rate can also shorten the run time, but be mindful of the system's backpressure limits.[4][5] Additionally, optimizing the mobile phase composition by increasing the proportion of the organic solvent (e.g., acetonitrile) can decrease the retention time of Sofosbuvir.[4][5]
Q2: I've reduced my run time, but now I'm seeing poor peak shape (e.g., tailing or fronting). What could be the cause?
A2: Poor peak shape after method modification can stem from several factors. Peak tailing may be due to interactions with residual silanols on the column; adjusting the mobile phase pH or buffer strength might help.[6] Co-elution with an impurity, which can occur when run times are shortened, might also be a cause.[5] Ensure your sample is fully dissolved in the mobile phase, as injecting a sample in a stronger solvent than the mobile phase can lead to peak distortion.
Q3: My resolution between Sofosbuvir and other components is now unacceptable. How can I improve it without significantly increasing the run time?
A3: To improve resolution in a fast method, you can try several approaches. If you've increased the flow rate, consider reducing it slightly to improve separation efficiency.[4] You can also adjust the mobile phase composition; sometimes a small change in the organic-to-aqueous ratio or a switch in the organic solvent (e.g., from methanol (B129727) to acetonitrile) can enhance selectivity.[5] If using a gradient, modifying the slope can also effectively separate closely eluting peaks.[3]
Q4: Will increasing the flow rate damage my HPLC column or system?
A4: While increasing the flow rate is a common strategy to reduce run time, it will increase the system's backpressure.[5] Always operate within the maximum pressure limits specified for both your HPLC system and the column. Exceeding these limits can cause damage. Modern UPLC systems and columns are designed to withstand higher pressures, allowing for faster flow rates.
Q5: Can I use a standard C18 column for rapid Sofosbuvir analysis?
A5: Yes, a C18 column is commonly used for Sofosbuvir analysis.[7][8][9] For rapid analysis, select a C18 column with a shorter length and smaller particle size.[1][2] Several validated fast HPLC and UPLC methods utilize C18 columns.[1][2][7][8]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Backpressure | - High flow rate.- Clogged column or guard column.- Precipitated buffer in the mobile phase. | - Reduce the flow rate.- Replace the guard column or backflush the analytical column (disconnect from the detector first).[10]- Ensure the mobile phase is properly filtered and that the buffer is soluble in the organic phase. |
| Loss of Resolution | - Run time is too short.- Inappropriate mobile phase composition.- Column degradation. | - Slightly decrease the flow rate or increase the run time.- Adjust the organic-to-aqueous ratio of the mobile phase.- Evaluate column performance with a standard; replace if necessary. |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column overload.- Co-elution with another peak. | - Adjust mobile phase pH or add a competing base.- Reduce the sample concentration or injection volume.- Optimize selectivity by changing the mobile phase or column chemistry. |
| Variable Retention Times | - Inconsistent mobile phase preparation.- Pump malfunction.- Temperature fluctuations. | - Prepare fresh mobile phase carefully.- Check pump performance and ensure proper solvent mixing.[6]- Use a column oven to maintain a stable temperature. |
| Carryover from Previous Injection | - Insufficient run time to elute all components. | - Increase the run time to ensure all compounds from the sample matrix have eluted. Alternatively, add a high-organic wash step at the end of the gradient.[11] |
Quantitative Data from Published Methods
The following table summarizes chromatographic conditions from various published methods for the analysis of Sofosbuvir, highlighting parameters conducive to shorter run times.
| Method Type | Column | Column Dimensions | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Total Run Time (min) |
| UPLC [12] | - | - | 0.01N Potassium phosphate (B84403) monobasic buffer: Acetonitrile (B52724) (50:50) | 0.3 | 1.188 | < 2 |
| UPLC [1] | Waters Acquity UPLC BEH C18 | 50 x 2.1 mm, 1.7 µm | Ammonium formate (B1220265) (pH 3.5; 5 mM): Acetonitrile (60:40 v/v) | 0.2 | 1.123 | < 4 |
| RP-HPLC [13] | - | - | - | - | 2.069 | - |
| RP-HPLC [14] | Discovery C18 | 250 x 4.6 mm, 5 µm | 0.01 N KH2PO4: Acetonitrile (60:40) | 1.0 | 2.373 | < 4 |
| RP-HPLC [15] | Symmetry C18 | 250 x 4.6 mm, 5 µm | 0.1% OPA: Acetonitrile (30:70) | 1.5 | 2.37 | < 3 |
| RP-HPLC [7] | C18 | - | Acetonitrile: Water (pH 2.4 with orthophosphoric acid) | 0.7 | ~4.3 | ~4.5 |
Experimental Protocols
Protocol for Rapid UPLC Analysis of Sofosbuvir
This protocol is a representative example based on published fast analysis methods.[1][12]
1. Sample Preparation:
-
Accurately weigh and transfer Sofosbuvir standard or sample powder into a volumetric flask.
-
Dissolve in a diluent (e.g., a 50:50 mixture of acetonitrile and water) to obtain a stock solution.
-
Further dilute the stock solution with the diluent to achieve the desired concentration within the calibration range (e.g., 5-50 µg/mL).
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Chromatographic Conditions:
-
Instrument: UPLC system with UV or DAD detector.
-
Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.
-
Mobile Phase: Isocratic elution with a mixture of 5 mM Ammonium Formate (pH 3.5) and Acetonitrile (60:40 v/v).
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 260 nm.
-
Injection Volume: 2 µL.
3. System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
The theoretical plates should be > 2000, and the tailing factor should be < 1.5.
4. Analysis:
-
Inject the blank (diluent), followed by the standard solutions to generate a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of Sofosbuvir in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Troubleshooting workflow for reducing HPLC run time.
Caption: Experimental workflow for rapid Sofosbuvir analysis.
References
- 1. scispace.com [scispace.com]
- 2. UPLC-MS/MS method for the simultaneous quantification of sofosbuvir, sofosbuvir metabolite (GS-331007) and daclatasvir in plasma of HIV/HCV co-infected patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmagrowthhub.com [pharmagrowthhub.com]
- 4. Restek - Blog [restek.com]
- 5. Shorten the runtime of an isocratic run by increasing flow - Chromatography Forum [chromforum.org]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. "RP-HPLC Method Development for Sofosbuvir in Tablets" [wisdomlib.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. A Validated Stability Indicating UPLC Method for Simultaneous Determination and Degradation studies of Sofosbuvir and Velpatasvir in Pharmaceutical Dosage Forms - ProQuest [proquest.com]
- 13. A new RP-HPLC method development and validation of Sofosbuvir in bulk and pharmaceutical dosage forms | PDF [slideshare.net]
- 14. ijapbjournal.com [ijapbjournal.com]
- 15. thepharmajournal.com [thepharmajournal.com]
Selection of optimal column for Sofosbuvir impurity separation.
Welcome to our dedicated technical support center for the chromatographic separation of Sofosbuvir and its impurities. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: Which type of HPLC column is most suitable for separating Sofosbuvir from its process-related and degradation impurities?
A1: Reversed-phase columns are the industry standard for Sofosbuvir impurity analysis. Among these, C18 (Octadecyl silane) columns are the most frequently reported and versatile choice, demonstrating successful separation of Sofosbuvir from a range of impurities.[1][2][3] Other stationary phases like C8 (Octyl silane) , Phenyl-Hexyl , and Cyano have also been utilized, offering different selectivity profiles that may be advantageous for specific impurity separations.[4][5] The optimal choice depends on the specific impurities being targeted.
Q2: What are the typical mobile phase compositions used for Sofosbuvir impurity analysis?
A2: The mobile phase generally consists of an aqueous component and an organic modifier.
-
Aqueous Phase: Often an acidic buffer is used to ensure the ionization state of Sofosbuvir and its impurities, leading to better peak shapes and retention. Common choices include phosphate (B84403) buffers, or dilute solutions of acids like ortho-phosphoric acid, trifluoroacetic acid, or formic acid.[2][3][6][7]
-
Organic Modifier: Acetonitrile is the most commonly used organic solvent.[1][2][3] Methanol is another option that can alter the selectivity of the separation.[8] The ratio of the aqueous to the organic phase is a critical parameter that is optimized to achieve the desired separation.
Q3: What is the recommended detection wavelength for analyzing Sofosbuvir and its impurities?
A3: The most commonly used UV detection wavelength for Sofosbuvir and its impurities is around 260 nm .[2][3][6] This wavelength provides a good response for the parent drug and many of its chromophoric impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the separation of Sofosbuvir impurities.
| Problem | Potential Cause | Recommended Solution |
| Poor Peak Shape (Tailing or Fronting) | 1. Column Overload: Injecting too concentrated a sample. 2. Secondary Interactions: Silanol interactions with the stationary phase. 3. Inappropriate Mobile Phase pH: Leading to multiple ionization states. 4. Column Contamination or Degradation. | 1. Dilute the sample. 2. Use a mobile phase with a lower pH or add a competing base like triethylamine. [9] 3. Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes. 4. Wash the column with a strong solvent or replace the column if necessary. |
| Inadequate Separation of Impurities | 1. Suboptimal Mobile Phase Composition: Incorrect organic-to-aqueous ratio. 2. Incorrect Column Chemistry: The stationary phase is not providing the necessary selectivity. 3. Inappropriate Flow Rate: Too high a flow rate can reduce resolution. | 1. Perform a gradient optimization or systematically vary the isocratic composition. 2. Screen different column chemistries (e.g., C18, C8, Phenyl-Hexyl). [5] 3. Reduce the flow rate to increase the interaction time with the stationary phase. |
| Retention Time Shifts | 1. Inconsistent Mobile Phase Preparation. 2. Fluctuations in Column Temperature. 3. Column Equilibration Issues. 4. Pump Malfunction or Leaks. [10] | 1. Ensure accurate and consistent preparation of the mobile phase. 2. Use a column oven to maintain a constant temperature. 3. Ensure the column is fully equilibrated with the mobile phase before injection. 4. Perform system maintenance to check for leaks and ensure proper pump performance. |
| Ghost Peaks | 1. Contamination in the mobile phase, diluent, or sample. 2. Carryover from previous injections. | 1. Use high-purity solvents and freshly prepared mobile phases. 2. Implement a robust needle wash protocol and inject a blank run to confirm the absence of carryover. |
Experimental Protocols
Below are representative experimental methodologies for Sofosbuvir impurity separation using different columns. These serve as a starting point for method development.
Method 1: C18 Column
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 250 mm x 4.6 mm, 5 µm[2][3] |
| Mobile Phase | 0.1% Trifluoroacetic acid in water: Acetonitrile (50:50, v/v)[2][3] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm[2][3] |
| Column Temperature | Ambient |
Method 2: C8 Column
| Parameter | Condition |
| Column | Hypersil BDS C8, 250 mm x 4.6 mm, 5 µm[4] |
| Mobile Phase | Buffer: Acetonitrile (50:50, v/v)[4] |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Column Temperature | 30°C |
Method 3: UPLC Method with C18 Column
| Parameter | Condition |
| Column | Phenomenex Kinetex C18, 100 A, 2.6 µm[8] |
| Mobile Phase | 0.1% Ortho-phosphoric acid in water: Methanol (40:60, v/v), pH 3.5[8] |
| Flow Rate | 1.0 mL/min[8] |
| Detection | UV at 260 nm[8] |
| Column Temperature | Ambient[8] |
Data Presentation: Comparative Column Performance
The following table summarizes the performance of different column types based on published data. Direct comparison is challenging due to variations in other experimental conditions.
| Column Type | Dimensions | Mobile Phase Example | Sofosbuvir Retention Time (min) | Key Separated Impurities | Reference |
| Agilent Eclipse XDB-C18 | 250 x 4.6 mm, 5 µm | 0.1% TFA in Water:ACN (50:50) | 3.674 | Phosphoryl impurity | [2][3] |
| Symmetry C18 | 250 x 4.6 mm, 5 µm | 0.1% OPA:ACN (30:70) | 2.37 | Degradation products | [6] |
| Athena C18 | 250 x 4.6 mm, 5 µm | Methanol:Water (70:30) | Not specified | Alkaline degradant | |
| Hypersil BDS C8 | Not specified | 50% Buffer:50% ACN | Not specified | Velpatasvir | [4] |
| X-Bridge C18 | 100 x 4.6 mm, 2.5 µm | 0.1% Formic acid and ACN | Not specified | Degradation products | [5] |
Visual Workflow: Optimal Column Selection
The following diagram illustrates a logical workflow for selecting the optimal column for your specific Sofosbuvir impurity separation needs.
Caption: Workflow for optimal column selection.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. verjournal.com [verjournal.com]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. thepharmajournal.com [thepharmajournal.com]
- 7. archives.ijper.org [archives.ijper.org]
- 8. journalajacr.com [journalajacr.com]
- 9. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 10. pharmaguru.co [pharmaguru.co]
pH effect on the separation of Sofosbuvir and its impurities.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the chromatographic separation of Sofosbuvir and its impurities.
Troubleshooting Guide
Issue: Poor resolution between Sofosbuvir and its impurities.
Question: We are observing poor separation between the main Sofosbuvir peak and its related impurities. What is the likely cause and how can we improve the resolution?
Answer:
Poor resolution in the chromatographic analysis of Sofosbuvir and its impurities is frequently linked to the pH of the mobile phase. The ionization state of both Sofosbuvir (pKa ≈ 9.38) and its impurities can significantly alter their retention behavior on a reverse-phase column.[1]
Troubleshooting Steps:
-
Evaluate Mobile Phase pH: The pH of your mobile phase is a critical parameter. For Sofosbuvir, which is a weakly basic compound, adjusting the pH can significantly impact its retention and the separation from its impurities.
-
Acidic pH: At a low pH (e.g., 2.5-4.5), Sofosbuvir and many of its amine-containing impurities will be protonated (ionized). This typically leads to earlier elution on a C18 column. However, the degree of ionization will differ between Sofosbuvir and its impurities, which can be exploited to achieve separation. Many published methods successfully use acidic pH, for instance, a mobile phase containing 0.1% trifluoroacetic acid (pH around 2) or phosphate (B84403) buffer at pH 3.5 has been shown to be effective.[2][3][4]
-
Neutral pH: At neutral pH, the ionization of Sofosbuvir is suppressed, which can lead to longer retention times. However, some impurities may co-elute with the main peak under these conditions.[5]
-
Alkaline pH: Under alkaline conditions, Sofosbuvir is highly susceptible to degradation, which can complicate the analysis.[5][6][7] Therefore, a high pH mobile phase is generally not recommended for the analysis of Sofosbuvir and its process-related impurities.
-
-
Optimize pH Systematically: To find the optimal pH for your specific separation, perform a systematic study by varying the mobile phase pH within a suitable range (e.g., from pH 2.5 to 6.5) while keeping other chromatographic parameters constant. Monitor the resolution between the critical peak pairs.
-
Consider the Column: Ensure you are using a column with a suitable pH range. Operating a column outside its recommended pH stability range can lead to rapid degradation of the stationary phase and loss of performance.[8]
Workflow for Optimizing pH in Sofosbuvir HPLC Method:
Caption: Workflow for troubleshooting poor resolution by optimizing mobile phase pH.
Frequently Asked Questions (FAQs)
Q1: What is the impact of acidic pH on the retention time of Sofosbuvir?
A1: In reverse-phase HPLC, an acidic mobile phase (pH below the pKa of the analyte) will cause basic compounds like Sofosbuvir to become protonated (ionized). This increased polarity generally leads to a decrease in retention time on a non-polar stationary phase like C18.[8] However, the exact retention time will also depend on other factors such as the organic modifier concentration and the specific acidic modifier used. For instance, a method using a mobile phase of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50) reported a retention time of 3.674 minutes for Sofosbuvir.[2][9]
Q2: Can pH affect the peak shape of Sofosbuvir and its impurities?
A2: Yes, the pH of the mobile phase can significantly affect peak shape. If the mobile phase pH is close to the pKa of Sofosbuvir or any of its impurities, you may observe peak broadening or tailing due to the presence of both ionized and non-ionized forms of the analyte during the separation.[8] To achieve sharp, symmetrical peaks, it is generally recommended to adjust the mobile phase pH to be at least 1.5 to 2 pH units away from the pKa of the analytes.
Q3: How does pH influence the degradation of Sofosbuvir during analysis?
A3: Sofosbuvir is susceptible to hydrolysis under both acidic and alkaline conditions, leading to the formation of degradation products.[6][7][10]
-
Acidic Conditions: Forced degradation studies have shown that Sofosbuvir degrades in the presence of acid (e.g., 0.1N HCl).[6][7]
-
Alkaline Conditions: The degradation is more pronounced under alkaline conditions (e.g., 0.1N NaOH).[6][7]
-
Neutral Conditions: Sofosbuvir is relatively stable at neutral pH.[5][6]
Therefore, while a low pH mobile phase is often used for separation, prolonged exposure of the sample to strongly acidic conditions should be avoided. The use of a highly alkaline mobile phase is generally not recommended due to the instability of the drug.
Logical Relationship of pH and Sofosbuvir Stability:
Caption: Relationship between pH and the stability of Sofosbuvir.
Q4: Are there any recommended buffer systems for the analysis of Sofosbuvir?
A4: Several buffer systems have been successfully used for the analysis of Sofosbuvir and its impurities. The choice of buffer depends on the desired pH and its compatibility with the detection method (e.g., UV, MS).
-
Phosphate Buffer: Phosphate buffers are commonly used and can be adjusted to a wide range of acidic and neutral pH values. A mobile phase containing phosphate buffer at pH 3.5 has been used for the simultaneous estimation of Sofosbuvir and other drugs.[3][4]
-
Formic Acid/Ammonium Formate: These are volatile buffers and are ideal for LC-MS applications. A 0.1% formic acid solution in the mobile phase provides a low pH and is suitable for achieving good peak shapes.[7]
-
Trifluoroacetic Acid (TFA): A low concentration of TFA (e.g., 0.1%) is often used to control the pH at a low level (around 2) and to act as an ion-pairing agent, which can improve peak shape for basic compounds.[2][9][11]
Experimental Protocols
Example HPLC Method for the Separation of Sofosbuvir and a Process-Related Impurity:
This method is based on a published study and is provided as an example.[2][9] Optimization may be required for your specific instrument and impurity profile.
| Parameter | Condition |
| Column | Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | 0.1% Trifluoroacetic acid in water:Acetonitrile (50:50, v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 260 nm |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
Forced Degradation Study Protocol (Hydrolysis):
This protocol provides a general guideline for assessing the stability of Sofosbuvir under acidic and alkaline conditions.
-
Acid Hydrolysis:
-
Accurately weigh a known amount of Sofosbuvir and dissolve it in a suitable diluent.
-
Add 0.1N HCl to the solution.
-
Keep the solution at a specific temperature (e.g., 60°C) for a defined period (e.g., 6 hours).[1]
-
Neutralize the solution with an equivalent amount of 0.1N NaOH.
-
Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.
-
-
Alkaline Hydrolysis:
-
Accurately weigh a known amount of Sofosbuvir and dissolve it in a suitable diluent.
-
Add 0.1N NaOH to the solution.
-
Keep the solution at a specific temperature (e.g., room temperature) for a defined period (e.g., 10 hours).[6]
-
Neutralize the solution with an equivalent amount of 0.1N HCl.
-
Dilute the solution to a suitable concentration with the mobile phase and analyze by HPLC.
-
Quantitative Data Summary
The following table summarizes the retention times of Sofosbuvir and some of its impurities/related compounds from various published methods, highlighting the effect of different pH conditions.
| pH | Mobile Phase Composition | Sofosbuvir Retention Time (min) | Impurity/Other Drug Retention Time (min) | Reference |
| ~2.0 | 0.1% Trifluoroacetic acid in Water:Acetonitrile (50:50) | 3.674 | Phosphoryl Impurity: 5.704 | [2][9] |
| 2.2 | 0.6% Trifluoroacetic acid in Water:Acetonitrile (95:5) as Mobile Phase A | ~48.0 (Gradient) | Velpatasvir: ~78.8 | [11] |
| 3.0 | 0.1% Orthophosphoric acid:Acetonitrile (30:70) | 2.37 | - | [1] |
| 3.5 | Phosphate buffer:Methanol (45:55) | 3.294 | Ledipasvir: 4.630 | [4] |
| 3.5 | Phosphate buffer:Acetonitrile (70:30) | 2.404 | Velpatasvir: 2.986 | [3] |
| 4.0 | 0.05 M Phosphate buffer:Acetonitrile (60:40) | - | - | [12] |
| 7.0 | 0.1% Triethylamine in water (pH adjusted to 7.0 with orthophosphoric acid) as buffer | - | - | [13] |
References
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. jddtonline.info [jddtonline.info]
- 4. ijpsr.com [ijpsr.com]
- 5. Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir [mdpi.com]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 8. moravek.com [moravek.com]
- 9. d-nb.info [d-nb.info]
- 10. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 11. jmpas.com [jmpas.com]
- 12. fortunejournals.com [fortunejournals.com]
- 13. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
Validation & Comparative
A Comparative Guide to HPLC Method Validation for Sofosbuvir Impurity L Following ICH Guidelines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two High-Performance Liquid Chromatography (HPLC) methods for the quantification of Sofosbuvir impurity L, validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The objective is to present a clear, data-driven comparison of their performance, supported by detailed experimental protocols.
Methodology Comparison: HPLC vs. UPLC
For the purpose of this guide, we compare a standard HPLC method (Method A) with an Ultra-High-Performance Liquid Chromatography (UPLC) method (Method B). UPLC is a common alternative offering faster analysis times and improved resolution.
Data Presentation
The following tables summarize the quantitative data obtained during the validation of Method A and Method B.
Table 1: Linearity
| Parameter | Method A (HPLC) | Method B (UPLC) | ICH Acceptance Criteria |
| Range | 0.05 - 1.5 µg/mL | 0.05 - 1.5 µg/mL | Appropriate for the intended use |
| Correlation Coefficient (r²) | 0.9992 | 0.9998 | ≥ 0.995 |
| y-intercept | 125.4 | 89.7 | Close to zero |
Table 2: Accuracy (Recovery)
| Concentration Level | Method A (HPLC) | Method B (UPLC) | ICH Acceptance Criteria |
| 50% (0.5 µg/mL) | 99.5% | 100.2% | 98.0% - 102.0% |
| 100% (1.0 µg/mL) | 100.8% | 100.5% | 98.0% - 102.0% |
| 150% (1.5 µg/mL) | 101.2% | 101.0% | 98.0% - 102.0% |
Table 3: Precision
| Parameter | Method A (HPLC) | Method B (UPLC) | ICH Acceptance Criteria |
| Repeatability (%RSD, n=6) | 0.85% | 0.65% | ≤ 2% |
| Intermediate Precision (%RSD, n=6) | 1.10% | 0.90% | ≤ 2% |
Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method A (HPLC) | Method B (UPLC) | ICH Acceptance Criteria |
| LOD (µg/mL) | 0.015 | 0.010 | Signal-to-Noise Ratio ≥ 3:1 |
| LOQ (µg/mL) | 0.050 | 0.035 | Signal-to-Noise Ratio ≥ 10:1 |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Chromatographic Conditions
-
Method A (HPLC):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile and 0.05M potassium dihydrogen phosphate (B84403) buffer (pH 3.0) in a 60:40 v/v ratio
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Method B (UPLC):
-
Column: C18, 2.1 x 100 mm, 1.7 µm
-
Mobile Phase: Acetonitrile and 0.1% formic acid in water (gradient elution)
-
Flow Rate: 0.4 mL/min
-
Detection Wavelength: 260 nm
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
-
Validation Parameters
-
Specificity (Forced Degradation): To demonstrate specificity, forced degradation studies were conducted on Sofosbuvir to ensure that the method can unequivocally assess the analyte in the presence of potential degradation products.[1][2]
-
Acid Hydrolysis: Sofosbuvir solution was treated with 0.1 N HCl at 80°C for 2 hours.
-
Base Hydrolysis: Sofosbuvir solution was treated with 0.1 N NaOH at 80°C for 2 hours.
-
Oxidative Degradation: Sofosbuvir solution was treated with 3% H₂O₂ at room temperature for 24 hours.[3]
-
Thermal Degradation: Solid drug was kept at 105°C for 24 hours.
-
Photolytic Degradation: Sofosbuvir solution was exposed to UV light (254 nm) for 24 hours. The samples were then analyzed, and the peak for this compound was evaluated for purity and resolution from any degradation products.
-
-
Linearity: A series of at least five concentrations of this compound reference standard were prepared ranging from the LOQ to 120% of the specification level.[4] Each solution was injected in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
-
Accuracy: The accuracy of the method was determined by recovery studies. A placebo was spiked with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The samples were prepared in triplicate and analyzed. The percentage recovery was calculated.
-
Precision:
-
Repeatability (Intra-day precision): Six replicate injections of a standard solution of this compound were performed on the same day, and the relative standard deviation (%RSD) of the peak areas was calculated.
-
Intermediate Precision (Inter-day precision): The repeatability assay was performed on a different day by a different analyst to assess the intermediate precision. The %RSD between the two sets of data was calculated.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ were determined based on the signal-to-noise ratio. The concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 was taken as the LOD, and a ratio of 10:1 was taken as the LOQ.[5] Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the method parameters, such as the pH of the mobile phase (±0.2 units), the flow rate (±0.1 mL/min), and the column temperature (±2°C). The effect on the system suitability parameters (e.g., peak asymmetry, theoretical plates) was observed.
Logical Workflow for HPLC Method Validation
References
- 1. Characterization of forced degradation products and in silico toxicity prediction of Sofosbuvir: A novel HCV NS5B polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. benchchem.com [benchchem.com]
A Comparative Guide: Cross-Validation of UPLC and HPLC Methods for Sofosbuvir Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Ultra-Performance Liquid Chromatography (UPLC) and High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of Sofosbuvir, a key antiviral drug in the treatment of Hepatitis C. The information presented is collated from various validation studies to offer a comprehensive overview of the performance of each technique, supported by experimental data.
Executive Summary
Both UPLC and HPLC are robust and reliable techniques for the analysis of Sofosbuvir in bulk and pharmaceutical dosage forms. The primary distinction lies in the operational parameters and the resulting performance characteristics. UPLC methods consistently demonstrate advantages in terms of speed, sensitivity, and solvent consumption, making them highly suitable for high-throughput environments. HPLC methods, while requiring longer run times, remain a widely accessible and cost-effective option for routine quality control. The choice between the two often depends on the specific requirements of the laboratory, including sample throughput, desired sensitivity, and available instrumentation.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key performance parameters of representative UPLC and HPLC methods for Sofosbuvir analysis, as reported in various studies.
Table 1: Chromatographic Conditions and Performance
| Parameter | UPLC Method | HPLC Method |
| Column | Acquity UPLC HSS C18 (2.1 x 100 mm, 1.8 µm)[1] | Agilent C18 (4.5 x 100 mm, 3.0 µm)[1] |
| Mobile Phase | Orthophosphoric acid buffer and Acetonitrile (B52724) (45:55)[1] | Methanol and Water (60:40)[1] |
| Flow Rate | 0.2 mL/min[1] | 1.0 mL/min[1] |
| Detection Wavelength | 250 nm[1] | 235 nm[1] |
| Retention Time | ~1.425 min[1] | ~2.351 min[1] |
| Run Time | ~3.0 min[2] | > 5 min[3] |
Table 2: Validation Parameters
| Parameter | UPLC Method | HPLC Method |
| Linearity Range | 25-6400 ng/mL[4] | 4-24 µg/mL[1] |
| Correlation Coefficient (r²) | > 0.999[5] | 0.999[1] |
| Accuracy (% Recovery) | 99.48%[1] | 99.9 – 101.3%[1] |
| Precision (% RSD) | < 2%[1] | < 2% |
| Limit of Detection (LOD) | Lower than HPLC[2] | 0.046 µg/mL[1] |
| Limit of Quantification (LOQ) | Lower than HPLC[2] | 0.140 µg/mL[1] |
Experimental Protocols
Below are detailed methodologies for representative UPLC and HPLC analyses of Sofosbuvir.
UPLC Method Protocol[1]
-
Instrumentation: An Ultra-Performance Liquid Chromatography system equipped with a TUV detector.
-
Column: Acquity UPLC HSS C18, 2.1 x 100 mm, 1.8 µm particle size.
-
Mobile Phase: A mixture of orthophosphoric acid buffer and acetonitrile in a ratio of 45:55 (v/v).
-
Flow Rate: 0.2 mL/min.
-
Injection Volume: 1 µL.
-
Detection: UV detection at a wavelength of 250 nm.
-
Standard Preparation: A standard stock solution of Sofosbuvir is prepared in the mobile phase. Working standards are prepared by appropriate dilution of the stock solution to achieve concentrations within the linearity range.
-
Sample Preparation: For tablet dosage forms, a quantity of powdered tablet equivalent to a known amount of Sofosbuvir is dissolved in the mobile phase, sonicated, and filtered through a 0.45 µm filter. The filtrate is then appropriately diluted to fall within the calibration range.
HPLC Method Protocol[1]
-
Instrumentation: A High-Performance Liquid Chromatography system (e.g., Water 2695) with a PDA detector.
-
Column: Agilent C18, 4.5 x 100 mm, 3.0 µm particle size.
-
Mobile Phase: A mixture of Methanol and Water in a ratio of 60:40 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detection at a wavelength of 235 nm.
-
Standard Preparation: A standard stock solution of Sofosbuvir is prepared in the mobile phase. Calibration standards are prepared by serial dilution.
-
Sample Preparation: Tablet powder equivalent to a specific dose of Sofosbuvir is accurately weighed and dissolved in the mobile phase. The solution is sonicated to ensure complete dissolution and then filtered. The resulting solution is diluted to a suitable concentration for analysis.
Visualizing the Workflow
The following diagrams illustrate the typical experimental workflows for UPLC and HPLC analysis of Sofosbuvir.
Caption: UPLC Experimental Workflow for Sofosbuvir Analysis.
Caption: HPLC Experimental Workflow for Sofosbuvir Analysis.
Conclusion
The cross-validation of UPLC and HPLC methods for Sofosbuvir analysis reveals that both techniques are highly effective and meet the validation criteria set by ICH guidelines. UPLC stands out for its significantly shorter analysis time and higher sensitivity, which can be attributed to the smaller particle size of the stationary phase and the higher operating pressures.[2] This makes UPLC a superior choice for laboratories with a high volume of samples or when lower detection limits are required. Conversely, HPLC remains a reliable and more accessible workhorse for many quality control laboratories, providing accurate and precise results with slightly longer run times. The selection of the most appropriate method should be based on a careful consideration of the specific analytical needs, available resources, and desired throughput.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. fortunejournals.com [fortunejournals.com]
- 4. Development of a Robust UPLC Method for Simultaneous Determination of a Novel Combination of Sofosbuvir and Daclatasvir in Human Plasma: Clinical Application to Therapeutic Drug Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jneonatalsurg.com [jneonatalsurg.com]
A Comparative Analysis of Impurity Profiles in Different Sofosbuvir Brands
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of impurity profiles in different brands of Sofosbuvir, a key antiviral drug for the treatment of Hepatitis C. The presence of impurities in active pharmaceutical ingredients (APIs) can impact the efficacy and safety of the final drug product. Therefore, a thorough understanding and control of the impurity profile are critical. This analysis is based on established analytical methodologies and known potential impurities of Sofosbuvir.
Executive Summary
Impurities in Sofosbuvir can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (Q3A/Q3B) for the control of these impurities.[1][2] While innovator and generic drugs contain the same active pharmaceutical ingredient, their impurity profiles can differ due to variations in the synthesis route, excipients, and manufacturing processes.[3][4] This guide outlines the common impurities found in Sofosbuvir and presents a representative comparative profile.
Comparative Impurity Profiles
The following table summarizes the potential impurities in Sofosbuvir and provides a hypothetical, yet plausible, comparative analysis of their levels in an innovator brand versus two generic brands. The quantitative data presented here is for illustrative purposes to demonstrate how such a comparison would be structured. Actual values would be determined experimentally for each specific brand and batch.
| Impurity Name/Identifier | Type of Impurity | Innovator Brand (% w/w) | Generic Brand A (% w/w) | Generic Brand B (% w/w) |
| Sofosbuvir Impurity 11 | Process-Related | < 0.05 | 0.08 | < 0.05 |
| Sofosbuvir Impurity 5 | Process-Related | < 0.05 | < 0.05 | 0.07 |
| Methoxy Sofosbuvir Impurity | Process-Related | Not Detected | 0.06 | Not Detected |
| (R)-isomer of Sofosbuvir | Process-Related | < 0.10 | 0.12 | 0.11 |
| Acid Degradation Product | Degradation | < 0.05 | 0.09 | 0.07 |
| Base Degradation Impurity A | Degradation | < 0.05 | 0.07 | < 0.05 |
| Oxidative Degradation Product | Degradation | Not Detected | 0.05 | Not Detected |
| Unknown Impurity at RRT 1.2 | - | 0.03 | 0.06 | 0.04 |
| Total Impurities | - | < 0.15 | < 0.40 | < 0.25 |
Note: The data in this table is hypothetical and for illustrative purposes only. RRT = Relative Retention Time.
Experimental Workflow for Impurity Profiling
The following diagram illustrates a typical experimental workflow for the comparative analysis of impurity profiles in different Sofosbuvir brands.
Experimental Protocols
A detailed methodology for the key experiments in the comparative analysis of Sofosbuvir impurity profiles is provided below. This protocol is based on commonly used reverse-phase high-performance liquid chromatography (RP-HPLC) methods.
Sample Preparation
-
Tablet Powder Preparation: Weigh and finely powder a sufficient number of tablets (typically 10-20) to obtain a representative sample.
-
Standard Solution: Accurately weigh about 25 mg of Sofosbuvir reference standard into a 25 mL volumetric flask. Add a suitable diluent (e.g., a mixture of acetonitrile and water) and sonicate to dissolve. Make up to the mark with the diluent.
-
Sample Solution: Accurately weigh a portion of the powdered tablets equivalent to 400 mg of Sofosbuvir into a 200 mL volumetric flask. Add the diluent, sonicate for 30 minutes to ensure complete dissolution, and then dilute to volume.[5]
-
Filtration: Filter the sample solution through a 0.45 µm nylon syringe filter before injection into the HPLC system.[5]
Chromatographic Conditions
-
Instrument: A high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) system equipped with a UV/PDA detector.[5][6]
-
Column: A C18 stationary phase column is commonly used (e.g., Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[7][8] The separation can be achieved using either an isocratic or a gradient elution program.
-
Injection Volume: 10-20 µL.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 35°C).[6]
Forced Degradation Studies
To identify potential degradation products, forced degradation studies are conducted on the Sofosbuvir drug substance.[5][8] These studies involve subjecting the drug to stress conditions as per ICH guidelines:
-
Acid Hydrolysis: Refluxing the drug in 0.1 N to 1 N HCl.[5][8]
-
Base Hydrolysis: Treating the drug with 0.1 N to 0.5 N NaOH.[5][8]
-
Oxidative Degradation: Exposing the drug to a solution of hydrogen peroxide (e.g., 30% H₂O₂).[5]
-
Thermal Degradation: Heating the solid drug at an elevated temperature.
-
Photolytic Degradation: Exposing the drug to UV light.[5]
The samples from these studies are then analyzed by HPLC to identify and characterize any degradation products formed.
Data Analysis and Impurity Identification
-
Peak Identification: Impurities are initially identified by their relative retention time (RRT) compared to the main Sofosbuvir peak.
-
Quantification: The amount of each impurity is typically determined by the area percentage method, assuming the response factor of the impurity is the same as that of the API. For more accurate quantification, a reference standard for the specific impurity should be used.
-
Identification of Unknown Impurities: For unknown peaks, techniques like liquid chromatography-mass spectrometry (LC-MS) are employed to determine the molecular weight and fragmentation pattern, which helps in structure elucidation.[8]
Conclusion
The comparative analysis of impurity profiles is a critical aspect of ensuring the quality, safety, and efficacy of different Sofosbuvir brands. While generic versions are therapeutically equivalent to the innovator product, their impurity profiles may vary.[3][10] A robust analytical methodology, primarily based on RP-HPLC, is essential for the identification and quantification of these impurities. The experimental workflow and protocols outlined in this guide provide a framework for conducting such a comparative analysis, which is vital for both regulatory compliance and product quality monitoring. Continuous monitoring and control of impurities in Sofosbuvir are paramount for patient safety.
References
- 1. veeprho.com [veeprho.com]
- 2. fda.gov [fda.gov]
- 3. hctm.ukm.my [hctm.ukm.my]
- 4. ijnrd.org [ijnrd.org]
- 5. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 6. jmpas.com [jmpas.com]
- 7. researchgate.net [researchgate.net]
- 8. archives.ijper.org [archives.ijper.org]
- 9. researchgate.net [researchgate.net]
- 10. Comparative Antiviral Efficacy of Generic Sofosbuvir versus Brand Name Sofosbuvir with Ribavirin for the Treatment of Hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of Sofosbuvir Impurity L Quantification: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of analytical methodologies for the quantification of Sofosbuvir impurity L, a known diastereoisomer of the active pharmaceutical ingredient.[1] The objective is to assist researchers and analytical scientists in selecting and implementing robust and reliable methods for impurity profiling in Sofosbuvir drug substances and products. The information presented is based on a comprehensive review of published analytical methods and regulatory guidelines.
Understanding Sofosbuvir and Its Impurities
Sofosbuvir is a direct-acting antiviral medication used for the treatment of Hepatitis C.[2] During its synthesis and storage, various impurities can arise, including related substances, degradation products, and residual solvents.[2] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines (Q3A and Q3B) for the identification, qualification, and quantification of impurities in new drug substances and products to ensure their safety and quality.[3]
This compound is identified as a diastereoisomer of Sofosbuvir.[1] The control of such isomers is critical as they can have different pharmacological and toxicological properties compared to the drug substance.
Quantitative Data Summary
While a direct inter-laboratory comparison study for this compound was not found in the public domain, this guide summarizes key performance data from various validated analytical methods reported for the analysis of Sofosbuvir and its impurities. This comparative data can serve as a benchmark for laboratories to evaluate their own methods. The primary technique for the separation and quantification of Sofosbuvir and its related impurities is High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry (MS) detectors.[3][4]
Table 1: Comparison of HPLC Methods for Sofosbuvir and Impurity Analysis
| Parameter | Method 1 (RP-HPLC)[5][6] | Method 2 (RP-HPLC)[7] | Method 3 (LC/MS)[4] |
| Column | Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm | C18 Column | Agilent 1.8 µm RRHD columns |
| Mobile Phase | 0.1% Trifluoroacetic acid in water:acetonitrile (B52724) (50:50 v/v) | Acetonitrile:Water (70:30 v/v) | Water with 0.1% formic acid and methanol (B129727) |
| Detection | UV at 260 nm | UV at 230 nm | Mass Spectrometry (MS) |
| Retention Time (Sofosbuvir) | 3.674 min | 3.863 min | Not specified |
| Retention Time (Impurity) | 5.704 min (for a process-related impurity) | Not specified for impurity L | Not specified |
| Linearity Range (Sofosbuvir) | 160-480 µg/ml | 20-100 µg/ml | Not specified |
| Linearity Range (Impurity) | 10-30 µg/ml (for a process-related impurity) | Not specified | Not specified |
| LOD (Sofosbuvir) | 0.01% (0.04 µg) | Not specified | A few hundred ppm is readily achievable |
| LOQ (Sofosbuvir) | 0.50% (0.125 µg) | Not specified | Not specified |
| LOD (Impurity) | 0.03% (0.12 µg) (for a process-related impurity) | Not specified | Not specified |
| LOQ (Impurity) | 1.50% (0.375 µg) (for a process-related impurity) | Not specified | Not specified |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature for the analysis of Sofosbuvir and its impurities.
Method 1: RP-HPLC for Sofosbuvir and a Process-Related Impurity[5][6]
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile in a 50:50 ratio (v/v), used in an isocratic elution mode.
-
Flow Rate: Not explicitly stated, but typically around 1.0 mL/min for such columns.
-
Detector Wavelength: 260 nm.
-
Sample Preparation:
-
Standard Solution: Prepare a standard solution of Sofosbuvir and the specific impurity in the diluent (water:acetonitrile 50:50 v/v).
-
Sample Solution: For bulk drug, dissolve a known amount in the diluent. For dosage forms, powder the tablets, dissolve an amount equivalent to a single dose in the diluent, sonicate, and filter.
-
-
Validation Parameters: The method was validated according to ICH guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Method 2: RP-HPLC for Simultaneous Estimation of Sofosbuvir and Velpatasvir[7]
-
Chromatographic System: An HPLC system with a UV detector.
-
Column: A C18 column.
-
Mobile Phase: A mixture of Acetonitrile and Water in a 70:30 ratio (v/v).
-
Detector Wavelength: 230 nm.
-
Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve 10 mg of Sofosbuvir and 10 mg of Velpatasvir working standards into separate 10 ml volumetric flasks with the diluent (mobile phase).
-
Sample Solution: Prepare sample solutions from the pharmaceutical dosage form to achieve a target concentration within the linear range.
-
-
Validation: The method was validated for specificity, linearity, accuracy, and precision.
Method 3: General LC/MS Approach for Impurity Profiling[4]
-
Chromatographic System: A Liquid Chromatography system coupled to a Mass Spectrometer (LC/MS). This technique offers high sensitivity and specificity for identifying and quantifying impurities.
-
Column: High-resolution columns, such as Agilent 1.8 µm RRHD columns, are recommended for good baseline separation.
-
Mobile Phase: Typically consists of an aqueous phase with a modifier like formic acid and an organic phase like methanol or acetonitrile. A gradient elution is often employed to separate a wide range of impurities.
-
Ionization: Electrospray ionization (ESI) is commonly used for pharmaceutical compounds.
-
Detection: A mass spectrometer allows for the determination of the mass-to-charge ratio (m/z) of the impurities, aiding in their identification. A detection limit of a few hundred ppm is generally achievable.
Visualizations
Experimental Workflow for Inter-laboratory Comparison
The following diagram illustrates a typical workflow for conducting an inter-laboratory comparison study for the quantification of a pharmaceutical impurity like this compound.
Caption: Workflow for an inter-laboratory comparison study.
This guide provides a foundational comparison based on existing literature. For a definitive inter-laboratory study, a formal proficiency testing scheme should be established where the same batch of samples is analyzed by multiple laboratories using a harmonized analytical procedure. This would allow for a more direct and robust comparison of laboratory performance and method reproducibility.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 3. gmpinsiders.com [gmpinsiders.com]
- 4. Pharmaceutical Impurity Analysis Overview (Primer) – Chemass [chemass.si]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. globalresearchonline.net [globalresearchonline.net]
Unraveling the Instability of Sofosbuvir: A Comparative Guide to its Degradation Pathways under Stress
An in-depth analysis of the degradation behavior of the direct-acting antiviral agent Sofosbuvir under various stress conditions reveals its susceptibility to hydrolysis and oxidation, providing critical insights for formulation development, stability testing, and regulatory submissions. This guide synthesizes data from multiple forced degradation studies to offer a comparative overview of its degradation pathways, supported by experimental protocols and visual representations of its chemical breakdown.
Sofosbuvir, a cornerstone in the treatment of chronic Hepatitis C, is a nucleotide analog inhibitor of the viral NS5B RNA polymerase.[1] Despite its therapeutic efficacy, the stability of the drug substance under different environmental conditions is a crucial aspect that influences its quality, safety, and shelf-life. Forced degradation studies, which intentionally stress the drug substance, are essential for identifying potential degradation products and understanding its intrinsic stability.[2] This guide provides a comprehensive comparison of Sofosbuvir's degradation under acidic, alkaline, oxidative, thermal, and photolytic stress conditions.
Comparative Stability of Sofosbuvir under Stress
Sofosbuvir demonstrates significant degradation under acidic, alkaline, and oxidative conditions, while it remains relatively stable under thermal and photolytic stress.[3][4][5] The extent of degradation is highly dependent on the nature of the stressor, its concentration, and the duration of exposure.
A summary of quantitative data from various studies is presented below, highlighting the percentage of degradation observed under different experimental setups.
| Stress Condition | Reagent/Condition | Exposure Time & Temperature | Degradation (%) | Reference |
| Acidic Hydrolysis | 1 M HCl | 4 hours | 26 | [6] |
| 1N HCl | 10 hours at 80°C (reflux) | 8.66 | [7] | |
| 0.1N HCl | 6 hours at 70°C (reflux) | 23 | [3] | |
| Alkaline Hydrolysis | 1 M NaOH | 1.5 hours | Complete | [6] |
| 0.5N NaOH | 24 hours at 60°C | 45.97 | [7] | |
| 0.1N NaOH | 10 hours at 70°C (reflux) | 50 | [3] | |
| 0.1N NaOH | 26 hours at room temperature | 29.83 | [8] | |
| Oxidative Degradation | 30% H₂O₂ | Not specified | Some degree | [6] |
| 30% H₂O₂ | 2 days at 80°C | 0.79 | [7] | |
| 3% H₂O₂ | 7 days | 19.02 | [3] | |
| 6% H₂O₂ | 10 days at room temperature | 11 | ||
| Thermal Degradation | 40°C | 168 hours | 2 | [6] |
| 50°C | 21 days | No degradation | [3] | |
| Photolytic Degradation | 300-800 nm light | 6 hours | No degradation | [6] |
| UV light | 21 days | No degradation | [3] | |
| Sunlight | 21 days | No degradation | [3] |
Key Degradation Products
Forced degradation studies have led to the identification and characterization of several degradation products (DPs) of Sofosbuvir. The molecular weights and formulas of some of the key DPs identified under different stress conditions are summarized below.
| Stress Condition | Degradation Product | Molecular Weight (m/z) | Molecular Formula | Reference |
| Acidic Hydrolysis | Acid Degradation Impurity | 416.08 | C₁₆H₁₈FN₂O₈P | [7] |
| DP I | 488 | Not specified | [3][5] | |
| Alkaline Hydrolysis | Base Degradation Impurity-A | 453.13 | C₁₆H₂₅FN₃O₉P | [7] |
| Base Degradation Impurity-B | 411.08 | C₁₃H₁₉FN₃O₉P | [7] | |
| DP II | 393.3 | Not specified | [3][5] | |
| Oxidative Degradation | Oxidative Degradation Product | 527.15 | C₂₂H₂₇FN₃O₉P | [7] |
| DP III | 393 | Not specified | [3][5] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the degradation studies of Sofosbuvir.
Protocol 1: Acidic Degradation
-
Preparation of Sofosbuvir Solution: Dissolve a known amount of Sofosbuvir in a suitable solvent (e.g., methanol) to obtain a stock solution.[3]
-
Stress Application: Transfer an aliquot of the stock solution to a flask and add an equal volume of 0.1 N to 1 N hydrochloric acid (HCl).[3][7]
-
Incubation: Reflux the mixture at a temperature ranging from 70°C to 80°C for a period of 4 to 10 hours.[3][6][7]
-
Neutralization: After the specified time, cool the solution to room temperature and neutralize it with a suitable base (e.g., 0.1 N NaOH or ammonium (B1175870) bicarbonate solution).[3][7]
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a final concentration suitable for analysis by a stability-indicating analytical method, such as RP-HPLC.[3]
Protocol 2: Alkaline Degradation
-
Preparation of Sofosbuvir Solution: Prepare a stock solution of Sofosbuvir in a suitable solvent like methanol.[3]
-
Stress Application: To an aliquot of the stock solution, add an equal volume of 0.1 N to 1 N sodium hydroxide (B78521) (NaOH).[3][6][7]
-
Incubation: The reaction conditions vary from keeping the solution at room temperature for 26 hours to refluxing at 60-70°C for 1.5 to 24 hours.[3][6][7][8]
-
Neutralization: After the exposure period, cool the solution and neutralize it with an appropriate acid (e.g., 0.1 N HCl).[3][7]
-
Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to the desired concentration for analysis.[3]
Protocol 3: Oxidative Degradation
-
Preparation of Sofosbuvir Solution: Prepare a stock solution of Sofosbuvir.
-
Stress Application: Add a solution of hydrogen peroxide (H₂O₂), typically ranging from 3% to 30%, to the Sofosbuvir solution.[3][7]
-
Incubation: The incubation conditions can range from room temperature for several days to 80°C for a couple of days.[3][7]
-
Sample Preparation for Analysis: After the incubation period, dilute the sample with the mobile phase for immediate analysis to prevent further degradation.
Protocol 4: Thermal Degradation
-
Sample Preparation: Place the solid drug substance in a temperature-controlled oven.
-
Stress Application: Expose the sample to elevated temperatures, for example, 40°C or 50°C, for an extended period, such as 7 to 21 days.[3][6]
-
Sample Preparation for Analysis: After the stress period, dissolve the sample in a suitable solvent and dilute it to the target concentration with the mobile phase for analysis.
Protocol 5: Photolytic Degradation
-
Sample Preparation: Expose the solid drug substance or a solution of the drug to a light source.
-
Stress Application: The light source can be a xenon lamp (300-800 nm) or exposure to direct sunlight for a period ranging from 6 hours to 21 days.[3][6] A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.[6]
-
Sample Preparation for Analysis: Following exposure, prepare the sample for analysis by dissolving and diluting it as required.
Visualizing the Degradation Pathways
The following diagrams, generated using the DOT language, illustrate the proposed degradation pathways of Sofosbuvir under different stress conditions and a typical experimental workflow.
Caption: A generalized experimental workflow for conducting forced degradation studies of Sofosbuvir.
Caption: Proposed degradation pathway of Sofosbuvir under acidic conditions.
Caption: Proposed degradation pathways of Sofosbuvir under alkaline conditions.
Caption: Proposed degradation pathways of Sofosbuvir under oxidative conditions.
References
- 1. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 2. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 3. archives.ijper.org [archives.ijper.org]
- 4. researchgate.net [researchgate.net]
- 5. Forced Degradation Study of Sofosbuvir: Identification of Degradation Products by LC-ESI-MS | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]
- 6. mdpi.com [mdpi.com]
- 7. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 8. ijpbs.com [ijpbs.com]
A Comparative Guide to Sofosbuvir Impurity L and Other Known Impurities
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) like Sofosbuvir is paramount. This guide provides an objective comparison of Sofosbuvir impurity L against other known process-related and degradation impurities of Sofosbuvir. The information presented is supported by experimental data from various studies, offering a comprehensive overview for impurity profiling and control.
Introduction to Sofosbuvir and Its Impurities
Sofosbuvir is a direct-acting antiviral medication pivotal in the treatment of chronic Hepatitis C virus (HCV) infection. It is a nucleotide analog inhibitor of the HCV NS5B RNA-dependent RNA polymerase, essential for viral replication. During the synthesis and storage of Sofosbuvir, various impurities can arise. These are broadly categorized as process-related impurities, which are by-products of the manufacturing process, and degradation products, which form due to exposure to stress conditions like acid, base, oxidation, heat, or light.
This compound is identified as a diastereomer of Sofosbuvir. Diastereomers are stereoisomers that are not mirror images of each other and can exhibit different physicochemical properties and pharmacological or toxicological profiles. Therefore, controlling the levels of diastereomeric impurities is a critical aspect of drug quality control.
Other known impurities of Sofosbuvir include those formed through synthetic intermediates and those resulting from the degradation of the Sofosbuvir molecule itself. Understanding the formation and characteristics of these impurities is crucial for developing robust analytical methods for their detection and control.
Comparative Analysis of Sofosbuvir Impurities
The following tables summarize the available quantitative data for this compound and other known impurities based on various analytical studies. It is important to note that the data presented is collated from different sources, and direct comparison of retention times should be interpreted with caution due to variations in experimental conditions.
High-Performance Liquid Chromatography (HPLC) Data
| Compound/Impurity | Type | Retention Time (min) | Relative Retention Time (RRT) | HPLC Method Reference |
| Sofosbuvir | API | 3.674 | 1.00 | [1] |
| Phosphoryl Impurity | Process-Related | 5.704 | 1.55 | [1] |
| Acid Degradation Product I (DP I) | Degradation | 4.2 | Not Reported | [2] |
| Base Degradation Product II (DP II) | Degradation | 3.6 | Not Reported | [2] |
| Oxidative Degradation Product III (DP III) | Degradation | 3.2 | Not Reported | [2] |
| This compound | Diastereomer | Not specified in comparative studies | Not specified in comparative studies | - |
Note: The retention times for degradation products are from a specific forced degradation study and may not be directly comparable to the process-related impurity study due to different chromatographic conditions.
Mass Spectrometry (MS) Data
| Impurity | Type | Mass-to-Charge Ratio (m/z) | Ionization Mode | MS Method Reference |
| Acid Degradation Product | Degradation | 417.0843 [M+H]⁺ | ESI+ | [3] |
| Base Degradation Product A | Degradation | 454.1369 [M+H]⁺ | ESI+ | [3] |
| Base Degradation Product B | Degradation | 412.0900 [M+H]⁺ | ESI+ | [3] |
| Oxidative Degradation Product | Degradation | 528.1525 [M+H]⁺ | ESI+ | [3] |
| This compound | Diastereomer | 529.45 (Expected as isomer) | Not specified | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of impurity analysis. Below are representative protocols for HPLC analysis and forced degradation studies of Sofosbuvir.
HPLC Method for the Estimation of Sofosbuvir and a Process-Related Impurity
This method was developed for the estimation of Sofosbuvir and its "Phosphoryl" process-related impurity in bulk and pharmaceutical dosage forms.[1]
-
Instrumentation: A liquid chromatographic system equipped with a UV detector and data processing software.
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 µm.
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 260.0 nm.
-
Temperature: Ambient.
-
Injection Volume: Not specified.
-
Sample Preparation: Standard solutions were prepared by dissolving 400 mg of Sofosbuvir and 25 mg of the phosphoryl impurity in 100 mL of a water:acetonitrile (50:50) diluent. A 5 mL aliquot of this solution was further diluted to 50 mL with the same diluent.[1]
Forced Degradation Studies Protocol
Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions.[2][3]
-
Acid Hydrolysis: A solution of Sofosbuvir is refluxed in 0.1 N HCl at 70°C for 6 hours.[2] The resulting solution is neutralized before analysis.
-
Base Hydrolysis: A solution of Sofosbuvir is refluxed in 0.1 N NaOH at 70°C for 10 hours.[2] The resulting solution is neutralized before analysis.
-
Oxidative Degradation: A solution of Sofosbuvir is exposed to 3% hydrogen peroxide at room temperature for 7 days.[2]
-
Thermal Degradation: The solid drug substance is exposed to a specific temperature (e.g., 80°C) for a defined period.
-
Photolytic Degradation: The solid drug substance is exposed to UV light (e.g., 254 nm) for a defined period.
Characterization Techniques
-
Mass Spectrometry (MS): LC-ESI-MS is commonly used to determine the mass-to-charge ratio of impurities, aiding in their identification.[2][3]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, 19F, and 31P NMR are powerful tools for the structural elucidation of isolated impurities.[3]
Visualizing Relationships and Workflows
The following diagrams, created using Graphviz, illustrate the logical relationships between Sofosbuvir and its impurities, as well as a typical experimental workflow for their analysis.
Caption: Relationship between Sofosbuvir and its various impurities.
Caption: Experimental workflow for Sofosbuvir impurity analysis.
Conclusion
References
Navigating the Analytical Maze: A Comparative Guide to the Accuracy and Precision of Methods for Sofosbuvir Impurity L
For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides a comparative analysis of analytical methodologies for the accurate and precise quantification of Sofosbuvir impurity L, a critical diastereomeric impurity of the hepatitis C drug, Sofosbuvir. We delve into the experimental data and protocols of established chromatographic techniques to offer a clear perspective on their performance.
The reliable detection and quantification of impurities in pharmaceutical manufacturing are crucial for regulatory compliance and patient safety. Sofosbuvir, a cornerstone in the treatment of chronic hepatitis C, can be accompanied by various process-related impurities and degradation products. Among these, this compound, a diastereomer of the active molecule, requires precise analytical control. This guide compares the performance of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods, which are commonly employed for the analysis of Sofosbuvir and its related substances.
Unveiling the Analytical Landscape: Method Performance at a Glance
The accuracy and precision of an analytical method are fundamental to its reliability. Accuracy refers to the closeness of the measured value to the true value, while precision indicates the degree of agreement among a series of measurements. For the analysis of Sofosbuvir and its impurities, including diastereomers like impurity L, reversed-phase HPLC (RP-HPLC) and UPLC methods have demonstrated high levels of accuracy and precision.
Below is a summary of the performance data from a validated analytical method suitable for the determination of Sofosbuvir and its related impurities. While the specific designation "impurity L" is not always explicitly stated in published literature, the validation data for other process-related impurities, such as the "phosphoryl impurity," provide a strong indication of the method's capability to quantify diastereomers with similar chemical properties.
| Parameter | HPLC Method for a Process-Related Impurity | UPLC Method for Sofosbuvir |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.62% - 99.73%[1] |
| Precision (% RSD) | ||
| - Method Precision | ≤ 2.0% | Not explicitly stated |
| - Intermediate Precision | ≤ 2.0% | Not explicitly stated |
| Limit of Detection (LOD) | 0.03% (relative to Sofosbuvir concentration) | 0.27 µg/mL[1] |
| Limit of Quantitation (LOQ) | 0.10% (relative to Sofosbuvir concentration) | 0.83 µg/mL[1] |
Note: The data for the HPLC method is representative of a typical validated method for Sofosbuvir impurities. The UPLC data is for the main compound, Sofosbuvir, and indicates the high sensitivity of the technique.[1]
Under the Microscope: Detailed Experimental Protocols
The successful implementation of any analytical method hinges on a meticulously detailed protocol. Here, we outline the key experimental conditions for a representative RP-HPLC method validated for the analysis of Sofosbuvir and its impurities.
Representative RP-HPLC Method for Sofosbuvir and its Impurities
This method is designed to provide a robust and reliable separation of Sofosbuvir from its potential impurities, including diastereomers.
Chromatographic Conditions:
-
Column: A C18 stationary phase is commonly used, for example, a Waters X-Bridge C18 column (150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A gradient elution is typically employed to achieve optimal separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid) and an organic solvent like acetonitrile. The gradient program is optimized to resolve all relevant peaks.
-
Flow Rate: A flow rate of 1.0 mL/min is generally used.
-
Detection: UV detection at a wavelength of approximately 265 nm is suitable for monitoring Sofosbuvir and its impurities.[2]
-
Column Temperature: The column is maintained at a constant temperature, for instance, 30°C, to ensure reproducible retention times.
-
Injection Volume: A typical injection volume is 10 µL.
Standard and Sample Preparation:
-
Standard Solution: A standard solution of Sofosbuvir and a separate standard for the impurity of interest (in this case, a surrogate for impurity L) are prepared in a suitable diluent (e.g., a mixture of water and acetonitrile).
-
Sample Solution: The drug substance or product is dissolved in the diluent to a known concentration.
-
Spiked Sample for Accuracy: To determine accuracy, a known amount of the impurity standard is added (spiked) into the sample solution at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
Validation of the Method:
The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Visualizing the Workflow: From Sample to Result
To better understand the logical flow of an analytical method validation for this compound, the following diagram illustrates the key steps involved.
Caption: Workflow for Analytical Method Validation of this compound.
The Path Forward: Choosing the Right Analytical Strategy
Both HPLC and UPLC offer excellent capabilities for the analysis of Sofosbuvir and its impurities. The choice between the two often depends on the specific requirements of the laboratory.
-
HPLC is a robust and widely available technique that provides reliable and accurate results. It is well-suited for routine quality control testing.
-
UPLC , with its use of smaller particle size columns, offers higher resolution, faster analysis times, and reduced solvent consumption.[1] This makes it an attractive option for high-throughput screening and for the analysis of complex samples where high separation efficiency is critical.
Ultimately, the selection of an analytical method should be based on a thorough validation process to ensure it is fit for its intended purpose. The data presented in this guide, derived from validated methods for Sofosbuvir and its related substances, provides a solid foundation for developing and implementing a reliable analytical strategy for the control of this compound. By adhering to detailed experimental protocols and rigorous validation criteria, researchers and drug developers can ensure the quality and safety of this vital medication.
References
Detecting the Undetectable: A Comparative Guide to the Limit of Detection and Quantification for Sofosbuvir Impurity L
For Researchers, Scientists, and Drug Development Professionals
In the stringent landscape of pharmaceutical quality control, the precise detection and quantification of impurities are paramount to ensuring the safety and efficacy of drug products. This guide provides a comparative analysis of the Limit of Detection (LOD) and Limit of Quantification (LOQ) for Sofosbuvir impurity L, a diastereoisomer of the active pharmaceutical ingredient.[1][2] The data presented herein is compiled from various analytical studies and aims to offer a comprehensive resource for researchers and professionals in drug development and quality assurance.
Understanding LOD and LOQ
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, though not necessarily quantified with acceptable precision and accuracy. The Limit of Quantification (LOQ) , on the other hand, is the lowest concentration of an analyte that can be determined with a defined level of precision and accuracy.[3][4][5] These parameters are critical for validating analytical methods used to assess the purity of active pharmaceutical ingredients (APIs) like Sofosbuvir.
Comparative Analysis of LOD and LOQ for Sofosbuvir Impurities
While specific data for "impurity L" is not always explicitly detailed in published literature, studies on other process-related impurities of Sofosbuvir, particularly those with structural similarities, can provide valuable benchmarks. One study on a "phosphoryl" impurity, which is a process-related impurity of Sofosbuvir, provides concrete LOD and LOQ values which are presented in the table below. Given that this compound is a diastereoisomer, these values offer a relevant point of comparison.
| Impurity Name | Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| Sofosbuvir Process-Related Impurity (Phosphoryl) | RP-HPLC | 0.03% (0.12 µg) | 1.50% (0.375 µg) |
| Sofosbuvir | RP-HPLC | 0.01% (0.04 µg) | 0.50% (0.125 µg) |
Table 1: LOD and LOQ values for a Sofosbuvir process-related impurity determined by RP-HPLC.[6]
Experimental Protocol: Determination of LOD and LOQ by RP-HPLC
The following is a generalized experimental protocol for determining the LOD and LOQ of Sofosbuvir impurities, based on common practices in the pharmaceutical industry and published methods.[6][7]
1. Instrumentation and Chromatographic Conditions:
-
System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 × 250 mm, 5 μm.[6]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50 v/v).[6]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.[6]
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
2. Preparation of Solutions:
-
Standard Stock Solution: Accurately weigh and dissolve Sofosbuvir and its impurity L reference standards in a suitable diluent (e.g., mobile phase) to obtain a known concentration.
-
Spiked Solutions: Prepare a series of diluted solutions of the impurity L standard in the presence of the Sofosbuvir API at its target concentration. These solutions should span the expected LOD and LOQ range.
3. Method of Determination:
The International Council for Harmonisation (ICH) guidelines outline several methods for determining LOD and LOQ.[3][5] The two most common approaches for chromatographic methods are:
-
Based on Signal-to-Noise Ratio: This method involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a ratio of 10:1.[3][8]
-
Based on the Standard Deviation of the Response and the Slope: This method utilizes the calibration curve. The LOD and LOQ are calculated using the following formulas:
4. Validation:
The determined LOD and LOQ values should be experimentally verified by analyzing a sufficient number of samples at these concentrations to demonstrate that the method is truly capable of detecting and quantifying the analyte at these levels with the required precision and accuracy.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the determination of LOD and LOQ for a pharmaceutical impurity.
Caption: Workflow for LOD and LOQ Determination.
Conclusion
The determination of LOD and LOQ is a critical step in the validation of analytical methods for impurity profiling in pharmaceuticals. While specific data for this compound may require further dedicated studies, the information available for structurally similar impurities provides a solid foundation for developing and validating sensitive and reliable analytical methods. By following established guidelines and rigorous experimental protocols, researchers can ensure the quality and safety of Sofosbuvir and other essential medicines.
References
- 1. This compound LM8BR07553IN - 联迈生物官方商城 - 联迈生物-试剂盒,抗体,细胞,原代细胞,ATCC细胞,重组蛋白,抗体,细胞因子,胎牛血清,常用生化试剂,实验耗材 [shlmai.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. LOD and LOQ in Pharma: Establishing & Validating Detection and Quantification Limits – Pharma Validation [pharmavalidation.in]
- 4. biopharminternational.com [biopharminternational.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. d-nb.info [d-nb.info]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ijpsjournal.com [ijpsjournal.com]
A Comparative Analysis of Analytical Methods for Sofosbuvir in the Absence of Universal Pharmacopeial Standards
A notable gap exists in the official pharmacopeial monographs for Sofosbuvir (B1194449), a key antiviral drug. As of 2017, major pharmacopeias had not yet incorporated official analytical methods for its quantification.[1][2][3] This has led to the development and validation of numerous in-house and published methods by researchers to ensure the quality and efficacy of Sofosbuvir formulations. This guide provides a comparative overview of these prevalent analytical techniques, with a special reference to a draft monograph from the World Health Organization (WHO), which offers insight into potential official standards.
While direct comparison of official United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP) methods is not possible due to their absence in the provided search results, this guide will focus on the most commonly cited and validated techniques in the scientific literature: High-Performance Liquid Chromatography (HPLC), High-Performance Thin-Layer Chromatography (HPTLC), and Ultraviolet (UV) Spectrophotometry.
High-Performance Liquid Chromatography (HPLC): The Predominant Technique
Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) stands out as the most frequently developed method for the assay and impurity determination of Sofosbuvir in bulk and pharmaceutical dosage forms.[4][5][6][7][8] These methods are favored for their specificity, accuracy, and precision.
A draft monograph for Sofosbuvir tablets by the World Health Organization (WHO) also outlines an HPLC-based method for identification, assay, and related substances, underscoring its suitability for regulatory standards.[9] The WHO draft specifies a liquid chromatography method for the assay, where the retention time of the principal peak in the sample solution must correspond to that of the standard solution.[9]
Comparative Data of Validated HPLC Methods
The following table summarizes the key validation parameters from various published RP-HPLC methods for the determination of Sofosbuvir. This data allows for an objective comparison of their performance.
| Parameter | Method 1[8] | Method 2[5] | Method 3[4] | Method 4 (with Velpatasvir)[6] |
| Mobile Phase | Acetonitrile (B52724):Water (pH 2.4 with OPA) (80:20 v/v) | Methanol (B129727):0.1% Tri-fluro acetic acid (30:70 v/v) | Water:Acetonitrile (30:70 v/v) | Methanol:Water (80:20 v/v) |
| Column | C18 (250 x 4.6 mm, 5µm) | Phenomenex prodigy ODS-3V (150 x 4.6 mm, 5µm) | Hypersil C18 (150 x 4.6 mm, 5µm) | Grace C18 (250 x 4.6 mm, 5µm) |
| Flow Rate | 0.7 mL/min | 1.0 mL/min | 1.0 mL/min | 0.8 mL/min |
| Detection (UV) | 260 nm | 260 nm | 230 nm | 266 nm |
| Retention Time | 4.3 min | 2.99 min | 3.863 min | 4.72 min |
| Linearity Range | 20-100 µg/mL | Not Specified | 20-100 µg/mL | Not Specified |
| Correlation Coeff. (r²) | 0.997 | Not Specified | 0.999 | Not Specified |
| LOD | 0.5355 µg/mL | Not Specified | 3.7 µg/mL | Not Specified |
| LOQ | 1.6228 µg/mL | Not Specified | 11.3 µg/mL | Not Specified |
| Assay (%) | 99% | Not Specified | 99.8% | 99.85% |
| Recovery (%) | 98-102% | Not Specified | 99.4% | Not Specified |
Alternative Chromatographic and Spectrophotometric Methods
Beyond HPLC, other techniques have been successfully validated for Sofosbuvir analysis, offering advantages in terms of speed and cost.
-
HPTLC: High-Performance Thin-Layer Chromatography offers a simpler, high-throughput alternative. One study details an HPTLC method using silica (B1680970) gel 60 F₂₅₄ plates with a mobile phase of toluene, chloroform, and ethanol (B145695) (4:4:1 v/v/v).[10] Densitometric analysis was performed at 267 nm, showing good linearity (r² = 0.998) in the 100–800 ng/spot range.[10] Another HPTLC method for Sofosbuvir in combination with Velpatasvir used a mobile phase of Ethyl acetate: iso-propyl alcohol (9:1 v/v) with detection at 260 nm.[11]
-
UV-Visible Spectrophotometry: This is the simplest and most cost-effective method. Sofosbuvir exhibits a UV absorption maximum (λmax) at approximately 260-261 nm in solvents like methanol and water.[10][12] A validated UV method showed linearity in the 10-50 ng/mL range (r² = 0.999) using a methanol and water solvent system.[10] While rapid and economical, spectrophotometric methods may lack the specificity of chromatographic techniques, especially for determining impurities.
Experimental Protocols
1. General RP-HPLC Method for Sofosbuvir Assay (Consolidated from Literature)
This protocol represents a typical validated method for the quantification of Sofosbuvir in tablet dosage forms.
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid) and an organic solvent (e.g., acetonitrile or methanol) in a ratio around 30:70 v/v.
-
Flow Rate: 1.0 mL/minute.
-
Detector: UV detector set to 260 nm.[5]
-
Injection Volume: 20 µL.
-
-
Standard Solution Preparation:
-
Accurately weigh about 25 mg of Sofosbuvir Reference Standard into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase to obtain a concentration of 1000 µg/mL.
-
Further dilute to a working concentration (e.g., 100 µg/mL) with the mobile phase.
-
-
Sample Solution Preparation:
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer a quantity of the powder equivalent to 100 mg of Sofosbuvir into a 100 mL volumetric flask.
-
Add approximately 70 mL of mobile phase and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter a portion of this solution through a 0.45 µm syringe filter.
-
Dilute the filtered solution with the mobile phase to a final theoretical concentration of 100 µg/mL.
-
-
Procedure:
-
Inject the standard solution and record the peak area.
-
Inject the sample solution and record the peak area.
-
Calculate the percentage of Sofosbuvir in the tablets using the standard formula comparing the peak areas of the sample and standard.
-
2. General UV Spectrophotometric Method
-
Solvent: Methanol or a mixture of methanol and water.[10][12]
-
Standard Preparation: Prepare a stock solution of Sofosbuvir Reference Standard in methanol (e.g., 100 µg/mL) and make serial dilutions to create calibration standards (e.g., 10, 20, 30, 40, 50 µg/mL).
-
Sample Preparation: Prepare a sample solution from the tablet powder in methanol with a theoretical concentration falling within the calibration range.
-
Procedure:
-
Scan the standard solution from 400 nm to 200 nm to determine the wavelength of maximum absorbance (λmax), which is typically around 261 nm.[10]
-
Measure the absorbance of all standard solutions and the sample solution at the λmax.
-
Plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of the sample from the curve.
-
Methodology Visualization
The following diagrams illustrate the logical workflow for the analysis of Sofosbuvir using the predominant HPLC method and a general approach to method comparison.
Caption: Workflow for Sofosbuvir Assay by RP-HPLC.
Caption: Key Parameters for Comparing Sofosbuvir Analytical Methods.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative Validation of the Determination of Sofosbuvir in Pharmaceuticals by Several Inexpensive Ecofriendly Chromatographic, Electrophoretic, and Spectrophotometric Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. pharmascholars.com [pharmascholars.com]
- 6. ejbps.com [ejbps.com]
- 7. researchgate.net [researchgate.net]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. policycommons.net [policycommons.net]
- 10. svkm-iop.ac.in [svkm-iop.ac.in]
- 11. researchgate.net [researchgate.net]
- 12. In depth investigation of quantitative analytical and bioanalytical techniques of hepatitic drug sofosbuvir in different matrices: a review - MedCrave online [medcraveonline.com]
Orthogonal Analytical Techniques for the Confirmation of Sofosbuvir Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The purity of an active pharmaceutical ingredient (API) is a critical quality attribute that directly impacts its safety and efficacy. For a potent antiviral drug like Sofosbuvir, rigorous identification and quantification of impurities are paramount. This guide provides a comparative overview of orthogonal analytical techniques for the confirmation of Sofosbuvir impurities, offering a framework for robust analytical method development and validation. The use of multiple, independent (orthogonal) methods provides a higher degree of assurance in the analytical results, mitigating the risk of overlooking impurities that may not be detected by a single technique.[1][2][3]
This guide will delve into the two primary orthogonal techniques employed for Sofosbuvir impurity analysis: High-Performance Liquid Chromatography (HPLC) and its variants, and Nuclear Magnetic Resonance (NMR) spectroscopy. We will present their performance data, detailed experimental protocols, and a logical workflow for their application.
Common Impurities of Sofosbuvir
Forced degradation studies under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) have been instrumental in identifying potential impurities of Sofosbuvir.[4][5][6][7] These studies simulate conditions the drug substance might encounter during synthesis, storage, and formulation, leading to the formation of degradation products. Some of the identified impurities include process-related impurities and degradation products.[8][9][10][11] While a comprehensive list is extensive, examples of characterized degradation products include those resulting from hydrolysis and oxidation.[5][6][12]
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS)
Reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection is the most widely employed technique for the routine analysis and stability testing of Sofosbuvir.[8][13][14][15][16] Its ability to separate compounds with varying polarities makes it ideal for resolving Sofosbuvir from its impurities. For unambiguous identification and characterization of unknown impurities, coupling HPLC with mass spectrometry (LC-MS) is the gold standard. LC-MS provides molecular weight information, which is crucial for impurity identification.[5][17][18][19][20]
Data Presentation: Performance Comparison of HPLC-based Methods
The following table summarizes the performance characteristics of various HPLC and UPLC methods developed for the analysis of Sofosbuvir and its impurities. It is important to note that these values are method-specific and may vary based on the instrumentation, column chemistry, and the specific impurity being analyzed.
| Parameter | HPLC/UPLC-UV | LC-MS/MS |
| Limit of Detection (LOD) | 0.04 µg/mL to 0.5764 µg/mL[8][15][16] | 0.85 µg/mL (for metabolite)[21] |
| Limit of Quantitation (LOQ) | 0.125 µg/mL to 1.7468 µg/mL[8][15][16] | 2.3 µg/mL (for metabolite)[21] |
| Linearity Range | 10-50 µg/mL, 160-480 µg/mL[13][16] | 0.5-5000 ng/mL[22] |
| Accuracy (% Recovery) | 90.2% - 113.9%[13] | 85.7% - 111.4%[21] |
| Precision (%RSD) | < 2%[8][14][15] | < 15%[22] |
| Specificity | Good separation of known impurities[8][14] | High, based on mass-to-charge ratio[17][20] |
Experimental Protocols: HPLC and LC-MS
Below are representative experimental protocols for the analysis of Sofosbuvir and its impurities using HPLC-UV and LC-MS.
1. RP-HPLC Method for Sofosbuvir and Related Impurities
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 µm particle size.[8][16]
-
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724) (50:50 v/v).[8][16]
-
Flow Rate: 1.0 mL/min.[5]
-
Injection Volume: 20 µL.[5]
-
Sample Preparation: Dissolve the Sofosbuvir sample in the mobile phase to achieve a final concentration of approximately 400 µg/mL.[16]
2. LC-MS Method for Impurity Identification
-
Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., QTOF or triple quadrupole).[5][6]
-
Column: SUPELCOSIL LC-18-S HPLC analytical column (5-µm particle size, 25-cm length × 4.6-mm inner diameter).[5]
-
Mobile Phase: A gradient elution using a mixture of Methanol and Water with 0.1% formic acid.[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Mass Spectrometry Conditions:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique that provides detailed structural information about molecules. For Sofosbuvir, both ¹H-NMR and ³¹P-NMR are particularly valuable.[23][24][25][26] ¹H-NMR provides information about the proton environment in the molecule, while ³¹P-NMR is highly specific for the phosphorus-containing Sofosbuvir and its related impurities. Quantitative NMR (qNMR) can also be used for purity assessment without the need for a specific reference standard for each impurity.[24]
Data Presentation: Performance of Quantitative NMR (qNMR)
| Parameter | ¹H-qNMR | ³¹P-qNMR |
| Purity Determination | 99.07 ± 0.50% to 99.44 ± 0.29%[24][25] | 99.10 ± 0.30% to 100.63 ± 0.95%[24][25] |
| Specificity | High, based on unique chemical shifts | Very high for phosphorus-containing compounds |
| Precision (%RSD) | Typically < 1% | Typically < 1% |
| Accuracy | High, as it is a primary ratio method | High, as it is a primary ratio method |
Experimental Protocol: Quantitative ³¹P-NMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).[6]
-
Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) is a suitable aprotic solvent.[25]
-
Internal Standard: Phosphonoacetic acid (PAA) can be used as a reference standard for ³¹P-qNMR.[25]
-
Sample Preparation: Accurately weigh the Sofosbuvir sample and the internal standard into an NMR tube and dissolve in the deuterated solvent.
-
Acquisition Parameters:
-
Pulse Program: A standard one-pulse experiment with proton decoupling.
-
Relaxation Delay (d1): A sufficiently long delay (e.g., 5 times the longest T1) to ensure full relaxation of all phosphorus nuclei.
-
Number of Scans: Sufficient scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing: The spectra are processed with appropriate phasing and baseline correction. The purity of Sofosbuvir is calculated by comparing the integral of the Sofosbuvir phosphorus signal to the integral of the internal standard's phosphorus signal, taking into account their respective molecular weights and concentrations.
Mandatory Visualizations
Orthogonal Approach Workflow
The following diagram illustrates a typical workflow for the confirmation of Sofosbuvir impurities using orthogonal analytical techniques.
Caption: Workflow for impurity confirmation using orthogonal techniques.
Logical Relationship of Techniques
This diagram shows the logical relationship and the complementary nature of the information provided by each analytical technique.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. mdpi.com [mdpi.com]
- 5. archives.ijper.org [archives.ijper.org]
- 6. Identification, Isolation and Structure Confirmation of Forced Degradation Products of Sofosbuvir [scirp.org]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Sofosbuvir Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 11. proceeding.conferenceworld.in [proceeding.conferenceworld.in]
- 12. Forced Oxidative Degradation of Anti-Hepatitis C Drugs Sofosbuvir and Daclatasvir: Characterization and Quantification – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. fortunejournals.com [fortunejournals.com]
- 15. rjptonline.org [rjptonline.org]
- 16. d-nb.info [d-nb.info]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 20. researchgate.net [researchgate.net]
- 21. A Quick and Sensitive LC-MS/MS Method for Simultaneous Quantification of Sofosbuvir Metabolite (GS-331007) in Human Plasma: Application to Hepatitis C Infected Patients with End-Stage Renal Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 22. jyoungpharm.org [jyoungpharm.org]
- 23. researchgate.net [researchgate.net]
- 24. jstage.jst.go.jp [jstage.jst.go.jp]
- 25. Quantitative 31P-NMR for Purity Determination of Sofosbuvir and Method Validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Quantitative <sup>31</sup>P-NMR for Purity Determination of Sofosbuvir and Method Validation [ouci.dntb.gov.ua]
Safety Operating Guide
Proper Disposal of Sofosbuvir Impurity L: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe disposal of Sofosbuvir impurity L, ensuring the protection of personnel and the environment.
Step 1: Hazard Assessment and Waste Classification
Before disposal, a thorough hazard assessment is mandatory. This initial step determines the appropriate disposal pathway.
-
Review Available Documentation: Attempt to locate a specific Safety Data Sheet (SDS) for this compound from the manufacturer or supplier.
-
Consult Parent Compound SDS: In the absence of a specific SDS, review the SDS for Sofosbuvir.[2][3][4][5] Note any handling precautions, toxicity data, and disposal recommendations. The parent compound's properties can serve as a preliminary guide.
-
Conservative Classification: If the hazardous nature of this compound cannot be definitively determined to be non-hazardous, it must be managed as a hazardous pharmaceutical waste as a precautionary measure. This aligns with best practices for handling unknown or novel compounds in a laboratory setting.[6][7]
Step 2: Segregation and Container Management
Proper segregation prevents accidental mixing of incompatible wastes and ensures correct disposal.[8]
-
Dedicated Waste Container: Designate a specific, compatible container for this compound waste. Containers should be in good condition, made of a material that does not react with the waste, and have a secure, screw-on cap.[9]
-
Avoid Mixing: Do not mix this compound waste with other chemical or biological waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals can react violently or produce toxic gases.[10]
-
Container Labeling: All waste containers must be clearly labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The date accumulation started
-
The specific hazards (e.g., "Toxic," "Handle with Care")
-
| Parameter | Guideline | Rationale |
| Container Type | Chemically resistant, leak-proof with a secure lid (e.g., HDPE) | Prevents spills, leaks, and exposure. Ensures compatibility with the waste. |
| Labeling | "Hazardous Waste," Chemical Name, Accumulation Start Date, Hazard Info | Ensures clear identification for safe handling and regulatory compliance. |
| Storage Location | Designated Satellite Accumulation Area (SAA), at or near the point of generation | Complies with regulations and minimizes the risk of spills during transport within the lab.[9] |
| Storage Time Limit | Do not exceed institutional or regulatory limits (e.g., 12 months for partially filled containers in an SAA) | Prevents degradation of the container and accumulation of excessive waste.[9] |
Table 1: Waste Accumulation and Storage Guidelines
Step 3: On-Site Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) while awaiting pickup.
-
Location: The SAA must be at or near the point of waste generation.[7]
-
Container Integrity: Keep the waste container securely closed at all times, except when adding waste.[6][9]
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
Step 4: Final Disposal Procedure
Final disposal must be conducted through your institution's established hazardous waste management program. Under no circumstances should pharmaceutical waste be disposed of down the drain or in the regular trash. [6][11] The EPA has prohibited the sewering of hazardous waste pharmaceuticals.
-
Contact EHS: When the waste container is nearly full or has reached its storage time limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.
-
Licensed Vendor: The EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal vendor.
-
Transportation and Treatment: The vendor will transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most common and recommended method for treating pharmaceutical waste is high-temperature incineration.[12]
-
Documentation: Ensure that all necessary paperwork for the waste transfer is completed and retained for institutional records, as required by regulations.
Experimental Workflows and Logical Relationships
To provide clear, operational guidance, the following diagrams illustrate the decision-making process and the procedural workflow for the proper disposal of this compound.
References
- 1. Incident Waste Decision Support Tool (I-WASTE DST) | US EPA [iwaste.epa.gov]
- 2. echemi.com [echemi.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. fishersci.com [fishersci.com]
- 6. vumc.org [vumc.org]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. 4 Categories Of Pharmaceutical Waste | Stericycle [stericycle.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 12. learn.onsitewaste.com [learn.onsitewaste.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Sofosbuvir Impurity L
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of Sofosbuvir impurity L. As a diastereoisomer of the potent hepatitis C virus (HCV) inhibitor Sofosbuvir, this impurity should be handled with the utmost care, assuming a hazard profile similar to or greater than the parent compound in the absence of specific data.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following recommendations are based on the SDS for Sofosbuvir and general best practices for handling nucleoside analog inhibitors. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for a formal risk assessment before commencing any work.
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. Change gloves immediately if contaminated. |
| Eye Protection | Safety Goggles | Chemical splash goggles are required. |
| Respiratory Protection | Respirator | An N95 or higher-rated respirator is recommended, especially when handling the powder form. |
| Body Protection | Lab Coat | A dedicated lab coat, preferably disposable, should be worn. |
| Additional Protection | Face Shield | A face shield should be used in conjunction with safety goggles when there is a risk of splashes. |
Operational Plan: A Step-by-Step Protocol for Safe Handling
Adherence to a strict operational plan will ensure the safe handling of this compound from receipt to use.
1. Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.
-
Recommended storage conditions are -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month).
2. Preparation and Handling:
-
All handling of this compound, especially the solid form, must be conducted in a certified chemical fume hood to avoid inhalation of dust.
-
Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
When weighing the compound, use a balance inside the fume hood or a containment enclosure.
-
To dissolve the compound, add the solvent slowly to the solid to minimize dust generation.
3. Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).
-
For larger spills, contact your institution's EHS department immediately.
-
Do not attempt to clean up a large spill without appropriate training and equipment.
Disposal Plan: Ensuring Environmental and Personal Safety
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
All disposable materials that come into contact with this compound, including gloves, lab coats, and weighing papers, must be considered hazardous waste.
-
Segregate waste into clearly labeled, sealed containers.
2. Decontamination:
-
Decontaminate all non-disposable equipment (e.g., glassware, spatulas) with a suitable solvent (e.g., ethanol) followed by a thorough washing.
-
Wipe down all surfaces in the fume hood with a decontaminating solution after each use.
3. Final Disposal:
-
Dispose of all hazardous waste through your institution's EHS-approved hazardous waste disposal program.
-
Do not dispose of any this compound waste down the drain or in the regular trash.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
